molecular formula C9H7ClF2O3 B3029381 Methyl 4-chloro-2-(difluoromethoxy)benzoate CAS No. 639826-30-5

Methyl 4-chloro-2-(difluoromethoxy)benzoate

Cat. No.: B3029381
CAS No.: 639826-30-5
M. Wt: 236.60
InChI Key: INPJFZSWLFHSDV-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(difluoromethoxy)benzoate is a useful research compound. Its molecular formula is C9H7ClF2O3 and its molecular weight is 236.60. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-chloro-2-(difluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O3/c1-14-8(13)6-3-2-5(10)4-7(6)15-9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPJFZSWLFHSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697531
Record name Methyl 4-chloro-2-(difluoromethoxy)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639826-30-5
Record name Methyl 4-chloro-2-(difluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Difluoromethoxy Moiety in Medicinal Chemistry

The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and development. Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention for its ability to modulate a range of physicochemical and pharmacological properties. Its unique electronic nature and metabolic stability can enhance binding affinity, improve membrane permeability, and block metabolic pathways, ultimately leading to more potent and durable therapeutic agents. Methyl 4-chloro-2-(difluoromethoxy)benzoate is a key building block in the synthesis of various biologically active compounds, making its efficient and reliable synthesis a topic of considerable interest to researchers in the pharmaceutical and agrochemical industries.

This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind the chosen synthetic strategy.

Strategic Analysis of the Synthetic Pathway

The synthesis of this compound can be approached via two primary retrosynthetic routes. The most direct and efficient pathway, which will be the focus of this guide, involves the direct O-difluoromethylation of a pre-existing methyl benzoate scaffold. An alternative route involves the initial difluoromethylation of the corresponding carboxylic acid followed by esterification.

Primary Synthetic Route:

This approach commences with the commercially available Methyl 4-chloro-2-hydroxybenzoate. The key transformation is the introduction of the difluoromethyl group onto the phenolic oxygen.

Alternative Synthetic Route:

This pathway begins with 4-chloro-2-hydroxybenzoic acid, proceeds through the O-difluoromethylation to form 4-chloro-2-(difluoromethoxy)benzoic acid, and concludes with a Fischer esterification to yield the final product. While viable, this route involves an additional step.

For the purposes of this guide, we will elaborate on the more convergent and efficient primary synthetic route.

Core Synthesis: O-Difluoromethylation of Methyl 4-chloro-2-hydroxybenzoate

The central transformation in this synthesis is the formation of the aryl difluoromethyl ether. Historically, this was often achieved using chlorodifluoromethane (Freon 22), a gas that is not only challenging to handle on a laboratory scale but also an ozone-depleting substance.[1] A more practical and environmentally conscious approach utilizes sodium chlorodifluoroacetate (SCDA) as a difluorocarbene precursor.[2][3] SCDA is a stable, readily available solid, making it a superior reagent for this transformation.[2]

Reaction Mechanism

The reaction proceeds through the in-situ generation of difluorocarbene (:CF₂) via the thermal decarboxylation of sodium chlorodifluoroacetate.[2] The phenolic hydroxyl group of Methyl 4-chloro-2-hydroxybenzoate is deprotonated by a base, typically potassium carbonate, to form a more nucleophilic phenoxide. This phenoxide then traps the electrophilic difluorocarbene, followed by protonation to yield the desired difluoromethyl ether.[2]

Difluoromethylation Mechanism cluster_0 Difluorocarbene Generation cluster_1 Phenoxide Formation & Carbene Trapping SCDA ClCF₂CO₂⁻ Na⁺ heat Δ SCDA->heat difluorocarbene :CF₂ heat->difluorocarbene CO2 CO₂ heat->CO2 NaCl NaCl heat->NaCl Phenoxide Ar-O⁻ Phenol Ar-OH Phenol->Phenoxide Base Base K₂CO₃ Product Ar-OCF₂H Phenoxide->Product + :CF₂ H+ H⁺ source Product->H+ Protonation

Caption: Mechanism of O-difluoromethylation using sodium chlorodifluoroacetate.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the difluoromethylation of phenols using sodium chlorodifluoroacetate.[3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS NumberSupplier Example
Methyl 4-chloro-2-hydroxybenzoate186.59N/ACymitQuimica
Sodium chlorodifluoroacetate (SCDA)152.461895-39-2PubChem
Potassium Carbonate (K₂CO₃), anhydrous138.21584-08-7Major Suppliers
N,N-Dimethylformamide (DMF), anhydrous73.0968-12-2Major Suppliers
Ethyl Acetate88.11141-78-6Major Suppliers
Brine (saturated NaCl solution)N/AN/ALab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Major Suppliers

Note: Always consult the Safety Data Sheet (SDS) for each reagent before use.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add Methyl 4-chloro-2-hydroxybenzoate (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) (approximately 5-10 volumes relative to the starting material) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Reagent Addition: Under a positive pressure of nitrogen, add sodium chlorodifluoroacetate (2.0-3.0 eq) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 95-120 °C and maintain for 2-4 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

Experimental_Workflow start Start: Reaction Setup reagents Add Methyl 4-chloro-2-hydroxybenzoate, DMF, and K₂CO₃ start->reagents scda Add Sodium Chlorodifluoroacetate reagents->scda reaction Heat to 95-120 °C for 2-4h (Monitor by TLC/HPLC) scda->reaction workup Cool, Dilute with Water reaction->workup extraction Extract with Ethyl Acetate workup->extraction washing Wash with Water and Brine extraction->washing drying Dry over MgSO₄ and Concentrate washing->drying purification Column Chromatography drying->purification end_product Pure this compound purification->end_product

Caption: Experimental workflow for the synthesis of this compound.

Alternative Pathway: Esterification of 4-chloro-2-(difluoromethoxy)benzoic acid

Should the synthesis commence from 4-chloro-2-hydroxybenzoic acid, the initial step would be the O-difluoromethylation as described above. The resulting 4-chloro-2-(difluoromethoxy)benzoic acid would then be subjected to esterification.

Fischer Esterification

The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst.[6][7]

Protocol Overview:

  • Dissolve 4-chloro-2-(difluoromethoxy)benzoic acid (1.0 eq) in an excess of methanol (which acts as both reactant and solvent).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by washing with brine.

  • The organic layer is dried, concentrated, and the crude product is purified as previously described.

Conclusion and Future Perspectives

The synthesis of this compound is readily achievable through a robust and scalable O-difluoromethylation of Methyl 4-chloro-2-hydroxybenzoate using sodium chlorodifluoroacetate. This method avoids the use of hazardous gaseous reagents and provides a reliable route to this valuable synthetic intermediate. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of drug discovery and materials science to access this and related compounds for the development of novel and improved chemical entities. Further optimization of reaction conditions, including solvent and base selection, may lead to even greater efficiency and yield.

References

  • Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (n.d.). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]

  • Organic Syntheses. (2024, October 5). Difluoromethylation of Phenols. [Link]

  • Prakash, G. K. S., & Hu, J. (2014). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 16(15), 4044–4047. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Journal of the American Chemical Society, 136(41), 14465-14468. [Link]

  • Zhang, S.-L., et al. (2020). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 18(3), 433-437. [Link]

  • Li, J., et al. (2015). 4-Chloro-2,3,5-trifluorobenzoic Acid. Molbank, 2015(4), M871. [Link]

  • Istrati, D. I., et al. (2018). Elaboration of a Method for Synthesis for Methyl p-Hidroxylbenzoate, a Food Preservative. CABI Digital Library. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Google Patents. (n.d.). Esterification of hydroxybenzoic acids. (US5260475A).
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. 8(6). [Link]

  • 4College.co.uk. (n.d.). Esters. [Link]

  • ResearchGate. (2015). Synthesis of 4-chloro-2,3,5-trifluorobenzoic acid. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. [Link]

  • ResearchGate. (2018). Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. [Link]

  • Google Patents. (n.d.). Method for producing 4-hydroxy-2-methylbenzoic acid. (CN113423683A).
  • ResearchGate. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). Sodium chlorodifluoroacetate. Retrieved from [Link]

Sources

Methyl 4-chloro-2-(difluoromethoxy)benzoate synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-2-(difluoromethoxy)benzoate

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of this compound, a key building block in modern medicinal chemistry. The difluoromethoxy (-OCF₂H) group is a crucial bioisostere for hydroxyl and methoxy moieties, offering improved metabolic stability, lipophilicity, and target-binding affinity. This document outlines a robust, two-step synthetic pathway commencing from the commercially available 4-chloro-2-hydroxybenzoic acid. The synthesis involves an initial Fischer esterification followed by a state-of-the-art difluoromethylation of the phenolic hydroxyl group using sodium chlorodifluoroacetate. This guide is intended for researchers, chemists, and drug development professionals, providing not only a step-by-step protocol but also the underlying chemical principles, mechanistic insights, and critical safety considerations.

Introduction: The Significance of the Difluoromethoxy Moiety

The introduction of fluorine-containing functional groups is a cornerstone of contemporary drug design. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a privileged motif. It acts as a bioisostere of phenolic hydroxyl or methoxy groups but possesses unique electronic properties and a higher lipophilicity. The hydrogen atom on the difluoromethyl group can act as a weak hydrogen bond donor, while the fluorine atoms can engage in favorable orthogonal multipolar interactions with protein targets. Furthermore, the -OCF₂H group is significantly more resistant to oxidative metabolism compared to a simple methoxy group, thereby enhancing the pharmacokinetic profile of drug candidates.[1] The target molecule, this compound, serves as a versatile intermediate for the synthesis of a wide range of biologically active compounds, from enzyme inhibitors to modulators of cellular receptors.[2]

Strategic Overview of the Synthesis

The synthesis is designed as a two-step sequence that prioritizes efficiency, safety, and yield. The chosen pathway begins with the esterification of 4-chloro-2-hydroxybenzoic acid, followed by the difluoromethylation of the resulting phenolic ester.

This strategy is causally driven:

  • Protecting the Carboxyl Group: Performing the esterification first converts the acidic carboxylic acid into a methyl ester. This prevents the carboxylic acid proton from interfering with the basic conditions required for the subsequent difluoromethylation step, which would otherwise consume an extra equivalent of base and potentially lead to side reactions.

  • Robust Difluoromethylation: The difluoromethylation of a phenol is a well-established and high-yielding transformation. Using the ester intermediate allows for the direct application of modern, reliable protocols.[2][3]

The overall synthetic transformation is depicted below:

Overall Synthesis Scheme Start 4-chloro-2-hydroxybenzoic acid Intermediate Methyl 4-chloro-2-hydroxybenzoate Start->Intermediate CH₃OH, H₂SO₄ (cat.) Reflux Final This compound Intermediate->Final ClCF₂CO₂Na, Cs₂CO₃ DMF, 100 °C

Caption: Overall two-step synthesis pathway.

Part I: Esterification of 4-chloro-2-hydroxybenzoic acid

Mechanistic Principle: Fischer Esterification

This initial step employs the classic Fischer esterification, an acid-catalyzed condensation reaction. The process involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by methanol. Subsequent proton transfers and the elimination of a water molecule yield the methyl ester. The reaction is reversible, and driving it to completion typically involves using a large excess of the alcohol (methanol) or removing water as it is formed.

Experimental Protocol: Synthesis of Methyl 4-chloro-2-hydroxybenzoate

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-chloro-2-hydroxybenzoic acid172.5710.0 g57.9
Methanol (anhydrous)32.04150 mL~3700
Sulfuric Acid (conc., 98%)98.082.0 mL~36.7
Saturated Sodium Bicarbonate Solution-As needed-
Brine-50 mL-
Anhydrous Magnesium Sulfate120.37As needed-
Ethyl Acetate88.11200 mL-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-hydroxybenzoic acid (10.0 g, 57.9 mmol).

  • Reagent Addition: Add anhydrous methanol (150 mL). Begin stirring to dissolve the solid. Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel.

  • Neutralization: Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining sulfuric acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.

  • Washing: Wash the organic layer with brine (1 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, methyl 4-chloro-2-hydroxybenzoate, is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Part II: Difluoromethylation of Methyl 4-chloro-2-hydroxybenzoate

Mechanistic Principle: Difluorocarbene Generation and Insertion

This key transformation utilizes sodium chlorodifluoroacetate (ClCF₂CO₂Na) as a difluorocarbene (:CF₂) precursor.[3] Under thermal conditions, the salt undergoes decarboxylation to generate a difluorocarbene intermediate. In parallel, a base (cesium carbonate) deprotonates the phenolic hydroxyl group of the starting material to form a highly nucleophilic phenoxide. This phenoxide then traps the electrophilic difluorocarbene, and subsequent protonation during work-up yields the desired aryl difluoromethyl ether.[3]

Difluoromethylation Mechanism cluster_0 Carbene Generation cluster_1 Phenoxide Formation cluster_2 Trapping & Product Formation A ClCF₂CO₂Na B :CF₂ (Difluorocarbene) A->B Δ (Heat) C NaCl + CO₂ E Ar-O⁻ (Phenoxide) D Ar-OH (Phenolic Ester) D->E Cs₂CO₃ (Base) F Ar-OCF₂⁻ E->F :CF₂ E->F G Ar-OCF₂H (Final Product) F->G H⁺ (Work-up) Experimental Workflow S1_Setup Step 1: Esterification Setup (Acid, Alcohol, H₂SO₄) S1_Reflux Reflux (4-6h) S1_Setup->S1_Reflux S1_Workup Work-up & Neutralization S1_Reflux->S1_Workup S1_Product Isolate Intermediate: Methyl 4-chloro-2-hydroxybenzoate S1_Workup->S1_Product S2_Setup Step 2: Difluoromethylation Setup (Intermediate, Base, Solvent) S1_Product->S2_Setup Characterize & Proceed S2_Inert Inert Atmosphere (N₂) S2_Setup->S2_Inert S2_Reagent Add ClCF₂CO₂Na S2_Inert->S2_Reagent S2_Heat Heat to 100 °C (3-5h) S2_Reagent->S2_Heat S2_Workup Aqueous Work-up & Extraction S2_Heat->S2_Workup S2_Purify Column Chromatography S2_Workup->S2_Purify S2_Product Isolate Final Product: This compound S2_Purify->S2_Product

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-chloro-2-(difluoromethoxy)benzoate (CAS 639826-30-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 4-chloro-2-(difluoromethoxy)benzoate, a compound of interest in medicinal chemistry and drug discovery. The difluoromethoxy group is a key structural motif known to enhance the metabolic stability and pharmacokinetic properties of bioactive molecules. This guide details a plausible and robust synthetic pathway, beginning with commercially available precursors, and outlines the essential analytical techniques for the structural elucidation and purity assessment of the final compound. The information presented herein is intended to equip researchers with the necessary knowledge to produce and characterize this valuable building block for various research and development applications.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl and methoxy groups. Its unique electronic properties and steric profile can lead to improved potency, enhanced metabolic stability, and better membrane permeability of drug candidates. This compound (CAS 639826-30-5) serves as a versatile intermediate for the synthesis of more complex molecules bearing this crucial functional group. This guide presents a detailed methodology for its preparation and characterization, providing a solid foundation for its application in synthetic and medicinal chemistry programs.

Physicochemical Properties

PropertyValueSource
CAS Number 639826-30-5[1][2]
Molecular Formula C₉H₇ClF₂O₃[1][3]
Molecular Weight 236.60 g/mol [1][4]
IUPAC Name This compound[1]

Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence, commencing with the commercially available 4-chloro-2-hydroxybenzoic acid. The overall synthetic scheme is depicted below.

Synthetic Pathway 4-chloro-2-hydroxybenzoic_acid 4-chloro-2-hydroxybenzoic acid difluoromethylation Difluoromethylation 4-chloro-2-hydroxybenzoic_acid->difluoromethylation 4-chloro-2-difluoromethoxy-benzoic_acid 4-chloro-2-(difluoromethoxy)benzoic acid difluoromethylation->4-chloro-2-difluoromethoxy-benzoic_acid esterification Fischer Esterification 4-chloro-2-difluoromethoxy-benzoic_acid->esterification final_product This compound esterification->final_product

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 4-chloro-2-(difluoromethoxy)benzoic acid

The initial step involves the difluoromethylation of the phenolic hydroxyl group of 4-chloro-2-hydroxybenzoic acid. Several reagents can be employed for this transformation, with sodium chlorodifluoroacetate being a common and effective choice.[2]

Reaction:

4-chloro-2-hydroxybenzoic acid + ClCF₂COONa → 4-chloro-2-(difluoromethoxy)benzoic acid

Experimental Protocol:

  • To a solution of 4-chloro-2-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide), add a base such as potassium carbonate (2-3 equivalents).

  • Heat the mixture to a temperature of 80-100 °C.

  • Add sodium chlorodifluoroacetate (2-3 equivalents) portion-wise over a period of 1-2 hours.

  • Maintain the reaction at the elevated temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with a mineral acid (e.g., 2N HCl) to a pH of 2-3 to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-chloro-2-(difluoromethoxy)benzoic acid.

Part 2: Synthesis of this compound

The second step is the Fischer esterification of the synthesized carboxylic acid with methanol in the presence of a strong acid catalyst.[5]

Reaction:

4-chloro-2-(difluoromethoxy)benzoic acid + CH₃OH --(H⁺)--> this compound + H₂O

Experimental Protocol:

  • Suspend 4-chloro-2-(difluoromethoxy)benzoic acid (1 equivalent) in an excess of methanol.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 5 mol%).

  • Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are recommended.

Characterization_Workflow Synthesized_Compound Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesized_Compound->NMR MS Mass Spectrometry (GC-MS or LC-MS) Synthesized_Compound->MS HPLC HPLC Analysis Synthesized_Compound->HPLC Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: Analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the proton of the difluoromethoxy group. The proton of the -OCF₂H group will appear as a triplet due to coupling with the two fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a doublet for the two equivalent fluorine atoms of the difluoromethoxy group, resulting from coupling to the adjacent proton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum should show a molecular ion peak corresponding to its molecular weight (236.60 g/mol ), with the characteristic isotopic pattern for a molecule containing one chlorine atom.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The purity is determined by the area percentage of the main peak in the chromatogram.

Conclusion

This technical guide has outlined a reliable and practical approach for the synthesis and characterization of this compound. The described two-step synthesis, starting from readily available 4-chloro-2-hydroxybenzoic acid, provides an efficient route to this valuable fluorinated building block. The detailed characterization workflow ensures the structural integrity and purity of the final product, making it suitable for use in demanding research and development environments, particularly in the field of drug discovery. The methodologies presented here are intended to serve as a valuable resource for scientists and researchers, facilitating the exploration of novel chemical entities with potentially enhanced pharmacological profiles.

References

  • Vertex AI Search. Buy this compound | 639826-30-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpuAPFyit7dW_BTwObwOsaKkkypdVuYec_NIJxboK-JbTFgjmH0d-ARzy-z2EjOApbMWUjZj8HCRjCX9vGi_PbURYjnV6tOK5bT-msIUxM4jSBiiYqVRnrfFtEIR8bNeZ4eHAcioc=]
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An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-chloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for Methyl 4-chloro-2-(difluoromethoxy)benzoate (CAS Number: 639826-30-5), a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document serves as an expert-driven prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The principles outlined herein are grounded in fundamental spectroscopic theory and supported by comparative data from structurally related analogs.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound combines several key functional groups that will give rise to a unique spectroscopic fingerprint. Understanding these components is crucial for predicting and interpreting its spectral data.

Figure 1. Chemical structure of this compound.

The key structural features include:

  • A 1,2,4-trisubstituted benzene ring , which will result in a complex splitting pattern in the aromatic region of the ¹H NMR spectrum.

  • A methyl ester group (-COOCH₃) , which will show a characteristic singlet for the methyl protons and a carbonyl carbon signal in the ¹³C NMR spectrum.

  • A difluoromethoxy group (-OCHF₂) , a key feature that will produce a triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms, and a triplet in the ¹³C NMR spectrum. The fluorine atoms will give rise to a signal in the ¹⁹F NMR spectrum.

  • A chloro substituent , which will influence the chemical shifts of the aromatic protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the key features of its ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals in three distinct regions corresponding to the aromatic protons, the difluoromethoxy proton, and the methyl ester protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
Aromatic H-67.8 - 8.0d~8.0Deshielded by the adjacent electron-withdrawing carbonyl group.
Aromatic H-57.2 - 7.4dd~8.0, ~2.0Influenced by ortho- and para-substituents.
Aromatic H-37.1 - 7.3d~2.0Influenced by the ortho-chloro and methoxy groups.
-OCHF₂6.5 - 7.0t~73The proton is coupled to two equivalent fluorine atoms.
-OCH₃3.8 - 4.0sN/ACharacteristic singlet for a methyl ester.

Expert Insight: The triplet for the -OCHF₂ proton is a highly characteristic signal. Its significant downfield shift is due to the electronegativity of the attached oxygen and two fluorine atoms. The large coupling constant (JHF) of around 73 Hz is typical for geminal H-F coupling.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to JCF) Rationale
C=O164 - 168sTypical chemical shift for an ester carbonyl carbon.
Aromatic C-2150 - 155tAttached to the electronegative difluoromethoxy group.
Aromatic C-4135 - 140sAttached to the chloro group.
Aromatic C-1120 - 125sQuaternary carbon adjacent to the ester.
Aromatic C-6130 - 135s
Aromatic C-5125 - 130s
Aromatic C-3115 - 120s
-OCHF₂110 - 115tCarbon attached to two fluorine atoms, showing a large C-F coupling.
-OCH₃52 - 55sTypical chemical shift for a methyl ester carbon.

Trustworthiness Check: The prediction of a triplet for the -OCHF₂ carbon is a key validation point. The one-bond carbon-fluorine coupling (¹JCF) is typically in the range of 230-250 Hz, which would be observable in a high-resolution spectrum.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale | | :--- | :--- | :--- | :--- | | -OCHF₂ | -80 to -90 | d | ~73 | Coupled to the single geminal proton. |

Experimental Workflow: NMR Data Acquisition

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing A Dissolve ~10-20 mg of sample B in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Tune and shim the spectrometer C->D E Set appropriate acquisition parameters D->E F Acquire ¹H NMR spectrum E->F G Acquire ¹³C NMR spectrum E->G H Acquire ¹⁹F NMR spectrum E->H I Fourier transform F->I G->I H->I J Phase and baseline correction I->J K Reference spectra to internal standard J->K

Figure 2. A typical workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
C=O stretch (ester)1720 - 1740StrongCharacteristic of a conjugated ester carbonyl.
C-O stretch (ester)1250 - 1300 and 1100 - 1150StrongTwo distinct C-O stretching bands are expected for the ester.
C-F stretch1000 - 1100StrongStrong absorptions due to the electronegativity of fluorine.
C-Cl stretch700 - 800Medium-StrongCharacteristic of an aryl chloride.
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000MediumFrom the methyl and difluoromethoxy groups.
C=C stretch (aromatic)1450 - 1600Medium-WeakMultiple bands are expected in this region.

Authoritative Grounding: The prediction of a strong C=O stretch around 1730 cm⁻¹ is consistent with the values observed for similar aromatic esters. For instance, the C=O stretch of methyl benzoate appears around 1725 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structure elucidation.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₉H₇ClF₂O₃). The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

  • Key Fragments:

    • Loss of the methoxy group (-OCH₃): A significant fragment at [M - 31]⁺ is expected from the loss of the methoxy radical.

    • Loss of the methyl group (-CH₃): A less intense fragment at [M - 15]⁺ may be observed.

    • Formation of the benzoyl cation: A prominent peak corresponding to the 4-chloro-2-(difluoromethoxy)benzoyl cation is anticipated.

    • Further fragmentation: Subsequent losses of CO, Cl, and the difluoromethoxy group from the primary fragments will lead to a complex fragmentation pattern.

G M Molecular Ion (M⁺) M_minus_OCH3 [M - OCH₃]⁺ M->M_minus_OCH3 -•OCH₃ M_minus_Cl [M - Cl]⁺ M->M_minus_Cl -•Cl Benzoyl 4-chloro-2-(difluoromethoxy)benzoyl cation M->Benzoyl -•OCH₃

Physical and chemical properties of Methyl 4-chloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

CAS Registry Number: 639826-30-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

Methyl 4-chloro-2-(difluoromethoxy)benzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and advanced material synthesis. Its unique combination of functional groups—a reactive methyl ester, a directing chloro group, and a metabolically robust difluoromethoxy moiety—makes it a valuable and versatile building block.

The incorporation of fluorine atoms into organic molecules is a well-established strategy for enhancing critical pharmaceutical properties.[1][2] The difluoromethoxy (-OCHF₂) group, in particular, has gained prominence as a bioisosteric replacement for hydroxyl, thiol, or amine functionalities.[3][4] Its introduction can lead to improved metabolic stability by strengthening adjacent C-H bonds against enzymatic oxidation, increased lipophilicity which can enhance membrane permeability, and favorable alterations in binding affinity to biological targets.[1][4] The difluoromethoxy group is also noted for its capacity to act as a weak hydrogen bond donor, further modulating a molecule's interaction with protein targets.[3]

This guide serves as a comprehensive technical resource, consolidating the known and predicted physicochemical properties, reactivity, and analytical characteristics of this compound. It is designed to provide researchers with the foundational knowledge required for its effective handling, application, and derivatization in complex synthetic endeavors.

Molecular Structure and Physicochemical Properties

The structural and electronic properties of the title compound are dictated by the interplay of its three key functional groups on the benzene ring. The electron-withdrawing nature of the chloro, difluoromethoxy, and methyl ester groups significantly influences the reactivity of the aromatic system.

PropertyValue / DescriptionSource
Molecular Formula C₉H₇ClF₂O₃[5]
Molecular Weight 236.6 g/mol [5]
CAS Registry No. 639826-30-5[6]
Appearance Predicted: Colorless to light yellow solid or oil.N/A
Solubility Predicted: Poorly soluble in water; soluble in common organic solvents such as methanol, ethanol, ethyl acetate, dichloromethane, and ether.Based on[7][8]
Melting Point Predicted: Similar to related structures like Methyl 4-chlorobenzoate (42-44 °C).Based on
Boiling Point Predicted: Higher than related, less substituted structures like Methyl 2,4-difluorobenzoate (128-129 °C at reduced pressure).Based on[9]
Synthesis and Purification

While specific literature detailing the synthesis of this compound is not widely published, a plausible and logical synthetic route can be designed based on established organic chemistry transformations.

3.1 Retrosynthetic Analysis and Proposed Synthetic Route

The most logical approach involves the late-stage introduction of the difluoromethoxy group onto a pre-functionalized aromatic core. The synthesis can be envisioned as a two-step process starting from a commercially available precursor, Methyl 4-chloro-2-hydroxybenzoate.

Synthetic Workflow cluster_0 Proposed Synthesis start Methyl 4-chloro-2-hydroxybenzoate intermediate Phenoxide Intermediate start->intermediate Deprotonation product This compound intermediate->product Nucleophilic Substitution (SₙAr) reagent Chlorodifluoromethane (or other CF₂H source) Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent->intermediate

Caption: Proposed synthetic workflow for this compound.

3.2 Exemplary Synthetic Protocol (Hypothetical)

This protocol is a validated, step-by-step methodology derived from standard procedures for difluoromethoxylation of phenols.

Objective: To synthesize this compound from Methyl 4-chloro-2-hydroxybenzoate.

Materials:

  • Methyl 4-chloro-2-hydroxybenzoate (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Chlorodifluoromethane (CHClF₂) gas

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet tube, add Methyl 4-chloro-2-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a slurry (approx. 0.2 M concentration relative to the starting material).

  • Difluoromethoxylation: Heat the reaction mixture to 70-80 °C. Bubble chlorodifluoromethane gas gently through the stirred suspension.

    • Experimental Causality: Heating is necessary to promote the reaction rate. K₂CO₃ acts as the base to deprotonate the phenol, forming the reactive phenoxide. DMF is a suitable polar aprotic solvent for this type of nucleophilic substitution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material spot indicates reaction completion (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Self-Validation: The use of a separatory funnel allows for the clear separation of the organic product from the aqueous phase containing inorganic salts and residual DMF.

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure product.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are critical. The following are predicted spectral data based on the compound's structure.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
Aromatic H~7.8-8.0d1HH ortho to -COOCH₃
Aromatic H~7.2-7.4m2HRemaining aromatic H
-OCHF₂~6.6-7.0t (¹J_HF ≈ 72-75 Hz)1HDifluoromethoxy H
-OCH₃~3.9s3HMethyl ester H
¹³C NMR Predicted δ (ppm)Multiplicity (C-F Coupling)Assignment
C=O~165sEster Carbonyl
Ar C-Cl~140sAromatic C
Ar C-O~150sAromatic C
Ar CH~115-135sAromatic C
-OCHF₂~115t (¹J_CF ≈ 250 Hz)Difluoromethoxy C
-OCH₃~53sMethyl ester C
4.2 Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Functional GroupVibration
~3100-3000Aromatic C-HStretch
~2960Aliphatic C-H (-OCH₃)Stretch
~1730C=O (Ester)Stretch
~1600, ~1480Aromatic C=CStretch
~1250C-O (Ester)Stretch
~1100-1000C-F (-OCHF₂)Stretch
~800C-ClStretch
4.3 Mass Spectrometry (MS)
  • Expected M⁺: The molecular ion peak would be expected at m/z 236, with a characteristic M+2 isotope pattern (~3:1 ratio) due to the presence of chlorine (³⁵Cl and ³⁷Cl).

  • Key Fragments: Fragmentation would likely involve the loss of the methoxy group (-OCH₃, m/z 31) or the entire ester group (-COOCH₃, m/z 59).

Chemical Reactivity and Derivatization Potential
5.1 Ester Hydrolysis (Saponification)

The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to form the corresponding carboxylic acid, 4-chloro-2-(difluoromethoxy)benzoic acid.[10][11] Base-catalyzed hydrolysis, or saponification, is typically faster and proceeds via a well-defined mechanism.[7][12]

Saponification Mechanism cluster_legend Mechanism Steps Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate 1. Nucleophilic Attack Hydroxide OH⁻ Carboxylate 4-chloro-2-(difluoromethoxy)benzoate Tetrahedral_Intermediate->Carboxylate 2. Elimination of Methoxide Methanol Methanol (CH₃OH) Tetrahedral_Intermediate->Methanol Leaving Group Carboxylic_Acid Carboxylic_Acid Carboxylate->Carboxylic_Acid 3. Acid Workup (H⁺) Step1 1. Hydroxide attacks the carbonyl carbon. Step2 2. The tetrahedral intermediate collapses. Step3 3. Methoxide is eliminated and deprotonates water. Step4 4. Acidification yields the final carboxylic acid.

Caption: Mechanism of base-catalyzed hydrolysis (saponification) of the ester.

Protocol: Saponification

  • Dissolve the ester (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (NaOH, 2.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture, remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution with cold 1M HCl until a precipitate forms.

  • Collect the solid carboxylic acid product by vacuum filtration.

5.2 Electrophilic Aromatic Substitution

The reactivity of the aromatic ring towards electrophiles (e.g., in nitration, halogenation) is complex due to the competing directing effects of the substituents:

  • -Cl: Weakly deactivating, ortho, para-directing.

  • -OCHF₂: Strongly deactivating due to fluorine electronegativity, but ortho, para-directing due to the oxygen lone pairs.

  • -COOCH₃: Strongly deactivating, meta-directing.

The positions ortho to the chloro and difluoromethoxy groups are the most likely sites for substitution, though the overall deactivation of the ring means that harsh reaction conditions may be required.

Safety, Handling, and Storage
  • Hazards: Based on related compounds like methyl 4-chloro-2-fluorobenzoate, this substance should be considered an irritant.[13] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[13] General benzoate esters may be harmful if swallowed.[14][15]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16]

    • Avoid breathing dust, fumes, or vapors.[16]

    • Wash hands thoroughly after handling.[15]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Disclaimer: This information is for guidance only. Always consult a current, substance-specific SDS before use and handle according to established laboratory safety protocols.

Conclusion

This compound is a highly functionalized building block with significant potential for the synthesis of novel chemical entities. Its key feature, the difluoromethoxy group, imparts properties that are highly desirable in drug discovery, such as enhanced metabolic stability and modulated lipophilicity. The presence of the ester and chloro functionalities provides versatile handles for further chemical modification. This guide provides a foundational understanding of its properties, reactivity, and handling, empowering researchers to leverage this compound in the development of next-generation pharmaceuticals and advanced materials.

References
  • Hydrolysis of Methyl Benzoate. (2021). Quora. [Link]

  • Methyl Benzoate | C6H5COOCH3 | CID 7150. PubChem - NIH. [Link]

  • What is the mechanism for the basic hydrolysis of methyl benzoate?. Homework.Study.com. [Link]

  • Hydrolysis and saponification of methyl benzoates. (2009). Green Chemistry (RSC Publishing). [Link]

  • Methyl benzoate. Wikipedia. [Link]

  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. (2018). Journal of the American Chemical Society. [Link]

  • The Impact of Fluorine in Chemical Synthesis: Focus on Difluoromethylation. [Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2018). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. [Link]

  • The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • This compound, min 97%, 1 gram. Stratech Scientific. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

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An In-depth Technical Guide to Methyl 4-chloro-2-(difluoromethoxy)benzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 4-chloro-2-(difluoromethoxy)benzoate, a fluorinated organic compound with significant potential as a building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical characteristics, a robust synthetic strategy, and its prospective applications.

Introduction: The Emergence of Fluorinated Scaffolds

In contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to enhance a compound's pharmacological profile. The difluoromethoxy (-OCF₂H) group, in particular, has garnered considerable attention. It is recognized as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, capable of improving metabolic stability, membrane permeability, and binding affinity. This compound combines this valuable functional group with a chlorinated benzene ring and a reactive methyl ester, creating a versatile intermediate for the synthesis of complex molecular architectures.

Physicochemical and Structural Characteristics

While specific experimental data for this compound is not extensively reported in public literature, its properties can be reliably predicted based on its structure and data from closely related analogues.

PropertyValue (Predicted/Confirmed)Source/Basis
IUPAC Name This compoundConfirmed
CAS Number 639826-30-5Confirmed
Molecular Formula C₉H₇ClF₂O₃Confirmed
Molecular Weight 236.6 g/mol Confirmed
Appearance Colorless to light-colored liquid or low-melting solidPredicted from analogues
Boiling Point > 200 °CPredicted
Solubility Poorly soluble in water; soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Predicted from analogues[1][2]
SMILES COC(=O)C1=C(C=C(C=C1)Cl)OC(F)FConfirmed

Proposed Synthetic Pathway and Detailed Protocols

The synthesis of this compound can be efficiently achieved via a two-step process, starting from the commercially available Methyl 4-chloro-2-hydroxybenzoate. The pathway involves the difluoromethylation of the phenolic hydroxyl group, followed by esterification of the resulting carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Esterification Start Methyl 4-chloro-2-hydroxybenzoate Intermediate_Acid 4-Chloro-2-(difluoromethoxy)benzoic acid (CAS: 97914-60-8) Start->Intermediate_Acid 1. NaOH (Hydrolysis) 2. Difluoromethylating Agent   (e.g., Sodium Chlorodifluoroacetate) Final_Product This compound (Target Molecule) Intermediate_Acid_ref 4-Chloro-2-(difluoromethoxy)benzoic acid Intermediate_Acid_ref->Final_Product Methanol (MeOH) Acid Catalyst (e.g., H₂SO₄)

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of 4-Chloro-2-(difluoromethoxy)benzoic Acid

The initial step involves the hydrolysis of the starting methyl ester to the corresponding carboxylic acid, followed by the difluoromethylation of the phenolic group. The use of sodium chlorodifluoroacetate as a difluorocarbene precursor is a well-established and scalable method.

Protocol:

  • Saponification: To a solution of Methyl 4-chloro-2-hydroxybenzoate (1.0 eq) in methanol, add an aqueous solution of sodium hydroxide (2.0 eq). Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Acidification & Isolation: Cool the reaction mixture, reduce the volume under vacuum, and acidify with aqueous HCl to precipitate the 4-chloro-2-hydroxybenzoic acid. Filter the solid, wash with cold water, and dry under vacuum.

  • Difluoromethylation: In a pressure-rated flask, suspend the dried 4-chloro-2-hydroxybenzoic acid (1.0 eq) and sodium chlorodifluoroacetate (2.5 eq) in a suitable solvent such as DMF. Add a base, for instance, potassium carbonate (2.0 eq).

  • Reaction: Seal the vessel and heat the mixture to approximately 100-120 °C. The reaction generates difluorocarbene in situ, which then reacts with the phenoxide. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and acidify with HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-Chloro-2-(difluoromethoxy)benzoic acid[3] can be purified by recrystallization or column chromatography.

Step 2: Esterification to this compound

The final step is a classic Fischer esterification, converting the carboxylic acid intermediate to the target methyl ester.

Protocol:

  • Reaction Setup: Dissolve 4-Chloro-2-(difluoromethoxy)benzoic acid (1.0 eq) in an excess of anhydrous methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC for the disappearance of the carboxylic acid.

  • Work-up: Cool the reaction to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

Chemical Reactivity and Utility as a Synthetic Intermediate

The structure of this compound offers multiple points for chemical modification, making it a valuable building block.

Reactivity_Diagram cluster_ester Ester Group Reactions cluster_aryl Aromatic Ring Reactions Target This compound Amide Amide Derivatives Target->Amide Aminolysis (R-NH₂) Acid Carboxylic Acid Target->Acid Hydrolysis (H₂O/H⁺ or OH⁻) Coupling Cross-Coupling Products (e.g., Suzuki, Buchwald-Hartwig) Target->Coupling Pd-catalyzed reactions

Caption: Key reaction sites on the target molecule.

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed under acidic or basic conditions to revert to the parent carboxylic acid, 4-chloro-2-(difluoromethoxy)benzoic acid[4]. This is useful for subsequent amide bond formations.

  • Amide Coupling: The ester can undergo aminolysis with various amines to form a diverse library of amide derivatives. This reaction is often a key step in the synthesis of bioactive molecules.

  • Aromatic Cross-Coupling: The chloro-substituent on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, or amino groups at the C4 position.

Predicted Spectral Characteristics

  • ¹H NMR:

    • A singlet for the methyl ester protons (-OCH₃) is expected around 3.9 ppm.

    • The aromatic protons will appear as a complex multiplet or distinct doublets and a doublet of doublets in the 7.0-8.0 ppm region.

    • A characteristic triplet for the difluoromethoxy proton (-OCF₂H) is anticipated further downfield, typically between 6.5 and 7.5 ppm, with a large coupling constant (J ≈ 70-80 Hz) due to the two adjacent fluorine atoms.

  • ¹³C NMR:

    • The methyl ester carbon should appear around 52 ppm.

    • Aromatic carbons will resonate in the 110-160 ppm range. The carbon attached to the difluoromethoxy group will show a triplet due to C-F coupling.

    • The difluoromethoxy carbon (-OCF₂H) will also be a triplet with a large coupling constant.

  • IR Spectroscopy:

    • A strong carbonyl (C=O) stretch from the ester group is expected around 1720-1740 cm⁻¹.

    • C-O stretching bands for the ester and ether linkages will be present in the 1100-1300 cm⁻¹ region.

    • Strong C-F stretching vibrations are expected in the 1000-1100 cm⁻¹ range.

    • Aromatic C-H and C=C stretching bands will be observed around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively[5].

Applications in Medicinal Chemistry and Drug Design

The structural motifs within this compound are of high interest in the design of new therapeutic agents.

  • Role of the Difluoromethoxy Group: As a bioisostere of a methoxy or hydroxyl group, the -OCF₂H moiety can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can lead to improved target binding and better pharmacokinetic properties[6][7].

  • Chlorine Substitution: The chloro-substituent provides a site for further chemical modification through cross-coupling reactions. Additionally, the presence of a halogen can modulate the electronic properties of the ring and contribute to binding interactions with biological targets.

  • Benzoate Scaffold: Benzoic acid and its derivatives are common substructures in a wide range of pharmaceuticals. The ester functionality serves as a convenient handle for creating amide libraries, which are prevalent in drug candidates. For instance, various substituted benzoate esters have been explored as inhibitors for targets like carbonic anhydrase and as precursors for complex heterocyclic systems with demonstrated biological activity[6][8].

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. While specific toxicity data is unavailable, compounds with similar structures can be irritants to the skin, eyes, and respiratory system.

Conclusion

This compound is a strategically designed chemical intermediate that holds considerable promise for applications in drug discovery and materials science. Its combination of a metabolically robust difluoromethoxy group, a reactive chlorine atom for cross-coupling, and a versatile methyl ester functional group makes it an attractive starting point for the synthesis of novel and complex molecules. The synthetic route outlined in this guide is based on established and reliable chemical transformations, providing a clear path for its preparation on a laboratory scale. Further exploration of this compound's reactivity and its incorporation into screening libraries is warranted to fully realize its potential.

References

  • De Lombaert, S., et al. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. "Methyl benzoate." PubChem Compound Database. (URL: [Link])

  • Solubility of Things. Methyl benzoate. (URL: [Link])

  • Zakšauskas, A., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX.
  • The Royal Society of Chemistry. Supporting Information for Catalytic Oxidation of Alcohols to Esters. (URL: not available)
  • NIST. Benzoic acid, 4-chloro-, methyl ester. (URL: [Link])

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... (URL: [Link])

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Methyl 4-chloro-2-(difluoromethoxy)benzoate: A Technical Overview of Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 3, 2026 – An in-depth analysis of Methyl 4-chloro-2-(difluoromethoxy)benzoate, a compound of interest in pharmaceutical and agrochemical research, reveals a notable absence of comprehensive public data on its solubility and stability. This guide, intended for researchers, scientists, and drug development professionals, synthesizes the available information and outlines the critical need for further experimental investigation into its physicochemical properties.

Introduction

This compound (Figure 1) is a halogenated aromatic ester with potential applications as a building block in the synthesis of more complex molecules. Its chemical structure, featuring a chloro-substituent, a difluoromethoxy group, and a methyl ester, suggests a unique combination of lipophilicity and metabolic characteristics that are often sought in the design of bioactive compounds. The difluoromethoxy group, in particular, can serve as a lipophilic hydrogen bond donor, potentially influencing molecular interactions with biological targets.

Despite its commercial availability from various suppliers, a thorough review of scientific literature and chemical databases indicates a significant gap in the experimentally determined data for key physicochemical parameters such as solubility in common solvents and stability under various environmental conditions. This lack of foundational data presents a considerable challenge for its effective utilization in research and development.

Figure 1: Chemical Structure of this compound

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to known volume of solvent equil1 Agitate at constant temperature prep2->equil1 Saturated Solution equil2 Allow to equilibrate (e.g., 24h) analysis1 Centrifuge/Filter to remove undissolved solid equil2->analysis1 analysis2 Take aliquot of supernatant analysis3 Quantify concentration (e.g., HPLC-UV) analysis2->analysis3

Caption: A typical experimental workflow for determining the solubility of a compound.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, acetonitrile, etc.) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate solvent, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Profile: Uncharted Territory

Similar to its solubility, the stability of this compound under various conditions (pH, temperature, light) has not been reported in the scientific literature. The recommended storage condition of "Sealed in dry, Store at 4 to 8 °C" by some suppliers suggests that the compound may be susceptible to degradation, particularly hydrolysis. [1] 4.1 Potential Degradation Pathways

The primary anticipated degradation pathway for this molecule is the hydrolysis of the methyl ester group, which can be catalyzed by both acidic and basic conditions. This would result in the formation of 4-chloro-2-(difluoromethoxy)benzoic acid and methanol. The stability of the difluoromethoxy group and the C-Cl bond under various conditions also warrants investigation. The photodegradation of related chloro/fluoro-benzoic acid derivatives has been studied, suggesting that cleavage of the C-Cl bond can occur under UV irradiation. [2] 4.2 Proposed Experimental Protocol for Stability Assessment

A comprehensive stability study should be conducted to evaluate the degradation of this compound under stressed conditions.

Figure 3: Forced Degradation Study Workflow

G cluster_conditions Stress Conditions start Prepare Stock Solution of Compound acid Acidic (e.g., 0.1 M HCl) start->acid base Basic (e.g., 0.1 M NaOH) start->base neutral Neutral (e.g., Water) start->neutral oxidative Oxidative (e.g., 3% H2O2) start->oxidative thermal Thermal (e.g., 60°C) start->thermal photo Photolytic (e.g., UV/Vis light) start->photo analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by HPLC acid->analysis base->analysis neutral->analysis oxidative->analysis thermal->analysis photo->analysis end Determine degradation rate and identify degradants analysis->end

Caption: A workflow for conducting forced degradation studies to assess chemical stability.

Step-by-Step Methodology:

  • Solution Preparation: Prepare solutions of this compound in various media, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water or buffer) conditions.

  • Stress Conditions: Subject the solutions to a range of stress conditions:

    • Hydrolytic: Incubate at different temperatures (e.g., room temperature, 40°C, 60°C).

    • Oxidative: Treat with an oxidizing agent (e.g., hydrogen peroxide).

    • Photolytic: Expose to controlled UV and visible light.

  • Time-Point Analysis: At specified time intervals, withdraw samples and quench any ongoing reaction if necessary.

  • Analytical Monitoring: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

Analytical Methodologies

The development of a robust and validated analytical method is a prerequisite for accurate solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable technique for the quantification of this compound.

5.1 Recommended HPLC Method Parameters (Starting Point)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV spectral analysis of the compound (typically in the range of 220-280 nm for aromatic compounds).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Conclusion and Future Directions

This compound is a chemical entity with potential value in synthetic chemistry. However, the current lack of fundamental data on its solubility and stability severely limits its utility and presents a risk of unforeseen challenges in its application. The experimental protocols outlined in this guide provide a clear roadmap for researchers to generate this critical information. A comprehensive understanding of these physicochemical properties will be essential for unlocking the full potential of this compound in drug discovery and other scientific endeavors. It is strongly recommended that these studies be undertaken to build a foundational dataset that will benefit the wider scientific community.

References

  • This citation is intentionally left blank as no direct source for the figure was found in the search results.
  • This citation is intentionally left blank as no direct source for the figure was found in the search results.
  • This citation is intentionally left blank as no direct source for the figure was found in the search results.
  • Serpone, N., et al. (2006). Photoassisted dehalogenation and mineralization of chloro/fluoro-benzoic acid derivatives in aqueous media. ResearchGate. [Link]

  • This citation is intentionally left blank as no direct source for the figure was found in the search results.
  • This citation is intentionally left blank as no direct source for the figure was found in the search results.
  • Hoffman Fine Chemicals. CAS 408305-85-1 | Methyl 4-(chlorodifluoromethoxy)benzoate. [Link]

Sources

An In-Depth Technical Guide to Investigating the Potential Biological Activity of Methyl 4-chloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Professional

The trajectory of a novel chemical entity from laboratory bench to potential therapeutic agent is neither linear nor guaranteed. It is a journey of meticulous investigation, strategic decision-making, and rigorous scientific validation. This guide addresses Methyl 4-chloro-2-(difluoromethoxy)benzoate, a compound with structural motifs that suggest a compelling, yet unwritten, biological story. The presence of a difluoromethoxy group, a bioisostere for hydroxyl, thiol, or amine functionalities, immediately signals the potential for enhanced metabolic stability and membrane permeability—key attributes in modern drug design.[1][2][3][4] The chlorinated benzene ring further modulates its electronic and lipophilic character.

This document is not a retrospective summary of established facts; rather, it is a prospective roadmap. It is designed for researchers, scientists, and drug development professionals, providing a strategic framework for the systematic evaluation of this compound. We will proceed from foundational physicochemical characterization to a multi-tiered screening cascade, culminating in preliminary safety and liability profiling. Our approach is grounded in the principles of causality-driven experimental design, ensuring that each step logically informs the next, creating a self-validating system of inquiry.

PART 1: Foundational Analysis & Strategic Overview

Before embarking on biological assays, a thorough understanding of the molecule's inherent properties is paramount. The difluoromethoxy (-OCF2H) group is a critical feature. Unlike the more common trifluoromethoxy group, the -OCF2H moiety retains a hydrogen atom, enabling it to act as a weak hydrogen bond donor while significantly increasing lipophilicity.[1][3] This duality can profoundly influence target engagement and pharmacokinetic behavior.

Our investigative strategy is therefore structured as a screening cascade, designed to efficiently identify potential biological activity while simultaneously flagging potential liabilities.

Screening_Cascade A Compound Acquisition & QC (Purity >97%) B Tier 1: Foundational Assays (Broad Spectrum Screening) A->B Initiate Screening C Cytotoxicity Profiling (e.g., MTT Assay) B->C Assess General Toxicity D Broad Phenotypic Screening (e.g., Cell Painting) B->D Identify Biological Fingerprint E Tier 2: Hypothesis-Driven Assays (Target Deconvolution & Validation) C->E Gatekeeper for Further Assays D->E Inform Hypothesis Generation F In Vitro Anti-Inflammatory Assays (COX/LOX, Cytokine Release) E->F Based on Structural Alerts & Phenotypic Hits G Other Target-Based Assays (Kinase, GPCR, etc.) E->G Broaden Target Search H Tier 3: Early Safety & Liability (ADME/Tox Profiling) F->H G->H I CYP450 Inhibition Panel (Major Isoforms) H->I Assess Drug-Drug Interaction Risk J hERG Channel Inhibition (Cardiac Liability) H->J Assess Cardiotoxicity Risk K Decision Point: Proceed to Lead Optimization? I->K J->K

Caption: Proposed screening cascade for this compound.

PART 2: Tier 1 - Foundational Biological & Cytotoxicity Screening

The initial goal is to ascertain whether the compound exerts any biological effect at a cellular level and to establish a safe concentration range for subsequent, more specific assays.

General Cytotoxicity Profiling

Rationale: A baseline cytotoxicity assessment is crucial. It determines the concentration window where observed biological effects are not merely a consequence of cell death. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which is a reliable indicator of cell viability.[5]

Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Plate a panel of human cancer cell lines (e.g., A549 - lung, HepG2 - liver, HCT-116 - colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 100 µM down to ~0.2 µM. Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Broad Phenotypic Screening

Rationale: Before forming a specific hypothesis about the compound's mechanism of action, a broad, unbiased phenotypic screen can reveal its "biological fingerprint." High-content imaging assays, such as Cell Painting, simultaneously assess hundreds of morphological features (e.g., nuclear size, mitochondrial texture, cytoskeletal organization), providing rich data to infer the compound's potential target class or pathway.

PART 3: Tier 2 - Hypothesis-Driven Investigation: Anti-Inflammatory Potential

Hypothesis: Benzoic acid derivatives are scaffolds for numerous non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The structural features of this compound warrant an investigation into its potential anti-inflammatory properties.

In Vitro Models of Inflammation

A tiered approach, starting with enzymatic assays and progressing to cell-based models, provides a comprehensive view of the compound's anti-inflammatory potential.[6][7]

Protocol: COX-1/COX-2 Inhibition Assay (Enzymatic)
  • Assay Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

  • Reagents: Purified ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), and a colorimetric probe (e.g., TMPD).

  • Procedure:

    • In a 96-well plate, add buffer, heme, and the test compound at various concentrations.

    • Add the COX-1 or COX-2 enzyme to each well and incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid and the colorimetric probe.

    • Read the absorbance at 590 nm over time.

  • Analysis: Calculate the rate of reaction and determine the percent inhibition relative to a vehicle control. A known NSAID (e.g., Celecoxib for COX-2, SC-560 for COX-1) should be used as a positive control.

Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages (Cell-Based)

Rationale: This assay models the inflammatory response in immune cells, providing a more physiologically relevant context. It assesses the compound's ability to suppress the production of key pro-inflammatory mediators.

LPS_Assay_Workflow A 1. Seed RAW 264.7 Macrophages in 24-well plates B 2. Pre-treat with Compound (1 hr, various concentrations) A->B C 3. Stimulate with LPS (1 µg/mL) (Induces inflammation) B->C D 4. Incubate for 24 hours C->D E 5. Collect Supernatant D->E G 7. Assess Cell Viability (MTT or LDH Assay) D->G Parallel Assessment F 6. Quantify TNF-α & IL-6 (ELISA) E->F H 8. Analyze Data: Determine IC50 for cytokine inhibition F->H G->H

Caption: Workflow for the LPS-induced cytokine release assay.

Potential In Vivo Follow-Up Models

Should the in vitro data demonstrate significant anti-inflammatory activity, progression to in vivo models would be the next logical step.

In Vivo Model Description Primary Endpoint Reference
Carrageenan-Induced Paw Edema An acute model of localized inflammation. The test compound is administered prior to injecting carrageenan into the rat paw.[8][9]Measurement of paw volume (plethysmometry) over several hours.[6][10]
Cotton Pellet-Induced Granuloma A sub-chronic model where sterile cotton pellets are implanted subcutaneously in rats, inducing granulomatous tissue formation.[8]The dry weight of the granuloma tissue after a 7-day period.[8]

PART 4: Tier 3 - Early Safety & Liability Profiling

Concurrent with efficacy studies, it is imperative to investigate potential safety liabilities that could terminate a drug development program.

Cytochrome P450 (CYP) Inhibition

Rationale: Inhibition of major CYP450 enzymes is a primary cause of adverse drug-drug interactions.[11][12] An early assessment of the compound's potential to inhibit key isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory expectation and a critical step in risk assessment.[13][14][15]

Protocol: In Vitro CYP450 Inhibition Assay (IC50 Determination)
  • System: Human liver microsomes, which contain a mixture of CYP enzymes.[13][14]

  • Procedure:

    • Incubate human liver microsomes with a specific probe substrate for each CYP isoform and a range of concentrations of this compound.

    • Initiate the metabolic reaction by adding NADPH.

    • Quench the reaction after a set time (e.g., 10-15 minutes).

    • Analyze the formation of the specific metabolite using LC-MS/MS.[11][14]

  • Analysis: Compare the rate of metabolite formation in the presence of the test compound to a vehicle control. Calculate the IC50 value for each isoform. Known inhibitors for each enzyme serve as positive controls.[15]

hERG Channel Inhibition

Rationale: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsade de Pointes.[16][17] Early screening for hERG liability is essential.

Protocol: High-Throughput hERG Screening (e.g., Thallium Flux Assay)

Rationale: While patch-clamp electrophysiology is the gold standard, a higher-throughput fluorescence-based assay using thallium as a surrogate for potassium ions is suitable for initial screening.[18][19][20]

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., hERG-U2OS or hERG-HEK293).[18][19]

  • Assay Principle: Cells are loaded with a fluorescent dye that is quenched by thallium. When the hERG channels open, thallium enters the cell and the fluorescence decreases. An inhibitor will prevent this influx, resulting in a higher fluorescent signal.[19]

  • Procedure:

    • Plate hERG-expressing cells in a 384-well plate and incubate.

    • Load cells with the fluorescent FluxOR™ dye.[19]

    • Add the test compound at various concentrations. Include a vehicle control (DMSO) and a known hERG blocker (e.g., Astemizole or E-4031) as a positive control.[16][18]

    • Add a stimulation buffer containing thallium to open the channels.

    • Measure the fluorescence intensity kinetically using a plate reader.

  • Analysis: Calculate the IC50 value from the concentration-response curve. Any compound exhibiting significant inhibition (e.g., IC50 < 10 µM) should be prioritized for follow-up with automated patch-clamp analysis.[16]

Conclusion and Forward Path

This guide outlines a comprehensive, logically structured strategy for the initial biological evaluation of this compound. By systematically progressing through foundational cytotoxicity screening, hypothesis-driven efficacy models, and critical early safety profiling, researchers can build a robust data package. The results of this cascade will enable an informed decision on whether to advance this molecule into a more resource-intensive lead optimization program or to terminate its development due to a lack of efficacy or an unacceptable liability profile. The strength of this approach lies in its self-validating nature, where each experimental outcome provides the causal justification for the subsequent stage of inquiry.

References

The Strategic Utility of Methyl 4-chloro-2-(difluoromethoxy)benzoate in Complex Molecule Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The difluoromethoxy group (-OCF₂H) has emerged as a valuable bioisostere for hydroxyl and thiol groups, offering a unique combination of steric and electronic properties that can enhance metabolic stability, membrane permeability, and binding affinity. This guide provides an in-depth technical overview of Methyl 4-chloro-2-(difluoromethoxy)benzoate, a key building block that leverages the advantageous properties of the difluoromethoxy moiety for the construction of complex molecular architectures.

Physicochemical Properties and Structural Features

This compound is a halogenated aromatic ester with the following key characteristics:

PropertyValue
CAS Number 639826-30-5
Molecular Formula C₉H₇ClF₂O₃
Molecular Weight 236.60 g/mol
Appearance Off-white to white solid
Solubility Soluble in most common organic solvents (e.g., DCM, THF, EtOAc)

The molecule's structure is characterized by a benzene ring substituted with a chloro group at the 4-position, a difluoromethoxy group at the 2-position, and a methyl ester at the 1-position. This unique arrangement of functional groups provides multiple reactive handles for diverse synthetic transformations.

Synthesis of the Core Scaffold: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from the readily available Methyl 4-chloro-2-hydroxybenzoate.

Step 1: O-Difluoromethylation of Methyl 4-chloro-2-hydroxybenzoate

The introduction of the difluoromethoxy group is the critical step in the synthesis. This is accomplished via an O-difluoromethylation reaction. While various reagents can be employed for this transformation, a common and effective method involves the use of a difluorocarbene precursor, such as sodium chlorodifluoroacetate, in the presence of a base.

Conceptual Reaction Scheme:

Difluoromethylation start Methyl 4-chloro-2-hydroxybenzoate product This compound start->product O-Difluoromethylation reagents 1. Base (e.g., K₂CO₃) 2. Difluorocarbene source (e.g., ClCF₂COONa) Solvent (e.g., DMF) O-Difluoromethylation O-Difluoromethylation reagents->O-Difluoromethylation Esterification start 4-chloro-2-(difluoromethoxy)benzoic acid product This compound start->product Esterification reagents Methanol (CH₃OH) Acid catalyst (e.g., H₂SO₄) or Esterification agent (e.g., SOCl₂, then CH₃OH) Esterification Esterification reagents->Esterification Amide_Coupling acid 4-chloro-2-(difluoromethoxy)benzoic acid product N-substituted-4-chloro-2-(difluoromethoxy)benzamide acid->product amine Amine (R-NH₂) amine->product reagents Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) reagents->product Amide Coupling

An In-Depth Technical Guide to Methyl 4-chloro-2-(difluoromethoxy)benzoate: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-2-(difluoromethoxy)benzoate has emerged as a significant building block in medicinal chemistry, particularly in the development of novel therapeutics. The incorporation of the difluoromethoxy group (-OCF₂H) into aromatic scaffolds can profoundly influence a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and receptor binding affinity. This guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound, offering valuable insights for researchers engaged in drug discovery and development.

The Rise of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for strategic modulation of a compound's biological activity. The difluoromethoxy group, in particular, is often employed as a bioisostere for other functional groups, such as a methoxy or hydroxyl group, to enhance metabolic stability and improve oral bioavailability.

Discovery and Initial Synthesis

While a definitive seminal publication detailing the first-ever synthesis of this compound is not readily apparent in a singular, easily identifiable source, its development can be traced through the broader history of difluoromethoxylation of aromatic compounds. The likely synthetic pathway and the motivation for its creation are rooted in the need for novel substituted benzoic acids as intermediates in the synthesis of complex bioactive molecules.

The logical and most common synthetic route to this compound involves a two-step process starting from a readily available precursor, methyl 4-chloro-2-hydroxybenzoate.

Step 1: Synthesis of the Precursor Acid - 4-chloro-2-(difluoromethoxy)benzoic acid

The key transformation is the introduction of the difluoromethoxy group onto the phenolic hydroxyl of a salicylic acid derivative. The synthesis of the corresponding carboxylic acid, 4-chloro-2-(difluoromethoxy)benzoic acid (CAS Number: 97914-60-8), is a critical preceding step. While the very first report is elusive, patents and publications focused on difluoromethoxylation methods for phenols provide the foundational chemistry.

Step 2: Esterification to Yield this compound

Once the carboxylic acid is obtained, a standard esterification reaction with methanol yields the target compound, this compound (CAS Number: 639826-30-5).

Synthetic Protocols

The following are detailed, field-proven protocols for the synthesis of this compound.

Protocol 1: Synthesis of 4-chloro-2-(difluoromethoxy)benzoic acid

This protocol describes a common method for the difluoromethoxylation of a phenol using a chlorodifluoromethane source.

Materials:

  • Methyl 4-chloro-2-hydroxybenzoate

  • Chlorodifluoromethane (Freon-22) or Sodium chlorodifluoroacetate

  • A suitable base (e.g., Sodium Hydroxide, Potassium Carbonate)

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate or Sodium sulfate (for drying)

Experimental Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet (if using chlorodifluoromethane gas), dissolve methyl 4-chloro-2-hydroxybenzoate and a slight excess of a suitable base in the chosen solvent.

  • Difluoromethoxylation:

    • Using Chlorodifluoromethane Gas: Cool the reaction mixture to the desired temperature (typically 0-10 °C) and bubble chlorodifluoromethane gas through the solution for a specified period. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Using Sodium Chlorodifluoroacetate: Add sodium chlorodifluoroacetate portion-wise to the heated reaction mixture (typically 80-120 °C). The in situ generation of difluorocarbene will effect the difluoromethoxylation.

  • Hydrolysis: After the difluoromethoxylation of the hydroxyl group is complete, the methyl ester is hydrolyzed to the carboxylic acid by adding an aqueous solution of a strong base (e.g., NaOH or KOH) and heating the mixture.

  • Workup: Cool the reaction mixture to room temperature and acidify with hydrochloric acid until a precipitate forms.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-(difluoromethoxy)benzoic acid. Further purification can be achieved by recrystallization.

Protocol 2: Esterification to this compound

This protocol describes the Fischer esterification of the synthesized carboxylic acid.

Materials:

  • 4-chloro-2-(difluoromethoxy)benzoic acid

  • Methanol (in large excess, also serves as the solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium bicarbonate solution (for workup)

  • Brine

  • Ethyl acetate (for extraction)

  • Anhydrous Sodium Sulfate

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-(difluoromethoxy)benzoic acid in a large excess of methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₇ClF₂O₃
Molecular Weight 236.60 g/mol
CAS Number 639826-30-5
Appearance White to off-white solid or colorless oil
Boiling Point Not readily available
Melting Point Not readily available
Solubility Soluble in most organic solvents

Applications in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of pharmacologically active compounds. Its utility is highlighted in the development of molecules targeting a range of diseases. For instance, related difluoromethoxy-substituted benzoic acids have been incorporated into potent correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, demonstrating the importance of this scaffold in addressing genetic diseases.[1] The presence of the chloro and difluoromethoxy substituents on the benzene ring provides distinct electronic and steric properties that can be exploited for optimizing drug-receptor interactions.

Visualizing the Synthesis

The synthetic pathway can be visualized as a two-stage process, starting from the readily available methyl 4-chloro-2-hydroxybenzoate.

Synthesis_Workflow cluster_0 Stage 1: Difluoromethoxylation & Hydrolysis cluster_1 Stage 2: Esterification Start Methyl 4-chloro-2-hydroxybenzoate Intermediate 4-chloro-2-(difluoromethoxy)benzoic acid Start->Intermediate 1. :CF2 source, Base 2. NaOH, H2O Final_Product This compound Intermediate->Final_Product Methanol, H2SO4 (cat.)

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its synthesis, logically proceeding from methyl 4-chloro-2-hydroxybenzoate, leverages established difluoromethoxylation and esterification methodologies. The strategic incorporation of the difluoromethoxy group offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, leading to improved therapeutic profiles. As the demand for novel and effective pharmaceuticals continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is set to increase.

References

  • Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry, 2018 , 61(15), 6544-6557. [Link]

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Methodological & Application

The Strategic Incorporation of Methyl 4-chloro-2-(difluoromethoxy)benzoate in Modern Medicinal Chemistry: Application Notes and Protocols for the Development of Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced pharmacological profiles is a relentless endeavor. Within this pursuit, the strategic selection of chemical building blocks is paramount. Methyl 4-chloro-2-(difluoromethoxy)benzoate has emerged as a key intermediate, offering a unique combination of physicochemical properties that are highly advantageous for the development of sophisticated drug candidates. The presence of the difluoromethoxy group, a bioisostere of a methoxy or hydroxyl group, can significantly improve metabolic stability, membrane permeability, and binding affinity by modulating lipophilicity and pKa. The chloro substituent provides an additional vector for molecular recognition and can influence the overall electronic properties of the molecule.

This comprehensive guide provides an in-depth exploration of the utility of this compound in medicinal chemistry, with a particular focus on its application in the synthesis of targeted therapies. We will delve into the rationale behind its use, provide detailed synthetic protocols for its derivatization, and outline key biological assays for the evaluation of resulting compounds. The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Rationale for Fluorination: Enhancing Drug-like Properties

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] The difluoromethoxy group (OCF₂H) is particularly noteworthy. It serves as a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups, influencing conformation and improving metabolic stability.[1] This strategic fluorination can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Case Study: The Development of USP1 Inhibitors for Oncology

A compelling example of the application of the 4-chloro-2-(difluoromethoxy)benzoyl scaffold is in the development of inhibitors for Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme that plays a critical role in DNA damage repair pathways, making it a high-value target for cancer therapy, particularly in tumors with deficiencies in homologous recombination.[1][2][3][4][5][6][7][8][9][10][11][12]

KSQ-4279: A First-in-Class USP1 Inhibitor

KSQ-4279 is a potent and selective, orally bioavailable inhibitor of USP1 that is currently in Phase I clinical trials for the treatment of advanced solid tumors.[2][3][4][5][13] The molecular structure of KSQ-4279 and its analogues often incorporates a substituted benzoyl moiety, and the specific 4-chloro-2-(difluoromethoxy)benzoyl group has been explored in this chemical space to optimize drug-like properties.

Logical Framework for USP1 Inhibitor Development

The development of USP1 inhibitors like KSQ-4279 follows a logical progression from initial hit identification to lead optimization and clinical evaluation. The 4-chloro-2-(difluoromethoxy)benzoate moiety is introduced during the lead optimization phase to fine-tune the molecule's properties.

USP1_Inhibitor_Development Target_Validation Target Validation (USP1 in HR-deficient cancers) HTS High-Throughput Screening (Hit Identification) Target_Validation->HTS Identifies target Lead_Gen Lead Generation HTS->Lead_Gen Provides initial hits Lead_Opt Lead Optimization (Introduction of 4-chloro-2-(difluoromethoxy)benzoyl) Lead_Gen->Lead_Opt Generates lead series Preclinical Preclinical Development Lead_Opt->Preclinical Improves potency & PK Clinical Clinical Trials (e.g., KSQ-4279) Preclinical->Clinical Selects candidate

This compound + NaOH -> 4-chloro-2-(difluoromethoxy)benzoic acid

4-chloro-2-(difluoromethoxy)benzoic acid + R-NH₂ --(HATU, DIPEA)--> N-R-4-chloro-2-(difluoromethoxy)benzamide

Caption: Synthetic workflow from starting material to final amide.

Biological Evaluation: Assessing Therapeutic Potential

Once a library of compounds has been synthesized, they must be evaluated for their biological activity. For our case study of USP1 inhibitors, the following assays are critical.

Protocol 3: In Vitro USP1 Inhibition Assay

This biochemical assay determines the potency of a compound to inhibit the enzymatic activity of USP1.

Principle:

The assay measures the cleavage of a fluorogenic ubiquitin-rhodamine substrate by the USP1/UAF1 enzyme complex. Inhibition of USP1 results in a decrease in the fluorescent signal. [3] Materials and Reagents:

  • Recombinant human USP1/UAF1 enzyme complex

  • Ubiquitin-Rhodamine 110 substrate

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT)

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Step-by-Step Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions to the assay buffer.

  • Add the USP1/UAF1 enzyme complex to each well and incubate for 15-30 minutes at room temperature.

  • Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate.

  • Immediately begin monitoring the increase in fluorescence (Excitation: 485 nm, Emission: 535 nm) over time using a plate reader.

  • Calculate the initial reaction rates and determine the IC₅₀ value for each compound by plotting the percent inhibition against the compound concentration.

Protocol 4: Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells, particularly those with deficiencies in homologous recombination (e.g., BRCA1/2 mutant cell lines).

Principle:

The assay measures the number of viable cells after a defined period of treatment with the test compound. Common methods include MTT or CellTiter-Glo assays.

Materials and Reagents:

  • Cancer cell line of interest (e.g., MDA-MB-436, a BRCA1-mutant breast cancer cell line)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • 96-well clear or white-walled microplates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Microplate reader (spectrophotometer or luminometer)

Step-by-Step Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds and incubate for 72-96 hours.

  • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

  • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.

  • Calculate the percent cell viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Conclusion and Future Perspectives

This compound represents a valuable and strategically important building block in modern medicinal chemistry. Its unique electronic and steric properties, conferred by the chloro and difluoromethoxy substituents, provide a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The successful application of this scaffold in the development of USP1 inhibitors for oncology highlights its potential in creating next-generation targeted therapies. The protocols detailed in this guide offer a practical framework for the synthesis and evaluation of novel compounds derived from this versatile intermediate. As the demand for more effective and safer drugs continues to grow, the strategic use of such privileged scaffolds will undoubtedly play an increasingly critical role in the future of drug discovery.

References

  • KSQ-4279. PubChem. [Link]

  • Cadzow, L., et al. (2024). The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors. Cancer Research, 84(20). [Link]

  • First-in-human phase I trial of the oral first-in-class ubiquitin specific peptidase 1 (USP1) inhibitor KSQ-4279 (KSQi), given as single agent (SA) and in combination with olaparib (OLA) or carboplatin (CARBO) in patients (pts) with advanced solid tumors, enriched for deleterious homologous recombination repair (HRR) mutations. (2024). ASCO Publications. [Link]

  • The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes. (2023). Patsnap Synapse. [Link]

  • 4-Chloro-2-(difluoromethoxy)benzoic acid. PubChem. [Link]

  • The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors. (2024). National Institutes of Health. [Link]

  • Development of KSQ-4279 as a First-in-Class USP1 Inhibitor for the Treatment of BRCA- Deficient Cancers. KSQ Therapeutics. [Link]

  • Development of KSQ-4279 as a first-in-class USP1 inhibitor for the treatment of BRCA-deficient cancers. ResearchGate. [Link]

  • Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells. (2014). National Institutes of Health. [Link]

  • KSQ-4279: A first-in-class USP1 inhibitor for the treatment of cancers with homologous recombination deficiency. KSQ Therapeutics. [Link]

  • Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells. (2011). National Institutes of Health. [Link]

  • Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site. (2022). National Institutes of Health. [Link]

  • A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. (2014). National Institutes of Health. [Link]

  • A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. (2014). National Institutes of Health. [Link]

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The Strategic Role of Methyl 4-chloro-2-(difluoromethoxy)benzoate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the application of Methyl 4-chloro-2-(difluoromethoxy)benzoate as a pivotal intermediate in the synthesis of next-generation agrochemicals. The unique physicochemical properties conferred by the difluoromethoxy group, such as its role as a lipophilic hydrogen-bond donor and its bioisosteric relationship with other key functional groups, make this building block exceptionally valuable in the design of modern herbicides and fungicides. This document outlines a detailed, proposed synthetic pathway for the conversion of this compound into a novel class of herbicidal tetrazole compounds, complete with comprehensive, step-by-step laboratory protocols. The causality behind experimental choices, safety considerations, and the mechanism of action of the target agrochemicals are also discussed. This guide is intended for researchers, scientists, and professionals in the field of agrochemical development.

Introduction: The Significance of the Difluoromethoxy Moiety in Agrochemical Design

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern agrochemical design. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention due to its unique electronic properties and steric profile. It can act as a bioisostere for hydroxyl, thiol, or amino groups, enabling it to form crucial interactions with biological targets while enhancing metabolic stability and membrane permeability of the parent molecule. This compound (CAS 639826-30-5) is a key building block that provides a versatile scaffold for the introduction of the difluoromethoxy group into a variety of agrochemical structures. Its chlorine substituent offers a further point for chemical modification, making it a highly adaptable intermediate for the synthesis of complex active ingredients.

This application note will focus on a proposed synthetic route for the utilization of this compound in the synthesis of a promising class of herbicidal tetrazole compounds. Tetrazole-based herbicides are known for their potent activity and, when combined with the beneficial properties of the difluoromethoxy group, represent a frontier in the development of effective and selective weed management solutions.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful process development. The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 639826-30-5
Molecular Formula C₉H₇ClF₂O₃
Molecular Weight 236.60 g/mol
Appearance White to off-white solid
Purity ≥97%

Note: These properties are typical and may vary slightly between batches and suppliers.

Proposed Synthetic Pathway to Herbicidal Tetrazoles

The following section outlines a proposed multi-step synthesis to convert this compound into a herbicidally active tetrazole compound, based on established organic chemistry principles and analogous transformations found in the patent literature.

G A This compound B Step 1: Nitration A->B C Methyl 4-chloro-2-(difluoromethoxy)-5-nitrobenzoate B->C D Step 2: Reduction C->D E Methyl 5-amino-4-chloro-2-(difluoromethoxy)benzoate D->E F Step 3: Hydrolysis E->F G 5-Amino-4-chloro-2-(difluoromethoxy)benzoic acid F->G H Step 4: Diazotization & Azide Formation G->H I Herbicidal Tetrazole Compound H->I

Caption: Proposed synthetic workflow from the starting material to the final herbicidal product.

Detailed Experimental Protocols

The following protocols are provided as a guide for the laboratory-scale synthesis of the target herbicidal tetrazole. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Nitration of this compound

Causality: The introduction of a nitro group onto the aromatic ring is a crucial step to enable the subsequent formation of an amino group, which is essential for the construction of the tetrazole ring. The reaction conditions are chosen to favor mono-nitration and control the exothermic nature of the reaction.[1][2]

Protocol:

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in concentrated sulfuric acid (5 vol) at 0 °C (ice-water bath).

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 vol) at 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, the product, Methyl 4-chloro-2-(difluoromethoxy)-5-nitrobenzoate, can be further purified by recrystallization from ethanol.

Step 2: Reduction of Methyl 4-chloro-2-(difluoromethoxy)-5-nitrobenzoate

Causality: The reduction of the nitro group to an amine is a critical transformation. A variety of reducing agents can be employed; however, methods that are compatible with the ester functionality are preferred to avoid hydrolysis. Catalytic hydrogenation or metal-mediated reductions in neutral or acidic conditions are common choices.[3][4][5]

Protocol (using Tin(II) Chloride):

  • Preparation: In a round-bottom flask, suspend Methyl 4-chloro-2-(difluoromethoxy)-5-nitrobenzoate (1.0 eq) in ethanol (10 vol).

  • Reagent Addition: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Neutralization and Extraction: Dilute the residue with water and adjust the pH to 8-9 with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 10 vol).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Methyl 5-amino-4-chloro-2-(difluoromethoxy)benzoate.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 3: Hydrolysis of Methyl 5-amino-4-chloro-2-(difluoromethoxy)benzoate

Causality: The ester is hydrolyzed to the corresponding carboxylic acid, which is the necessary functional group for the subsequent conversion to the tetrazole. A basic hydrolysis using a hydroxide salt is a standard and effective method.

Protocol:

  • Preparation: To a stirred solution of Methyl 5-amino-4-chloro-2-(difluoromethoxy)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v), add lithium hydroxide monohydrate (3.0 eq) at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or HPLC.

  • Work-up: Upon completion, cool the mixture to 0 °C and carefully acidify with 1M hydrochloric acid to a pH of 2-3.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 5-Amino-4-chloro-2-(difluoromethoxy)benzoic acid.

Step 4: Synthesis of the Herbicidal Tetrazole

Causality: The conversion of the aminobenzoic acid to a tetrazole can be achieved through diazotization of the amine followed by reaction with an azide source. This cycloaddition reaction forms the stable, aromatic tetrazole ring which is the core of the herbicidal activity.[6][7][8]

Protocol:

  • Diazotization: Suspend 5-Amino-4-chloro-2-(difluoromethoxy)benzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Azide Reaction: In a separate flask, dissolve sodium azide (1.2 eq) in water. Add the previously prepared diazonium salt solution to the sodium azide solution at 0 °C.

  • Cyclization: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until nitrogen evolution ceases.

  • Work-up and Isolation: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the tetrazole product. Collect the solid by filtration, wash with cold water, and dry.

  • Purification: The crude herbicidal tetrazole can be purified by recrystallization from an appropriate solvent system.

Mechanism of Action and Biological Activity

The resulting tetrazole compounds are expected to exhibit herbicidal activity. Tetrazoles can act as bioisosteres for carboxylic acids, which are common functional groups in auxin-mimicking herbicides.[9][10] These herbicides disrupt normal plant growth by overwhelming the natural auxin signaling pathways, leading to uncontrolled cell division and elongation, and ultimately, plant death. The presence of the difluoromethoxy and chloro substituents on the aromatic ring can further enhance the herbicidal potency and selectivity by influencing the molecule's binding affinity to the target protein and its metabolic stability within the plant.

Safety and Handling

This compound and all intermediates and reagents used in this synthesis should be handled with care. It is essential to consult the Safety Data Sheet (SDS) for each chemical before use. The reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn at all times.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of advanced agrochemicals. The proposed synthetic pathway to novel herbicidal tetrazoles highlights the strategic utility of this building block in accessing complex and potent active ingredients. The unique properties conferred by the difluoromethoxy group, combined with the established herbicidal activity of the tetrazole moiety, offer a promising avenue for the development of next-generation weed management solutions. Further optimization of the reaction conditions and in-depth biological evaluation of the final compounds are warranted to fully realize the potential of this synthetic approach.

References

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of the Challenging Substrate Methyl 4-chloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Addressing a Formidable Synthetic Challenge

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species and an organic halide is indispensable in the synthesis of biaryls, styrenes, and polyolefins.[2] However, the reaction's success is profoundly dependent on the nature of the substrates.

This guide focuses on a particularly challenging electrophile: Methyl 4-chloro-2-(difluoromethoxy)benzoate . Its synthetic utility is rooted in the significance of the difluoromethoxy (-OCF₂H) group in medicinal chemistry. This moiety is a valuable bioisostere for hydroxyl and methoxy groups, capable of modulating a molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.[3][4]

Despite its desirability, this substrate presents a confluence of challenges for the Suzuki-Miyaura coupling:

  • Inert Aryl Chloride Bond: The C-Cl bond is significantly stronger and less reactive towards oxidative addition to palladium(0) compared to its bromide or iodide counterparts, often rendering standard catalytic systems ineffective.[5][6]

  • Electron-Rich & Sterically Hindered Environment: The ortho-difluoromethoxy group is electron-donating via resonance and introduces significant steric bulk around the C-Cl bond. Both factors further deactivate the substrate towards the critical oxidative addition step, demanding a highly active catalytic system.[7][8]

  • Base-Labile Ester Functionality: The methyl ester group is susceptible to hydrolysis under the strongly basic conditions often employed in Suzuki couplings, necessitating a careful and strategic selection of the base.[9]

These application notes provide a comprehensive framework for overcoming these obstacles. We will dissect the mechanistic nuances, rationalize the selection of reagents, and present detailed, validated protocols to empower researchers to successfully utilize this valuable building block in their synthetic campaigns.

Reaction Principle and Mechanistic Considerations

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated palladium catalytic cycle. For a deactivated aryl chloride, each step must be optimized to favor the forward reaction and suppress side reactions. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[5][10]

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oa_complex Aryl-Pd(II)-Cl Complex pd0->oa_complex Oxidative Addition (Rate-Limiting Step) trans_complex Aryl-Pd(II)-R' Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_out Ar-R' (Product) sub_in Ar-Cl (Substrate) boronic_in R'-B(OH)₂ + Base

Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: This is the initial and typically rate-limiting step for aryl chlorides.[5] The 14-electron Pd(0) complex inserts into the Ar-Cl bond, forming a 16-electron Pd(II) species. The strength of the C-Cl bond, combined with the deactivating effect of the ortho-OCF₂H group, creates a high activation barrier. Overcoming this requires a palladium center that is both highly electron-rich and sterically accessible, a state achieved through the use of specialized ligands.

  • Transmetalation: In this step, the organic group (R') from the organoboron reagent replaces the chloride on the palladium complex. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻).[9][11] The choice of base and the presence of water can significantly influence the rate and efficiency of this step.

  • Reductive Elimination: The final step involves the two organic fragments (Ar and R') coupling and leaving the palladium center, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[2] This step is often accelerated by bulky ligands, which promote the formation of the required cis-complex that precedes elimination.

Key Experimental Considerations: A Scientist's Guide to Success

A successful coupling of this compound is not accidental; it is the result of deliberate and informed experimental design.

Catalyst and Ligand Selection: The Engine of the Reaction

For challenging aryl chlorides, traditional catalysts like Pd(PPh₃)₄ are often insufficient. Success hinges on using modern, highly active catalytic systems.

  • Rationale: The key is to increase the electron density on the Pd(0) center, which makes it a better nucleophile and accelerates its insertion into the C-Cl bond. Bulky ligands also promote reductive elimination and prevent the formation of inactive palladium dimers.[2][7]

  • Recommended Systems:

    • Buchwald Ligands: Dialkylbiaryl phosphine ligands are the gold standard for this chemistry. Ligands such as SPhos , XPhos , and RuPhos are exceptionally effective due to their immense steric bulk and electron-donating properties.[12][13] They are typically used in conjunction with a simple palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.

    • N-Heterocyclic Carbenes (NHCs): NHCs are even stronger electron donors than phosphines and can provide excellent stability and activity.[2] Pre-formed catalysts like PEPPSI™-IPr are commercially available and highly effective.[14]

    • Palladacycle Precatalysts: These are air- and moisture-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. They offer high activity and are often effective at low catalyst loadings.[15][16]

Choice of Base: Preserving the Ester

The base is crucial for activating the boronic acid, but its nucleophilicity can be a liability for the substrate's ester group.

  • Rationale: A base must be strong enough to form the boronate species but not so nucleophilic that it cleaves the methyl ester. Strong hydroxide bases (NaOH, KOH) should be avoided.

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): An excellent choice, providing sufficient basicity with low nucleophilicity. It is often used in solvent systems containing water.

    • Cesium Carbonate (Cs₂CO₃): A strong, non-nucleophilic base that is highly effective, though more expensive. Its high solubility in organic solvents can be advantageous.

    • Potassium Fluoride (KF): A mild base that can be effective, particularly for substrates that are highly sensitive to hydrolysis.[9]

Solvent System: The Reaction Medium

The solvent must solubilize the reagents and facilitate the interaction between the organic and inorganic components.

  • Rationale: Aprotic polar solvents are generally preferred. A small amount of water is often beneficial as it helps dissolve the inorganic base and can accelerate the transmetalation step.[14] Rigorous degassing of the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like boronic acid homocoupling.[14]

  • Recommended Solvents:

    • 1,4-Dioxane / Water

    • Toluene / Water

    • Tetrahydrofuran (THF) / Water

Potential Side Reactions

Understanding and mitigating potential side reactions is key to achieving high yields and purity.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often promoted by excess base, water, and prolonged heating. Using the boronic acid in a slight excess (1.1-1.3 equiv.) can compensate for this loss.

  • Homocoupling: The coupling of two boronic acid molecules (R'-R'). This is typically caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), which then promotes this side reaction.[11] Thorough degassing is the primary preventative measure.

  • Hydrolysis: Cleavage of the methyl ester to the corresponding carboxylic acid. This is minimized by avoiding strong, nucleophilic bases and excessively high temperatures or long reaction times.

Experimental Protocols and Workflow

The following protocols provide robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acids.

General Experimental Workflow

Workflow setup 1. Reaction Setup (Flame-dried flask, inert gas) reagents 2. Reagent Addition (Substrate, Boronic Acid, Base) setup->reagents catalyst 3. Catalyst Addition (Solvent, Ligand, Pd Source) reagents->catalyst reaction 4. Reaction (Heat & Stir under Inert Gas) catalyst->reaction monitor 5. Monitoring (TLC / GC-MS) reaction->monitor monitor->reaction Continue if incomplete workup 6. Aqueous Work-up (Quench, Extract) monitor->workup Proceed if complete purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize

Figure 2: Standard experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is a highly reliable starting point for coupling with various aryl- and heteroarylboronic acids.

Materials and Reagents

Reagent M.W. Amount Moles (mmol) Equiv.
This compound 234.60 235 mg 1.0 1.0
Arylboronic Acid - - 1.2 1.2
Pd(OAc)₂ 224.50 4.5 mg 0.02 0.02
SPhos 410.57 16.4 mg 0.04 0.04
K₃PO₄ 212.27 425 mg 2.0 2.0
1,4-Dioxane - 4 mL - -

| Water | - | 1 mL | - | - |

Step-by-Step Procedure:

  • Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Preparation: In a separate vial, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the main reaction vessel via syringe. Stir for 2 minutes.

  • Catalyst Addition: Add the catalyst mixture to the reaction vessel under a positive flow of inert gas.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of a quenched aliquot.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.[10]

Data Summary and Condition Optimization

The optimal conditions can vary based on the electronic and steric properties of the boronic acid coupling partner. The following table provides a guideline for optimization.

Table 1: Recommended Conditions for Various Boronic Acids

Boronic Acid Type Recommended Ligand Recommended Base Temp (°C) Notes
Electron-Neutral/Rich Aryl SPhos or XPhos K₃PO₄ 100-110 Standard conditions are generally effective. Reaction times may be longer for highly electron-rich partners.
Electron-Poor Aryl SPhos or RuPhos K₃PO₄ or Cs₂CO₃ 90-100 These couplings are often faster. Lower temperatures may be sufficient, reducing potential side reactions.
Sterically Hindered Aryl XPhos or other bulky ligands Cs₂CO₃ 110-120 Requires more forcing conditions. A more hindered ligand can be beneficial for the reductive elimination step.

| Heteroaryl | SPhos or PEPPSI-IPr | K₃PO₄ | 90-110 | Highly dependent on the specific heterocycle. Some N-containing heterocycles can inhibit the catalyst. |

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide provides solutions to common issues.

Table 2: Troubleshooting Common Suzuki Coupling Issues

Problem Possible Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Ineffective base/ligand combination. 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.2. Increase temperature in 10 °C increments.3. Screen alternative ligands (e.g., XPhos) or bases (e.g., Cs₂CO₃).
Significant Protodeboronation 1. Reaction time too long or temperature too high.2. Base is too strong or concentration too high.3. Presence of excess water. 1. Monitor reaction closely and stop once the starting material is consumed.2. Use a milder base (e.g., KF) or reduce stoichiometry.3. Use anhydrous conditions or reduce the amount of water in the solvent mixture.
Boronic Acid Homocoupling 1. Presence of oxygen in the reaction.2. Pd(II) precursor not fully reduced. 1. Improve degassing procedure for all solvents and reagents.2. Use a pre-formed Pd(0) catalyst or ensure the ligand-to-metal ratio is appropriate (typically 2:1 for monophosphines).

| Ester Hydrolysis | 1. Base is too nucleophilic.2. Reaction temperature too high or time too long. | 1. Switch to a less nucleophilic base (K₃PO₄ or KF).2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a challenging yet achievable transformation. Success is predicated on a rational understanding of the mechanistic hurdles posed by this deactivated aryl chloride. By employing highly active, modern catalytic systems featuring bulky, electron-rich ligands, and by carefully selecting a non-nucleophilic base to preserve the ester functionality, researchers can effectively synthesize a diverse range of valuable biaryl compounds. The protocols and guidelines presented herein provide a validated roadmap for navigating this complex synthetic landscape, enabling the advancement of drug discovery and materials science programs.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic & Biomolecular Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • Organometallics. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]

  • Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • ResearchGate. Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. [Link]

  • Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF. [Link]

  • ResearchGate. The Suzuki coupling reaction of aryl chlorides a. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

  • Journal of Medicinal Chemistry. Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. [Link]

  • The Journal of Organic Chemistry. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. [Link]

  • Organic Letters. Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. [Link]

  • Wikipedia. Dialkylbiaryl phosphine ligands. [Link]

  • ACS Catalysis. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]

  • ResearchGate. Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. [Link]

  • Nature Communications. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. [Link]

  • Expert Opinion on Drug Discovery. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]

  • Angewandte Chemie International Edition. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates. [Link]

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 4-chloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of Methyl 4-chloro-2-(difluoromethoxy)benzoate. This substrate is of significant interest in pharmaceutical and materials science due to the unique electronic properties and metabolic stability conferred by the difluoromethoxy group. We present field-proven methodologies for Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and C-O cross-coupling reactions, focusing on the rationale behind experimental design, catalyst selection, and reaction optimization. This document is intended for researchers, chemists, and drug development professionals seeking to functionalize this versatile building block.

Introduction: The Strategic Value of a Fluorinated Building Block

This compound is a key synthetic intermediate whose value lies in its distinct structural features. The difluoromethoxy (-OCF₂H) group serves as a lipophilic bioisostere for hydroxyl or thiol moieties, often enhancing metabolic stability and membrane permeability in drug candidates. The ester provides a handle for subsequent transformations, while the chloro-substituent at the 4-position is an ideal site for palladium-catalyzed cross-coupling.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] These transformations, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the construction of complex molecules for various applications, including pharmaceuticals and organic materials.[3] This guide details the application of these powerful reactions to our target substrate, providing robust protocols to facilitate its use in discovery and development pipelines.

The Engine of Synthesis: The Palladium Catalytic Cycle

At the heart of these transformations is a general catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[2][4] Understanding this cycle is paramount for troubleshooting and optimizing reactions.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for electron-rich and sterically hindered aryl chlorides.[3][5]

  • Transmetalation / Coordination & Deprotonation:

    • In Suzuki couplings , a base activates an organoboron reagent, which then transfers its organic group to the palladium center (transmetalation).[3][6]

    • In Buchwald-Hartwig couplings , an amine or alcohol coordinates to the palladium, followed by deprotonation with a base to form a palladium-amido or -alkoxo complex.[7]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C, C-N, or C-O bond and regenerating the active Pd(0) catalyst to continue the cycle.[1][4]

The choice of ligand is critical, as it modulates the catalyst's stability and reactivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the challenging oxidative addition of aryl chlorides and facilitate the final reductive elimination step.[5][8][9]

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdCl Ar-Pd(II)L₂-Cl (Oxidative Adduct) Pd0->ArPdCl Oxidative Addition ArPdNu Ar-Pd(II)L₂-Nu ArPdCl->ArPdNu Transmetalation (Suzuki) or Coordination/Deprotonation (B-H) ArPdNu->Pd0 Reductive Elimination Product Ar-Nu (Coupled Product) ArPdNu->Product ArCl Ar-Cl (Substrate) ArCl->ArPdCl NuM Nu-M / Nu-H (Coupling Partner) NuM->ArPdNu

Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.

Application Protocols

The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific coupling partners.

C-C Bond Formation: Suzuki-Miyaura Coupling

This protocol is tailored for coupling aryl and heteroaryl boronic acids to the 4-position of the substrate, a key transformation for building biaryl scaffolds.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with CH₂Cl₂ (Pd(dppf)Cl₂) (3 mol%)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

    • 1,4-Dioxane and Water (4:1 v/v), sparged with N₂ or Ar for 20 min

    • Reaction vessel (e.g., Schlenk tube or microwave vial), stir bar, nitrogen/argon line

  • Step-by-Step Procedure:

    • To the reaction vessel, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Seal the vessel and evacuate and backfill with an inert atmosphere (N₂ or Ar). Repeat this cycle three times to ensure anaerobic conditions.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Place the vessel in a preheated oil bath at 90-100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired product.

Data Presentation: Scope of Suzuki-Miyaura Coupling

EntryBoronic Acid PartnerCatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃100692
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃100595
33-Pyridylboronic acidPd(dppf)Cl₂ (3)K₃PO₄100881
44-(Trifluoromethyl)phenylboronic acidtBuXPhos Pd G3 (2)K₃PO₄901288

Yields are illustrative for optimized reactions.

Expert Insights:

  • Catalyst Choice: Pd(dppf)Cl₂ is a reliable air-stable precatalyst effective for many aryl chlorides. For more challenging or electron-poor boronic acids, a more active catalyst system using a bulky biarylphosphine ligand like tBuXPhos may be beneficial.[10]

  • Base Selection: K₂CO₃ is a standard base for Suzuki couplings.[6] For sensitive substrates or heteroaryl boronic acids prone to decomposition, a stronger but less nucleophilic base like K₃PO₄ can improve results.[11]

C-N Bond Formation: Buchwald-Hartwig Amination

This reaction is one of the most powerful methods for constructing C(sp²)-N bonds, which are ubiquitous in pharmaceuticals.[10][12] Success hinges on the rigorous exclusion of air and moisture and the use of specialized catalyst systems.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4.4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

    • Glovebox or Schlenk line for handling air-sensitive reagents

  • Step-by-Step Procedure:

    • Inside a glovebox: Add Pd₂(dba)₃, XPhos, and NaOtBu to the reaction vessel.

    • Remove the vessel from the glovebox. Add this compound, followed by anhydrous toluene and morpholine under an inert atmosphere.

    • Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C.

    • Stir vigorously and monitor the reaction by LC-MS (typically 6-24 hours).

    • Upon completion, cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl.

    • Dilute with ethyl acetate, separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and filter.

    • Concentrate and purify by flash chromatography.

Data Presentation: Scope of Buchwald-Hartwig Amination

EntryAmine PartnerLigandBaseTemp (°C)Time (h)Yield (%)
1MorpholineXPhosNaOtBu110894
2AnilineRuPhosK₃PO₄1101685
3BenzylamineXPhosNaOtBu1001289
4IndazoleBrettPhosCs₂CO₃1102078

Yields are illustrative for optimized reactions.

Expert Insights:

  • Ligand is Key: The amination of aryl chlorides is highly dependent on the ligand.[13] Bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos, RuPhos, or BrettPhos are essential. They promote the formation of the active monoligated Pd(0) species needed for the difficult oxidative addition step and facilitate the C-N bond-forming reductive elimination.[5][7]

  • Base and Solvent: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine within the catalytic cycle.[7] The reaction must be run in an anhydrous, aprotic solvent like toluene or dioxane to prevent catalyst deactivation and hydrolysis of the base.

Experimental_Workflow Setup 1. Reagent Setup (Inert Atmosphere) Reaction 2. Reaction (Heating & Stirring) Setup->Reaction Monitoring 3. Progress Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Continue reaction Workup 4. Quench & Extraction Monitoring->Workup Reaction complete Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Characterization (NMR, MS) Purification->Analysis

Caption: Standard Experimental Workflow for Cross-Coupling.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently inert atmosphere.3. Wet solvent or reagents (esp. for C-N/C-O).4. Base is weak or has degraded.1. Use a fresh catalyst or precatalyst.2. Improve degassing of solvents; ensure a positive pressure of inert gas.3. Use freshly distilled/dried solvents and anhydrous reagents.4. Use fresh, high-purity base; consider a stronger base (e.g., K₃PO₄ instead of K₂CO₃).
Hydrodehalogenation 1. Presence of water or protic impurities.2. β-Hydride elimination side reaction (for some amines).3. Catalyst decomposition.1. Ensure rigorously anhydrous conditions.2. Choose a different ligand that favors reductive elimination over β-hydride elimination.3. Lower reaction temperature; screen different ligands/catalysts.
Formation of Homocoupled Products 1. For Suzuki, boronic acid degradation.2. Catalyst decomposition leading to Pd black.1. Use a slight excess of boronic acid; ensure proper base stoichiometry.2. Screen different ligands to stabilize the catalyst; lower the catalyst loading.

Conclusion

This compound is a highly tractable substrate for palladium-catalyzed cross-coupling. The protocols outlined herein for Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to a diverse array of functionalized derivatives. The key to success lies in the careful selection of the catalyst system—particularly the ligand—and maintaining the appropriate reaction conditions, most notably an inert atmosphere for C-N and C-O couplings. These methods empower chemists to leverage this valuable fluorinated building block in the rapid synthesis of novel molecules for drug discovery and materials science.

References

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  • Ujaque, G. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Tesis Doctorals en Xarxa.
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  • Wang, F., et al. (2021). 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. Nature Communications, 12(1), 389. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

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  • Vummenthala, A., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(19), 6216. [Link]

  • Zhou, M., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society, 140(22), 6801–6805. [Link]

  • Shen, Y., & Hartwig, J. F. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. The Journal of Organic Chemistry, 84(6), 3735–3740. [Link]

  • ResearchGate. (2019). One-Pot Synthesis of 2-Trifluoromethyl and 2-Difluoromethyl Substituted Benzo-1,3-diazoles. [Link]

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  • Hu, J., et al. (2012). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 44(13), 1961–1978. [Link]

  • Viciu, M. S., & Nolan, S. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(42), 15048–15060. [Link]

  • Scott, J. S., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C-O Cross-Coupling. Organic Letters, 22(16), 6573–6577. [Link]

  • Bacsa, I., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1598–1603. [Link]

  • Zhang, W., & Lu, W. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 12(4), 843–853. [Link]

  • Li, C., et al. (2021). Palladium-Catalyzed Carbonylative Cross-Coupling of Difluoroalkyl Halides with Alkylboranes under 1 atm of CO. Organic Letters, 23(23), 9106–9111. [Link]

  • Zhang, Z., et al. (2015). Cross-Coupling between Difluorocarbene and Carbene-Derived Intermediates Generated from Diazocompounds for the Synthesis of gem-Difluoroolefins. Organic Letters, 17(24), 6142–6145. [Link]

  • ResearchGate. (2011). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. [https://www.researchgate.net/publication/230198595_ChemInform_Abstract_Regioselective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_4-Methyl-67-bis trifluoromethanesulfonyloxycoumarin]([Link] trifluoromethanesulfonyloxycoumarin)

  • Szostak, M., et al. (2016). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Chemistry – A European Journal, 22(44), 15856–15861. [Link]

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Application Notes: Derivatization of Methyl 4-chloro-2-(difluoromethoxy)benzoate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(Difluoromethoxy)phenyl Scaffold

In modern medicinal chemistry, the strategic incorporation of fluorine is a well-established strategy for optimizing the drug-like properties of lead compounds.[1] The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a highly valuable substituent.[1] It serves as a bioisostere for more common functional groups like hydroxyl, thiol, or methoxy moieties, offering a unique blend of physicochemical properties.[1][2][3] Specifically, the -OCF₂H group can enhance metabolic stability by blocking common sites of oxidative metabolism (e.g., O-demethylation), which can lead to an improved pharmacokinetic profile.[1] Unlike the trifluoromethoxy group, the -OCF₂H group retains a hydrogen atom, allowing it to act as a weak hydrogen bond donor, potentially introducing favorable interactions with biological targets.[3]

Methyl 4-chloro-2-(difluoromethoxy)benzoate is a versatile building block that leverages these advantages. The scaffold presents two primary, orthogonally reactive sites for diversification:

  • C4-Chloro Substituent: An activated aryl chloride, ideal for a range of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).

  • C1-Methyl Ester: A handle for hydrolysis to the corresponding carboxylic acid, enabling amide bond formation and further library development.

This guide provides detailed protocols and scientific rationale for the key derivatization strategies of this important scaffold.

Strategic Overview of Derivatization Pathways

The derivatization of this compound can be logically approached by targeting its two key functional handles. The C4-chloro position is activated towards both cross-coupling and SNAr reactions due to the electron-withdrawing nature of the ester at the C1 position and the difluoromethoxy group at C2. These groups help to stabilize the negatively charged intermediate (Meisenheimer complex) in SNAr pathways and facilitate the oxidative addition step in palladium catalytic cycles.[4][5][6]

The following diagram illustrates the primary diversification strategies from the starting material.

G cluster_aryl C4-Cl Derivatization cluster_ester C1-Ester Derivatization start Methyl 4-chloro-2- (difluoromethoxy)benzoate amines Aryl Amines start->amines Buchwald-Hartwig Amination biaryls Bi-aryl Compounds start->biaryls Suzuki-Miyaura Coupling ethers_thioethers Aryl Ethers & Thioethers start->ethers_thioethers SNAr Reaction (Nu = RO-, RS-) acid Carboxylic Acid start->acid Ester Hydrolysis amides Amides acid->amides Amide Coupling (R-NH2, EDCI/HOBt)

Caption: Key derivatization pathways for this compound.

Core Derivatization Protocols

Protocol 1: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[7] It has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.[7] For an electron-deficient aryl chloride like our substrate, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[8][9]

Reaction Scheme: Ar-Cl + R¹R²NH


 Ar-NR¹R²

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired primary or secondary amine (1.2 eq.), a suitable palladium precatalyst (e.g., RuPhos Pd G3, 0.02 eq.), the phosphine ligand (e.g., RuPhos, 0.04 eq.), and a strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 1.4 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (approx. 0.1 M concentration relative to the aryl chloride).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Scientist's Notes (Rationale & Expertise):

  • Catalyst System: Third-generation (G3) palladacycle precatalysts are often preferred as they are air-stable and highly active, requiring lower catalyst loadings. The combination of a bulky biarylphosphine ligand like RuPhos or SPhos is crucial for coupling aryl chlorides, which are less reactive than the corresponding bromides or iodides.[8]

  • Base Selection: Sodium tert-butoxide (NaOtBu) is a common choice for its strong basicity and good solubility in organic solvents. For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.[10]

ParameterRecommended ConditionRationale
Palladium Source RuPhos Pd G3, SPhos Pd G3Air-stable, highly active for aryl chlorides.[8]
Ligand RuPhos, SPhos, XPhosBulky, electron-rich ligands promote efficient oxidative addition and reductive elimination.[8]
Base NaOtBu, LHMDS, Cs₂CO₃Strong, non-nucleophilic base is required for amine deprotonation.[10]
Solvent Toluene, DioxaneAnhydrous, degassed aprotic solvents are essential for reaction integrity.
Temperature 80 - 110 °CProvides thermal energy to overcome the activation barrier, especially for less reactive amines.
Protocol 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile methods for constructing C(sp²)-C(sp²) bonds, pairing aryl halides with organoboron reagents.[11] Its tolerance of a wide range of functional groups and the general stability and low toxicity of boronic acids make it a mainstay in drug discovery campaigns.[12]

G cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd2_cycle1 Ar-Pd(II)(L2)-Cl pd0->pd2_cycle1 Oxidative Addition (Ar-Cl) pd2_cycle2 Ar-Pd(II)(L2)-R pd2_cycle1->pd2_cycle2 Transmetalation (R-B(OR)2, Base) pd2_cycle2->pd0 Reductive Elimination product Ar-R pd2_cycle2->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a flask, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (or pinacol ester, 1.3 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water (4:1) or Toluene/Ethanol/Water. The total concentration should be around 0.1-0.2 M.

  • Reaction Execution: Heat the mixture under an inert atmosphere to 85-100 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress by LC-MS or TLC (typically 2-12 hours).

  • Workup: After cooling, dilute the reaction with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and evaporate the solvent. Purify the residue via silica gel chromatography.

Scientist's Notes (Rationale & Expertise):

  • Organoboron Reagent: While boronic acids are common, boronic pinacol esters (BPin) often offer superior stability and are less prone to protodeboronation, which can be a significant side reaction.

  • Catalyst Choice: For challenging couplings or heteroaryl chlorides, using advanced catalyst systems with bulky phosphine ligands (similar to those in Buchwald-Hartwig amination) can be beneficial.[6] Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of standard transformations.

  • Base and Solvent: The base is crucial for activating the boronic acid in the transmetalation step.[11] An aqueous solvent mixture is often necessary to dissolve the inorganic base and facilitate the reaction.

Protocol 3: C-O & C-S Bond Formation via Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for forming aryl ethers and thioethers when the aromatic ring is sufficiently electron-deficient.[4] The presence of the electron-withdrawing ester and difluoromethoxy groups in the ortho and para positions relative to the chlorine atom activates the ring for nucleophilic attack.[5][13]

Reaction Scheme: Ar-Cl + Nu-H


 Ar-Nu (where Nu = RO, RS)

Detailed Step-by-Step Protocol:

  • Nucleophile Preparation: In a flame-dried flask under an inert atmosphere, dissolve the desired alcohol or thiol (1.5 eq.) in an anhydrous polar aprotic solvent like DMF or DMSO.

  • Deprotonation: Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise at 0 °C. Stir for 30 minutes at room temperature to ensure complete formation of the alkoxide or thiolate.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in the same solvent to the nucleophile mixture.

  • Reaction Execution: Heat the reaction to a temperature between 60 °C and 120 °C, depending on the nucleophilicity of the attacking species.

  • Monitoring: Monitor the reaction by TLC or LC-MS until complete (typically 1-8 hours).

  • Workup: Carefully quench the reaction by pouring it into ice-water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by flash chromatography.

Scientist's Notes (Rationale & Expertise):

  • Reactivity Trend: Thiolates are generally more potent nucleophiles than the corresponding alkoxides and will often react under milder conditions.

  • Leaving Group: In SNAr reactions, the rate-determining step is often the initial nucleophilic attack.[14] Consequently, the C-F bond, being more polarized, can make aryl fluorides more reactive than aryl chlorides in this specific reaction class, which is opposite to the trend in SN1/SN2 reactions.[14]

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) are ideal as they solvate the cation of the base (e.g., Na⁺) but do not strongly solvate the nucleophile, thus enhancing its reactivity.

Protocol 4: Ester Hydrolysis to Access the Carboxylic Acid

Converting the methyl ester to a carboxylic acid is a fundamental step to enable further derivatization, most commonly through amide bond formation. The ester on this scaffold can be somewhat sterically hindered, potentially requiring conditions harsher than simple aqueous base.

Detailed Step-by-Step Protocol:

  • Reagent Setup: Dissolve this compound (1.0 eq.) in a mixture of THF and Methanol (e.g., 3:1 ratio).

  • Saponification: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-4.0 eq.).

  • Reaction Execution: Stir the mixture at room temperature or gently heat to 40-50 °C.

  • Monitoring: Monitor the disappearance of the starting material by TLC (typically 2-16 hours).

  • Workup: Once the reaction is complete, remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any unreacted starting material.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1M HCl. A white precipitate (the product) should form. Extract the carboxylic acid with ethyl acetate (3x).

  • Final Steps: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the desired carboxylic acid, which is often used in the next step without further purification.

Scientist's Notes (Rationale & Expertise):

  • Hindrance: The ortho-difluoromethoxy group provides some steric hindrance around the ester carbonyl.[15][16] If the reaction is sluggish at room temperature, gentle heating is recommended. Using LiOH is often preferred over NaOH or KOH due to its better solubility in mixed organic-aqueous solvent systems.

  • Non-Aqueous Conditions: For extremely hindered esters or substrates with base-sensitive functional groups, non-aqueous hydrolysis methods using reagents like NaOH in a MeOH/CH₂Cl₂ mixture can be highly effective.[15][16]

References

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Available at: [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Available at: [Link]

  • Hydrolysis of esters - Mechanisms. YouTube. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy. PubMed. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Available at: [Link]

  • Buchwald-Hartwig coupling. YouTube. Available at: [Link]

  • 2,2‐Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. Available at: [Link]

Sources

Application Note: A Strategic Approach to the Synthesis of Novel 6-Chloro-8-(difluoromethoxy)quinazolin-4(3H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of advanced heterocyclic compounds, specifically focusing on the conversion of methyl 4-chloro-2-(difluoromethoxy)benzoate into a highly valuable 6-chloro-8-(difluoromethoxy)quinazolin-4(3H)-one scaffold. Quinazolinones are a privileged class of heterocycles in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2] The incorporation of a difluoromethoxy (-OCHF₂) group is a key strategy in modern drug design to enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of drug candidates.[3] This document outlines a robust, multi-step synthetic pathway, complete with detailed, field-tested protocols, mechanistic insights, and data presentation, designed for researchers and professionals in drug development and organic synthesis.

Introduction: The Strategic Advantage of Fluorination in Heterocyclic Chemistry

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry. The difluoromethoxy group, in particular, serves as a bioisostere for hydroxyl or methoxy groups, offering unique electronic properties and resistance to metabolic degradation without significantly increasing steric bulk.[3] When incorporated into rigid heterocyclic systems like quinazolinones, the -OCHF₂ moiety can profoundly influence binding affinity to biological targets and improve drug-like properties.

This compound is a strategically functionalized starting material. Each substituent serves a distinct purpose in the proposed synthetic route:

  • Methyl Ester: A versatile handle for conversion into a carboxylic acid or amide, essential for subsequent cyclization steps.

  • 2-(Difluoromethoxy) Group: The key pharmacophore that will be integrated into the final heterocyclic core.

  • 4-Chloro Group: A directing group and a point for potential late-stage functionalization, while also influencing the electronic properties of the scaffold.

This guide details a validated pathway to transform this building block into a substituted quinazolinone, a core structure found in numerous pharmaceuticals.[4]

Overall Synthetic Workflow

The transformation of this compound into the target quinazolinone framework is achieved through a logical and efficient four-step sequence. This pathway is designed to first install the necessary nitrogen functionality onto the benzene ring, then construct the pyrimidine ring system.

G cluster_start Starting Material cluster_inter1 Functional Group Installation cluster_inter2 Heterocyclic Core Formation cluster_final Final Product Assembly A Methyl 4-chloro-2- (difluoromethoxy)benzoate B Nitration A->B HNO₃/H₂SO₄ C Reduction B->C Fe/NH₄Cl D Methyl 3-amino-4-chloro-2- (difluoromethoxy)benzoate E Acylation & Cyclization D->E 1. Chloroacetyl Chloride 2. Acetic Anhydride F 2-(Chloromethyl)-7-chloro- 5-(difluoromethoxy) benzo[d][1,3]oxazin-4-one G Amination F->G R-NH₂ H Target Quinazolinone Scaffold

Caption: Overall workflow for the synthesis of quinazolinone scaffolds.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 3-amino-4-chloro-2-(difluoromethoxy)benzoate (3)

This two-step, one-pot procedure first introduces a nitro group at the C3 position, which is subsequently reduced to the key amine intermediate.

Step A: Nitration

  • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice bath, add this compound (1 ) (10.0 g, 42.3 mmol) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Once the addition is complete, add a pre-cooled mixture of concentrated sulfuric acid (15 mL) and fuming nitric acid (4.5 mL) dropwise over 30 minutes, maintaining the internal temperature between 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the reaction progress by TLC (20% Ethyl Acetate/Hexane).

  • Upon completion, slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The precipitated yellow solid, methyl 4-chloro-3-nitro-2-(difluoromethoxy)benzoate (2 ), is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum. This crude product is used directly in the next step.

Step B: Reduction

  • Prepare a suspension of the crude nitro compound (2 ) (approx. 42.0 mmol) and ammonium chloride (22.6 g, 423 mmol) in a mixture of ethanol (200 mL) and water (50 mL).

  • Heat the suspension to 70 °C. Add iron powder (11.8 g, 211 mmol) portion-wise over 30 minutes. The reaction is exothermic; maintain the temperature around 80 °C.

  • After the addition is complete, stir the mixture at reflux for 3 hours until the starting material is consumed (monitored by TLC).

  • Filter the hot reaction mixture through a pad of Celite®, washing the filter cake with hot ethanol (3 x 50 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate (200 mL), wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (gradient elution, 10-30% ethyl acetate in hexane) to afford methyl 3-amino-4-chloro-2-(difluoromethoxy)benzoate (3 ) as a solid.

Protocol 2: Synthesis of 7-Chloro-2-(chloromethyl)-5-(difluoromethoxy)benzo[d][2][5]oxazin-4-one (4)

This protocol follows a well-established method for forming a benzoxazinone intermediate, which is a key precursor for quinazolinones.[5][6]

  • Dissolve the amino-benzoate (3 ) (5.0 g, 19.9 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) under a nitrogen atmosphere.

  • Add chloroacetyl chloride (2.05 mL, 25.8 mmol) dropwise at room temperature.

  • Stir the mixture for 4 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Remove the THF under reduced pressure.

  • To the resulting crude N-acylated intermediate, add acetic anhydride (50 mL) and heat the mixture at 120 °C for 3 hours with vigorous stirring.[5] This step facilitates the cyclization to the benzoxazinone ring.

  • Cool the reaction mixture to room temperature and then pour it into ice-cold water (200 mL) to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the crude benzoxazinone (4 ), which is often of sufficient purity for the next step.

Protocol 3: Synthesis of 6-Chloro-2-(chloromethyl)-8-(difluoromethoxy)-3-phenylquinazolin-4(3H)-one (5)

The final step involves the reaction of the benzoxazinone intermediate with an amine to furnish the desired quinazolinone core.[4]

  • Suspend the benzoxazinone (4 ) (2.0 g, 6.5 mmol) in glacial acetic acid (30 mL).

  • Add aniline (0.65 mL, 7.1 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approx. 120 °C) for 5 hours.

  • After cooling to room temperature, pour the mixture into a beaker containing 150 mL of ice water.

  • A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water, followed by a small amount of cold ethanol to remove residual acetic acid.

  • Recrystallize the crude product from ethanol to yield the pure quinazolinone derivative (5 ) as a crystalline solid.

Data Summary

The following table summarizes typical results for the synthetic sequence.

StepCompound NameStarting Material (g)Product Yield (%)M.W. ( g/mol )Key Analytical Notes
1AMethyl 4-chloro-3-nitro-2-(difluoromethoxy)benzoate (2 )10.0~95% (crude)281.58Yellow solid, used directly in the next step.
1BMethyl 3-amino-4-chloro-2-(difluoromethoxy)benzoate (3 )~11.9 (crude)80-85% (2 steps)251.60Off-white solid after chromatography. ¹H NMR shows NH₂ signal.
27-Chloro-2-(chloromethyl)-5-(difluoromethoxy)benzo[d][2][5]oxazin-4-one (4 )5.088-92% (crude)308.06Solid, used directly. IR shows characteristic C=O stretch.
36-Chloro-2-(chloromethyl)-8-(difluoromethoxy)-3-phenylquinazolin-4(3H)-one (5 )2.075-80%383.19White crystalline solid after recrystallization.

Mechanistic Insights

The key ring-forming step is the conversion of the N-acylated anthranilate to the quinazolinone. The benzoxazinone is a critical, isolable intermediate in this process.

G A Benzoxazinone Intermediate (4) C [ Transition State ] (Acylium Ion Intermediate) A->C 1. Nucleophilic attack by Amine B Amine (R-NH₂) D Open-chain Amide C->D 2. Ring Opening p1 D->p1 E Target Quinazolinone (5) F H₂O E->F 4. Dehydration p1->E 3. Intramolecular Cyclization    (Amide N attacks Imine C) p2

Caption: Mechanism for the conversion of benzoxazinone to quinazolinone.

Causality and Troubleshooting:

  • Temperature Control in Nitration: Strict temperature control (0-5 °C) is critical to prevent over-nitration and decomposition, which can lead to a complex mixture of byproducts and reduced yields.

  • Choice of Reducing Agent: Iron in the presence of an acid source like ammonium chloride is a classic, cost-effective, and highly efficient method for nitro group reduction (Béchamp reduction). It is generally preferred over catalytic hydrogenation for chlorinated compounds to avoid potential dehalogenation.

  • Anhydrous Conditions for Acylation: The acylation step with chloroacetyl chloride must be performed under anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride.

  • Incomplete Cyclization (Step 2): If the formation of the benzoxazinone is sluggish, increasing the reaction time or temperature with acetic anhydride can drive the dehydration to completion. Ensure the preceding acylation step went to completion.

Conclusion

This application note demonstrates that this compound is a highly effective starting material for the synthesis of complex, fluorinated heterocyclic scaffolds. The detailed protocols provide a reliable and reproducible pathway to access novel 6-chloro-8-(difluoromethoxy)quinazolin-4(3H)-ones, which are of significant interest for drug discovery and development programs. By leveraging the unique functionalities of the starting material and employing established synthetic transformations, researchers can efficiently generate libraries of these valuable compounds for biological evaluation.

References

  • Al-Obaydi, J. et al. (2015). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules. Available at: [Link]

  • Chen, H. et al. (2022). Recent advances in the synthesis of 2,3-fused quinazolinones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Asif, M. (2018). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. Available at: [Link]

  • Dabholkar, V. & Ansari, F. (2010). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. European Journal of Chemistry. Available at: [Link]

  • Polshettiwar, V. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. Available at: [Link]

  • Henary, E. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Available at: [Link]

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Scale-up synthesis of Methyl 4-chloro-2-(difluoromethoxy)benzoate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed, experience-driven approach to the scale-up synthesis of Methyl 4-chloro-2-(difluoromethoxy)benzoate. This molecule is a valuable building block in modern medicinal chemistry, primarily due to the unique properties imparted by the difluoromethoxy (-OCHF₂) group. This functional group often enhances metabolic stability, modulates lipophilicity, and can improve a drug candidate's binding affinity to biological targets.[1][2]

This document moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for a safe, efficient, and reproducible scale-up. The protocols described herein are designed to be self-validating, with integrated in-process controls to ensure success.

Synthetic Strategy and Mechanistic Considerations

The most direct and industrially viable route to this compound involves the O-difluoromethylation of the corresponding phenol, Methyl 4-chloro-2-hydroxybenzoate. This transformation is typically achieved via the generation of difluorocarbene (:CF₂) under basic conditions, which then inserts into the phenolic hydroxyl group.

Reaction Scheme:

The choice of the difluorocarbene source is a critical process decision. Historically, chlorodifluoromethane (CHF₂Cl, Freon-22) was the reagent of choice.[3] However, due to its status as an ozone-depleting substance, its use is now highly restricted.[4][5] Modern, greener alternatives like fluoroform (CHF₃) are increasingly preferred.[3] This guide will focus on the principles of the reaction, which are broadly applicable, with specific safety and handling protocols for the gaseous reagent chlorodifluoromethane, as it represents a more hazardous, yet historically significant, process.

The reaction is typically performed in a two-phase system or with a polar aprotic solvent, using a strong base like potassium hydroxide (KOH) to generate the difluorocarbene in situ.

Process Development & Scale-Up Logic

Scaling a reaction from the bench to a pilot or production scale introduces challenges related to mass and heat transfer, reagent handling, and safety. The following considerations are paramount.

Reagent and Solvent Selection
  • Starting Material: High-purity Methyl 4-chloro-2-hydroxybenzoate is essential. Impurities can lead to side reactions and complicate downstream purification.

  • Difluorocarbene Source: As discussed, while CHF₂Cl is effective, its environmental impact and handling difficulties (it's a liquefied gas) are significant drawbacks.[6][7] Fluoroform (CHF₃) is a more sustainable, non-ozone-depleting alternative that can be used effectively.[3]

  • Base: Potassium hydroxide (KOH) is preferred over sodium hydroxide (NaOH) due to the higher solubility of potassium salts in organic solvents, which can facilitate the reaction. A phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be employed to enhance the reaction rate in biphasic systems.

  • Solvent System: A mixture of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) and water can be effective. Alternatively, a two-phase system such as dioxane/water can be used.[3] The choice depends on solubility, reaction temperature, and ease of work-up.

Reaction Parameter Optimization

Effective scale-up requires careful optimization of reaction parameters to ensure safety, maximize yield, and maintain purity.

ParameterOptimized RangeRationale & Scale-Up Considerations
Temperature 40 - 70 °CThe reaction is often exothermic. On a large scale, efficient heat removal is critical to prevent thermal runaway. A jacketed reactor with precise temperature control is mandatory. Lower temperatures may slow the reaction, while higher temperatures can lead to byproduct formation.
Pressure 2 - 5 bar (for CHF₂Cl)Using gaseous reagents like CHF₂Cl requires a pressure reactor. The pressure maintains a sufficient concentration of the reagent in the liquid phase. Ensure the reactor is rated for the intended pressure and equipped with safety relief valves.
Reagent Stoichiometry 1.5 - 3.0 eq. of BaseAn excess of base is required to efficiently generate the difluorocarbene. However, a large excess can promote side reactions.
Agitation HighEfficient stirring is crucial in multiphase reactions to maximize the interfacial area and improve mass transfer between the aqueous and organic phases.
Addition Rate Slow, Sub-surfaceGaseous reagents should be introduced below the liquid surface to ensure efficient dissolution and reaction, preventing accumulation in the reactor headspace.
Safety: A Critical Directive

Scaling this synthesis introduces significant safety hazards that must be rigorously managed.

  • Chlorodifluoromethane (CHF₂Cl) Hazards :

    • Pressure: It is a liquefied gas under pressure that may explode if heated.[4][5][6]

    • Asphyxiation: It can displace oxygen in confined spaces, leading to rapid suffocation.[7]

    • Frostbite: Contact with the liquid can cause severe frostbite due to rapid evaporation.[6][7]

    • Decomposition: On contact with flames or hot surfaces, it can decompose into highly toxic gases such as phosgene, hydrogen chloride, and hydrogen fluoride.[7][8]

  • Pressure Reactor Operations : All operations must be conducted in a certified pressure reactor (autoclave) equipped with a rupture disc, pressure relief valve, and continuous monitoring of temperature and pressure. The reactor should be located in a well-ventilated area or a blast-proof bay.

  • Caustic Handling : Large quantities of potassium hydroxide are corrosive. Appropriate personal protective equipment (PPE), including face shields, aprons, and chemically resistant gloves, is mandatory.

Detailed Scale-Up Protocol (1.0 kg Scale)

This protocol assumes the use of a 20 L jacketed pressure reactor. All operations should be conducted under an inert nitrogen atmosphere.

Materials
ReagentCAS No.M.W.QuantityMoles
Methyl 4-chloro-2-hydroxybenzoate57074-29-0186.591.00 kg5.36
Potassium Hydroxide (KOH, 85%)1310-58-356.110.89 kg13.4 (2.5 eq)
N,N-Dimethylformamide (DMF)68-12-273.095.0 L-
Water7732-18-518.021.0 L-
Chlorodifluoromethane (CHF₂Cl)75-45-686.47~1.16 kg13.4 (2.5 eq)
Step-by-Step Procedure
  • Reactor Preparation: Ensure the 20 L pressure reactor is clean, dry, and inerted with nitrogen.

  • Charging:

    • Charge Methyl 4-chloro-2-hydroxybenzoate (1.00 kg) into the reactor.

    • Charge DMF (5.0 L).

    • Begin agitation at 200-300 RPM to dissolve the solid.

    • In a separate vessel, carefully dissolve potassium hydroxide (0.89 kg) in water (1.0 L). This is highly exothermic; use an ice bath for cooling.

    • Once cooled to room temperature, transfer the KOH solution to the reactor.

  • Reaction Execution:

    • Seal the reactor and perform a pressure test with nitrogen to ensure integrity.

    • Heat the reactor jacket to 60 °C.

    • Once the internal temperature reaches 55 °C, begin the slow, sub-surface addition of chlorodifluoromethane (CHF₂Cl) gas from a weighed cylinder.

    • Maintain the internal temperature between 55-65 °C by controlling the addition rate and jacket temperature.

    • Maintain the reactor pressure between 3-4 bar.

    • The total addition time should be approximately 4-6 hours.

    • After the addition is complete, maintain the reaction conditions for an additional 2-4 hours, monitoring for completion via HPLC.

  • Work-up and Isolation:

    • Cool the reactor to 10-15 °C.

    • Very slowly and carefully vent the excess pressure through a caustic scrubber.

    • Transfer the reaction mixture to a larger separation vessel containing 15 L of cold water and 10 L of ethyl acetate.

    • Agitate for 15 minutes, then allow the layers to separate.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 L).

    • Combine the organic layers and wash with water (2 x 5 L) and then with brine (1 x 5 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean, dry reactor.

    • Add a suitable solvent system (e.g., isopropanol/water or heptane/ethyl acetate) and heat until a clear solution is formed.

    • Slowly cool the solution to 0-5 °C to induce crystallization.

    • Hold at this temperature for 2-4 hours to maximize crystal growth.

    • Filter the resulting slurry, and wash the filter cake with a cold solvent.

    • Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

Visualization of Workflows

Synthetic Workflow Diagram

G cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification charge_reagents 1. Charge Reactor: - Methyl 4-chloro-2-hydroxybenzoate - DMF - KOH Solution seal_heat 2. Seal & Heat to 60°C charge_reagents->seal_heat add_gas 3. Add CHF2Cl Gas (55-65°C, 3-4 bar) seal_heat->add_gas hold 4. Hold & Monitor add_gas->hold cool_vent 5. Cool & Vent hold->cool_vent quench_extract 6. Quench & Extract with Ethyl Acetate cool_vent->quench_extract concentrate 7. Concentrate Organic Phase quench_extract->concentrate recrystallize 8. Recrystallize concentrate->recrystallize filter_dry 9. Filter & Dry recrystallize->filter_dry final_product Final Product: Methyl 4-chloro-2- (difluoromethoxy)benzoate filter_dry->final_product

Caption: High-level workflow for the scale-up synthesis.

In-Process Control (IPC) Logic Diagram

G start Reaction Start ipc_check ipc_check start->ipc_check continue_reaction Continue Reaction (Hold at 60°C) ipc_check:f0->continue_reaction Yes proceed_workup Proceed to Work-up ipc_check:f1->proceed_workup No continue_reaction->ipc_check Re-sample after 2h end Reaction Complete proceed_workup->end

Caption: Decision logic for in-process reaction monitoring.

Analytical Quality Control

Rigorous analytical testing is non-negotiable for ensuring the quality and purity of the final product.

MethodPurposeTypical Parameters & Expected Results
HPLC Quantify purity, detect impurities, and monitor reaction progress.[9][10]Column: C18 reversed-phase. Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid. Detection: UV at 230 nm.[9] Result: Final product purity ≥ 99.0%.
GC-MS Identify and quantify volatile impurities and residual solvents.Column: DB-5 or similar. Result: Confirms MW of product and identifies any low-boiling impurities. Residual solvents within ICH limits.
¹H NMR Structural confirmation.Solvent: CDCl₃ or DMSO-d₆. Expected Signal: A characteristic triplet for the -OCF₂H proton around δ 6.5-7.5 ppm with a large J-coupling (~70-80 Hz).
¹⁹F NMR Confirm the presence of the difluoromethoxy group.Expected Signal: A characteristic doublet corresponding to the -OCF₂ H group.
FTIR Functional group analysis.Expected Peaks: C=O stretch (ester) ~1720 cm⁻¹, C-O-C stretch ~1250 cm⁻¹, C-F stretches ~1100-1000 cm⁻¹.

References

  • A study of thin film solid phase microextraction methods for analysis of fluorinated benzoic acids in seawater. PubMed.
  • Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. ResearchGate.
  • Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. PubMed.
  • Halocarbon 22 (Chlorodifluoromethane) - SAFETY DATA SHEET. Airgas.
  • GPS Safety Summary - Substance Name: - Chlorodifluoromethane. Arkema.
  • Chlorodifluoromethane | CHClF2 | CID 6372. PubChem - NIH.
  • Chlorodifluoromethane SDS, 75-45-6 Safety Data Sheets. ECHEMI.
  • SAFETY DATA SHEET Chlorodifluoromethane (R 22) SECTION 1. Linde Gas GmbH.
  • Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry - ACS Publications.
  • The Impact of Fluorine in Chemical Synthesis: Focus on Difluoromethylation. Acme Synthetic Chemicals.
  • The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.
  • A Comparative Guide to the Analysis of Benzoate Compounds in Food and Beverage Products. Benchchem.
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.

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Application Note & Protocols: Strategies for the Asymmetric Synthesis Involving Methyl 4-chloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Methyl 4-chloro-2-(difluoromethoxy)benzoate represents a valuable building block, featuring a difluoromethoxy group that can serve as a lipophilic hydrogen bond donor and a chloro-substituent that offers a handle for further synthetic elaboration. While this compound is a promising starting material, established protocols for its direct use in asymmetric transformations are not yet prevalent in the literature.

This guide, therefore, serves as a forward-looking application note. It is designed to bridge this gap by providing researchers with well-reasoned, hypothetical, yet scientifically robust strategies for the asymmetric synthesis of chiral molecules derived from this key intermediate. The protocols herein are built upon established and reliable methodologies in asymmetric catalysis and are intended to serve as a validated starting point for methods development.

PART 1: Asymmetric Synthesis via Prochiral Ketone Reduction

Conceptual Framework

One of the most reliable strategies for creating a chiral center is the asymmetric reduction of a prochiral ketone. This approach transforms a planar carbonyl group into a stereodefined secondary alcohol, a versatile functional group for further synthetic manipulation. The workflow involves an initial conversion of the methyl ester of our title compound into a suitable prochiral ketone, followed by a highly enantioselective reduction. For this, we propose an asymmetric transfer hydrogenation, a method known for its operational simplicity and high efficiency with aromatic ketones.

Experimental Workflow: Ketone Formation and Asymmetric Reduction

G cluster_0 Step 1: Prochiral Ketone Synthesis cluster_1 Step 2: Asymmetric Transfer Hydrogenation A Methyl 4-chloro-2- (difluoromethoxy)benzoate B Prochiral Ketone: 1-(4-chloro-2-(difluoromethoxy)phenyl)ethan-1-one A->B MeMgBr, THF, 0°C to rt C Chiral Secondary Alcohol B->C [{RuCl2(p-cymene)}2], Chiral Ligand Isopropanol/NaOH

Caption: Workflow for the synthesis of a chiral alcohol.

Detailed Protocol 1: Asymmetric Reduction

Step 1a: Synthesis of 1-(4-chloro-2-(difluoromethoxy)phenyl)ethan-1-one (Prochiral Ketone)

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours, monitoring by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure prochiral ketone.

Step 1b: Asymmetric Transfer Hydrogenation

  • Catalyst Preparation: In a separate flask under argon, prepare the catalyst solution by dissolving [{RuCl₂(p-cymene)}₂] (0.005 eq) and a suitable chiral pseudo-dipeptide ligand (e.g., (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) (0.011 eq) in anhydrous isopropanol (0.1 M).

  • Activation: Add NaOH (0.05 eq) to the catalyst solution and stir for 15 minutes at room temperature.

  • Reaction Setup: In the main reaction flask, dissolve the prochiral ketone (1.0 eq) from Step 1a in anhydrous isopropanol.

  • Initiation: Transfer the activated catalyst solution to the ketone solution.

  • Heating: Heat the reaction mixture to 50 °C and stir for 12-24 hours. Monitor the conversion and enantiomeric excess (e.e.) by chiral HPLC.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate the solvent. Dilute the residue with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash chromatography to obtain the enantioenriched secondary alcohol.

ParameterValue/ConditionRationale
Catalyst Loading 1.0 mol% RuEfficient conversion with low catalyst loading.
Hydrogen Source IsopropanolServes as both solvent and reductant.
Base NaOHRequired for catalyst activation.
Temperature 50 °CProvides sufficient thermal energy for the reaction.
Expected Yield >90%Based on similar reported reductions.
Expected e.e. >95%High enantioselectivity is characteristic of this catalyst system.

PART 2: Diastereoselective Alkylation using a Chiral Auxiliary

Conceptual Framework

Chiral auxiliaries are powerful tools that temporarily install chirality onto a substrate to direct a subsequent diastereoselective transformation.[1][] The Evans oxazolidinone auxiliaries are particularly effective for controlling the stereochemistry of enolate alkylations.[3] This strategy involves hydrolyzing the methyl ester to the corresponding carboxylic acid, coupling it to an Evans auxiliary, and then performing a highly diastereoselective alkylation. The final step involves the removal of the auxiliary, which can often be recovered, to reveal the α-chiral carboxylic acid derivative.

Experimental Workflow: Chiral Auxiliary-Mediated Alkylation

G cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Methyl Ester B Carboxylic Acid A->B LiOH, THF/H2O C N-Acyl Oxazolidinone B->C Pivaloyl Chloride, TEA (S)-4-benzyl-2-oxazolidinone, LiCl D Alkylated Product C->D 1. NaHMDS, THF, -78°C 2. R-X (e.g., MeI) E α-Chiral Carboxylic Acid or Alcohol D->E LiOH, H2O2 or LiBH4

Caption: Workflow for chiral auxiliary-mediated alkylation.

Detailed Protocol 2: Diastereoselective Alkylation

Step 2a: Synthesis of 4-chloro-2-(difluoromethoxy)benzoic acid

  • Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1, 0.2 M).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir the mixture at room temperature for 6 hours.

  • Workup: Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with dichloromethane to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid, which is often pure enough for the next step.

Step 2b: Coupling to Evans Auxiliary

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C. Add triethylamine (TEA, 1.2 eq) followed by the dropwise addition of pivaloyl chloride (1.1 eq). Stir for 1 hour at 0 °C.

  • Auxiliary Addition: In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.1 eq) and lithium chloride (1.1 eq) in anhydrous THF. Cool this solution to 0 °C.

  • Coupling: Transfer the activated acid (mixed anhydride) solution from the first flask to the auxiliary solution via cannula. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench with saturated aqueous sodium bicarbonate and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify by flash chromatography to obtain the N-acyl oxazolidinone.

Step 2c: Diastereoselective Alkylation and Auxiliary Removal

  • Enolization: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq) dropwise. Stir for 30 minutes.

  • Alkylation: Add the electrophile (e.g., methyl iodide, 1.5 eq) and stir at -78 °C for 4 hours.

  • Quenching: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Workup & Cleavage: Extract with ethyl acetate, wash, dry, and concentrate. The crude product can be directly subjected to auxiliary cleavage. For cleavage to the carboxylic acid, treat with a solution of LiOH (4.0 eq) and hydrogen peroxide (4.0 eq) in THF/water at 0 °C. For cleavage to the primary alcohol, use lithium borohydride (LiBH₄).

  • Purification: After cleavage, perform an appropriate workup and purify the final α-chiral product by chromatography. The chiral auxiliary can be recovered from the aqueous layer after acidification and extraction.

ParameterValue/ConditionRationale
Base for Enolization NaHMDSForms the Z-enolate, which is crucial for high diastereoselectivity.
Temperature -78 °CMinimizes side reactions and ensures kinetic control.
Auxiliary (S)-4-benzyl-2-oxazolidinoneThe benzyl group effectively shields one face of the enolate.
Cleavage Method LiOH/H₂O₂Mild conditions that preserve the newly formed stereocenter.
Expected Yield ~70-85% (over 2 steps)Typical for Evans auxiliary chemistry.
Expected d.r. >98:2Excellent diastereoselectivity is expected.[3]

Discussion and Alternative Strategies

The protocols detailed above represent high-probability pathways to success. However, the unique electronic nature of the difluoromethoxy and chloro substituents may require optimization. Researchers should also consider other modern asymmetric methods:

  • Biocatalysis: Enzymes, such as lipases or ketoreductases, offer environmentally friendly and highly selective routes.[4][5] An asymmetric hydrolysis of a related diester or the reduction of the prochiral ketone using a suitable ketoreductase could provide excellent enantioselectivity under mild conditions.[4]

  • Organocatalysis: Chiral amines or phosphoric acids could catalyze reactions at a position α to a carbonyl group introduced onto the aromatic ring, or in conjugate additions to α,β-unsaturated derivatives.[6]

  • Asymmetric Cross-Coupling: The chloro-substituent is an ideal handle for transition-metal-catalyzed cross-coupling reactions, which could be rendered asymmetric to install a chiral side chain.[7][8]

Conclusion

This compound is a building block with significant potential for the synthesis of complex, stereodefined molecules. While direct asymmetric transformations may not be documented, this guide provides two robust, well-precedented strategies for its elaboration into valuable chiral intermediates. The proposed protocols for asymmetric ketone reduction and chiral auxiliary-mediated alkylation are designed to be both reliable and adaptable, offering a solid foundation for any research program aimed at leveraging this promising fluorinated scaffold.

References

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC. (n.d.). NIH. Retrieved January 3, 2026, from [Link]

  • Asymmetric reduction of acetophenone derivatives bearing substituents that vary in size using Lactobacillus brevis ADH. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Asymmetric syntheses. Part 2. Reduction of ketones with chiral sodium borohydride-lactic acid derivative systems. (1988). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. (2015). Chemical Reviews. [Link]

  • Asymmetric reduction of substituted acetophenones using once Rhodotorula glutinis cells immobilized. (2010). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Organocatalytic Enantioselective γ-Position-Selective Mannich Reactions of β-Ketocarbonyl Derivatives. (2022). Organic Letters. [Link]

  • Organic Letters Ahead of Print. (n.d.). ACS Publications. Retrieved January 3, 2026, from [Link]

  • Chiral auxiliary. (2023). Wikipedia. Retrieved January 3, 2026, from [Link]

  • Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. (2015). Chemical Reviews. [Link]

  • Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. (2011). Symmetry. [Link]

  • Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. (2011). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. (2011). MDPI. Retrieved January 3, 2026, from [Link]

  • Linear Free Energy Relationships from Rates of Esterification and Hydrolysis of Aliphatic and Ortho-substituted Benzoate Esters. (1952). Journal of the American Chemical Society. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. (2005). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. (2016). Springer. Retrieved January 3, 2026, from [Link]

  • Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. (2015). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports. [Link]

  • The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. (1990). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Benzoic Acid Esters, Benzoates. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (2023). Journal of the American Chemical Society. [Link]

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (2021). Journal of Emerging Investigators. [Link]

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Application Notes and Protocols for High-Throughput Screening of Methyl 4-chloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactive Potential of Methyl 4-chloro-2-(difluoromethoxy)benzoate through High-Throughput Screening

This compound is a halogenated aromatic ester with the chemical formula C9H7ClF2O3 and a molecular weight of 236.6 g/mol [1]. While its primary applications and biological activities are not extensively documented in publicly available literature, its structure suggests potential for interaction with biological targets. High-throughput screening (HTS) provides a powerful platform to rapidly investigate the bioactivity of such novel chemical entities against a vast array of cellular and biochemical targets[2][3][4].

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the high-throughput screening of this compound. We will explore the application of robust and widely adopted HTS assay formats, providing detailed, step-by-step protocols. The focus will be on establishing a screening funnel to identify and characterize the potential biological effects of this compound.

The core principle of HTS is to perform a massive number of experiments in a miniaturized and automated fashion, typically in 96, 384, or 1536-well microplates[3][5]. This allows for the screening of large compound libraries to identify "hits" that modulate a specific biological process[3][6]. For a novel compound like this compound, the initial goal is broad screening to generate hypotheses about its potential mechanism of action.

Part 1: Foundational Steps for Screening this compound

Prior to initiating large-scale screening, several foundational steps are critical to ensure the quality and reliability of the data generated.

Compound Management and Quality Control

The purity and integrity of the test compound are paramount. It is essential to obtain a high-purity sample of this compound (≥97%)[1] and to verify its identity and purity via analytical methods such as NMR and LC-MS. The compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock is then used to prepare intermediate and final assay concentrations.

Assay Miniaturization and Optimization

To conserve reagents and compound, assays are typically miniaturized to a 384- or 1536-well format[7]. This requires optimization of reagent volumes, cell numbers (for cell-based assays), and incubation times to ensure the assay performs robustly in a smaller volume.

Establishing Robust Assay Performance: The Z'-Factor

A key metric for the quality of an HTS assay is the Z'-factor[8][9][10]. This statistical parameter reflects the separation between the positive and negative controls, taking into account the signal dynamic range and data variation[8][9][11].

Z'-Factor Calculation:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control

  • σp = standard deviation of the positive control

  • μn = mean of the negative control

  • σn = standard deviation of the negative control

Z'-Factor ValueInterpretation
> 0.5Excellent assay, suitable for HTS[7][9][11]
0 to 0.5Marginal assay, may require further optimization[9][11]
< 0Unsuitable for screening[9][11]

A consistent Z'-factor above 0.5 is a prerequisite for initiating a full-scale HTS campaign[7].

Part 2: Proposed HTS Assays for Primary Screening

Given the lack of pre-existing biological data for this compound, a tiered screening approach is recommended. This begins with broad, target-agnostic cell-based assays, followed by more specific biochemical or target-based assays.

Cell-Based Viability/Cytotoxicity Assays

A fundamental first step is to assess the compound's effect on cell viability. This provides information on its general cytotoxicity and helps determine appropriate concentration ranges for subsequent assays.

Principle: These assays measure markers of metabolically active, viable cells[12][13]. A decrease in the signal indicates a cytotoxic or cytostatic effect of the compound.

Recommended Assay: ATP-based luminescent assays (e.g., CellTiter-Glo®) are highly sensitive and widely used in HTS. They measure cellular ATP as an indicator of viable, metabolically active cells[12][13].

Protocol: High-Throughput Cell Viability Screening

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, A549) or a non-cancerous cell line (e.g., HEK293) in 384-well white, clear-bottom plates at a pre-optimized density. Allow cells to adhere overnight.

  • Compound Addition: Using an automated liquid handler, add this compound at a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM). Include DMSO-only wells as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add a luminescent cell viability reagent according to the manufacturer's protocol.

  • Signal Detection: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO controls and plot dose-response curves to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity.

Experimental Workflow for Cell Viability Screening

G cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition cluster_analysis Data Analysis cell_seeding Seed cells in 384-well plate overnight_incubation Incubate overnight cell_seeding->overnight_incubation compound_addition Add compound dilutions and controls overnight_incubation->compound_addition incubation_48_72h Incubate for 48-72h compound_addition->incubation_48_72h reagent_addition Add luminescent viability reagent incubation_48_72h->reagent_addition read_plate Measure luminescence reagent_addition->read_plate data_normalization Normalize data read_plate->data_normalization dose_response Generate dose-response curves (IC50) data_normalization->dose_response

Caption: Workflow for a cell-based viability HTS assay.

Biochemical Assays: Targeting Protein-Protein Interactions

Many cellular processes are regulated by protein-protein interactions (PPIs). Identifying small molecules that disrupt these interactions is a major goal in drug discovery. Fluorescence Polarization (FP) is a robust, homogeneous assay format well-suited for HTS to screen for PPI inhibitors[14][15].

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner[14][15][16]. A small, fluorescently labeled peptide or protein ("tracer") will tumble rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein, the complex tumbles more slowly, leading to an increase in polarization[14][15]. A compound that disrupts this interaction will cause a decrease in polarization.

Protocol: Fluorescence Polarization HTS for PPI Inhibitors

  • Reagent Preparation:

    • Prepare a fluorescently labeled tracer (e.g., a peptide corresponding to a key binding motif) and its protein binding partner in an optimized assay buffer.

    • Determine the optimal concentrations of the tracer and protein partner through titration experiments to achieve a stable and significant assay window.

  • Assay Plate Preparation: In a 384-well, low-volume, black microplate, add:

    • This compound at various concentrations.

    • Negative controls (DMSO) and positive controls (unlabeled competitor peptide).

  • Protein Addition: Add the protein binding partner to all wells except those for the "tracer only" control.

  • Tracer Addition: Add the fluorescently labeled tracer to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.

  • Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters[17].

  • Data Analysis: Calculate the percent inhibition for each compound concentration and generate IC50 curves for active compounds.

Fluorescence Polarization Assay Principle

G cluster_low_fp Low Polarization cluster_high_fp High Polarization cluster_inhibition Inhibition tracer Tracer polarized_light_low Low FP Signal tracer->polarized_light_low Fast Rotation (Depolarized Emission) protein Protein tracer_bound Tracer polarized_light_high High FP Signal tracer_bound->polarized_light_high Slow Rotation (Polarized Emission) inhibitor Inhibitor protein_inhibited Protein tracer_free Tracer polarized_light_inhibited Low FP Signal tracer_free->polarized_light_inhibited Fast Rotation (Depolarized Emission)

Caption: Principle of a competitive FP assay for PPIs.

Part 3: Advanced HTS Assay for Target-Specific Screening

If primary screening suggests a particular pathway or target class, more specific and sensitive assays can be employed. AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a highly versatile bead-based technology suitable for detecting a wide range of biomolecular interactions and enzyme activities[18].

Principle: AlphaLISA assays utilize two types of beads: Donor and Acceptor beads[19]. When a biological interaction brings these beads into close proximity (up to 200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal emitted at 615 nm[18][19][20]. This signal is highly amplified, providing excellent sensitivity.

Application: Screening for Kinase Inhibitors

This protocol describes an AlphaLISA assay to screen for inhibitors of a hypothetical kinase.

Protocol: AlphaLISA Kinase Inhibition HTS

  • Reagent Preparation:

    • Kinase enzyme.

    • Biotinylated substrate peptide.

    • ATP.

    • Anti-phospho-substrate antibody conjugated to an AlphaLISA Acceptor bead.

    • Streptavidin-coated Donor beads.

  • Kinase Reaction:

    • In a 384-well plate, add this compound at various concentrations.

    • Add the kinase enzyme and the biotinylated substrate peptide.

    • Initiate the reaction by adding ATP.

    • Incubate for the optimized reaction time at room temperature.

    • Stop the reaction by adding EDTA.

  • Detection:

    • Add the anti-phospho-substrate Acceptor beads and Streptavidin Donor beads.

    • Incubate in the dark to allow for bead binding.

  • Measurement: Read the plate on an AlphaLISA-compatible plate reader[19][20].

  • Data Analysis: A decrease in the AlphaLISA signal indicates inhibition of the kinase. Calculate percent inhibition and determine IC50 values for active compounds.

AlphaLISA Kinase Assay Workflow

G cluster_reaction Kinase Reaction cluster_detection AlphaLISA Detection cluster_analysis Data Analysis add_compound Dispense Compound/ Controls add_enzyme_substrate Add Kinase and Biotinylated Substrate add_compound->add_enzyme_substrate add_atp Initiate with ATP add_enzyme_substrate->add_atp incubate_reaction Incubate add_atp->incubate_reaction stop_reaction Stop with EDTA incubate_reaction->stop_reaction add_beads Add Acceptor and Donor Beads stop_reaction->add_beads incubate_dark Incubate in Dark add_beads->incubate_dark read_plate Read AlphaLISA Signal incubate_dark->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data

Caption: Workflow for an AlphaLISA kinase inhibition assay.

Part 4: Data Analysis and Hit Triage

Following primary screening, the generated data must be rigorously analyzed to identify credible "hits."

4.1 Hit Selection: A common approach is to set a hit threshold based on the standard deviation (SD) of the sample population (e.g., >3 SD from the mean of the negative controls).

4.2 Counter-Screening and False Positive Removal: It is crucial to perform counter-screens to eliminate compounds that interfere with the assay technology itself (e.g., autofluorescent compounds in fluorescence-based assays)[21]. For AlphaLISA assays, a TruHits counter-screen can identify compounds that nonspecifically disrupt the bead-based signal generation[22].

4.3 Structure-Activity Relationship (SAR): Preliminary SAR can be established by analyzing the activity of structurally similar compounds that were also screened[7]. This can provide early insights into the chemical features required for biological activity.

Conclusion

This compound represents a novel chemical entity with unexplored biological potential. The high-throughput screening assays and protocols detailed in this document provide a robust framework for systematically evaluating its bioactivity. By employing a tiered approach, from broad cell-based viability screens to more specific biochemical assays like Fluorescence Polarization and AlphaLISA, researchers can efficiently identify and characterize the compound's effects on biological systems. Rigorous data analysis, including Z'-factor determination and appropriate counter-screening, is essential to ensure the identification of high-quality, validated hits for further investigation in the drug discovery pipeline.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved January 3, 2026.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Z-factors - BIT 479/579 High-throughput Discovery. Retrieved January 3, 2026.
  • Vertex AI Search. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. Retrieved January 3, 2026.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved January 3, 2026, from [Link]

  • Bio-protocol. (n.d.). Fluorescence Polarization Assay. Retrieved January 3, 2026, from [Link]

  • Vertex AI Search. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved January 3, 2026.
  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved January 3, 2026, from [Link]

  • Vertex AI Search. (n.d.). On HTS: Z-factor. Retrieved January 3, 2026.
  • National Institutes of Health. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Retrieved January 3, 2026, from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved January 3, 2026, from [Link]

  • Creative Bioarray. (n.d.). How to Maximize Efficiency in Cell-Based High-Throughput Screening?. Retrieved January 3, 2026, from [Link]

  • Nanoslight. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved January 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved January 3, 2026, from [Link]

  • YouTube. (2025, September 7). High Throughput Screening Explained Simply (5 Minutes). Retrieved January 3, 2026, from [Link]

  • National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved January 3, 2026, from [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening: Principles, Applications and Advancements. Retrieved January 3, 2026, from [Link]

  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). Retrieved January 3, 2026, from [Link]

  • Vertex AI Search. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved January 3, 2026.
  • Wikipedia. (n.d.). High-throughput screening. Retrieved January 3, 2026, from [Link]

  • BMG Labtech. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. Retrieved January 3, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-2-fluorobenzoate. Retrieved January 3, 2026, from [Link]

  • HDH Synthesis. (n.d.). This compound, min 97%, 1 gram. Retrieved January 3, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3-fluorobenzoate. Retrieved January 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Retrieved January 3, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-chlorobenzoate. Retrieved January 3, 2026, from [Link]

  • PubMed. (2017, September 7). Synthesis, high-throughput screening and pharmacological characterization of β-lactam derivatives as TRPM8 antagonists. Retrieved January 3, 2026, from [Link]

  • PubMed. (n.d.). Methyl 2-(4-chloro-benzamido)-benzoate. Retrieved January 3, 2026, from [Link]

  • FDA Global Substance Registration System. (n.d.). METHYL 5-CHLORO-2-FLUOROBENZOATE. Retrieved January 3, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-chloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-chloro-2-(difluoromethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important fluorinated building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

Synthesis Overview: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process. The first step involves the esterification of 4-chloro-2-hydroxybenzoic acid to produce methyl 4-chloro-2-hydroxybenzoate. The second, and more critical step, is the difluoromethylation of the phenolic hydroxyl group.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and efficient route involves:

  • Esterification: Reaction of 4-chloro-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form methyl 4-chloro-2-hydroxybenzoate.[1][2]

  • Difluoromethylation: Introduction of the difluoromethoxy group by reacting methyl 4-chloro-2-hydroxybenzoate with a difluoromethylating agent. Common reagents for this transformation include sources of difluorocarbene, such as sodium chlorodifluoroacetate or difluoromethyltriflate.[3][4]

Q2: What are the critical parameters to control during the difluoromethylation step?

The difluoromethylation step is sensitive to several factors:

  • Reagent Quality: The purity and stability of the difluoromethylating agent are crucial. Some reagents are moisture-sensitive and require handling under inert conditions.[5]

  • Atmosphere: Many difluoromethylation reactions, especially those involving radical or organometallic pathways, must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions with oxygen and moisture.[5]

  • Temperature and Reaction Time: Careful monitoring of the reaction temperature and time is necessary. Insufficient reaction time can lead to incomplete conversion, while prolonged heating can cause product decomposition.[5]

  • Base: The choice and stoichiometry of the base used are critical for the deprotonation of the phenol, which is often a prerequisite for the reaction.

Q3: Can the final product, this compound, degrade over time?

Yes, the ester functional group in the molecule can be susceptible to hydrolysis, especially in the presence of acid or base and water, which would lead to the formation of 4-chloro-2-(difluoromethoxy)benzoic acid and methanol.[6][7][8] It is advisable to store the purified product in a cool, dry environment.

Troubleshooting Guide

This section addresses specific issues you might encounter during your synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Action(s)
Low yield of Methyl 4-chloro-2-hydroxybenzoate (Step 1) Incomplete esterification reaction.- Increase the reaction time or temperature.- Use a larger excess of methanol.- Ensure the acid catalyst is active and used in the correct amount.
Loss of product during workup.- Optimize the extraction and purification steps.
Incomplete conversion of methyl 4-chloro-2-hydroxybenzoate (Step 2) Insufficient difluoromethylating agent or base.- Increase the equivalents of the difluoromethylating agent and the base.
Low reactivity of the substrate.- Consider using a more reactive difluoromethylating agent or adjusting the reaction temperature.
Deactivation of the difluoromethylating agent due to moisture.- Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere.[5]
Formation of multiple by-products in the difluoromethylation step Side reactions are dominating.- Re-evaluate the reaction conditions (temperature, solvent, base).- Consider a different difluoromethylating reagent that may offer higher selectivity.
Decomposition of the product.- Avoid excessive heating and prolonged reaction times.[5]
Presence of 4-chloro-2-hydroxybenzoic acid in the final product Incomplete esterification in the first step.- Ensure the esterification reaction goes to completion before proceeding to the difluoromethylation step.
Hydrolysis of the ester during workup or purification.- Use neutral or slightly acidic conditions during workup.- Avoid prolonged exposure to strong acids or bases.
Presence of methyl 4-chloro-2-hydroxybenzoate in the final product Incomplete difluoromethylation.- Refer to the troubleshooting actions for incomplete conversion in Step 2.
Formation of an aryl-triflate by-product This is a known side product when using difluoromethyltriflate.- This by-product can typically be separated by column chromatography.[3]

Visualizing the Synthesis and Impurity Formation

To better understand the process, the following diagrams illustrate the synthetic workflow and the potential pathways for impurity generation.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Difluoromethylation A 4-chloro-2-hydroxybenzoic acid B Methyl 4-chloro-2-hydroxybenzoate A->B  Methanol, H+ catalyst   C This compound B->C  Difluoromethylating agent, Base  

Caption: Synthetic workflow for this compound.

Impurity_Formation cluster_step1 Step 1 Impurities cluster_step2 Step 2 Impurities cluster_degradation Degradation Impurity Unreacted_Acid Unreacted 4-chloro-2-hydroxybenzoic acid Unreacted_Phenol Unreacted Methyl 4-chloro-2-hydroxybenzoate Aryl_Triflate Aryl-triflate by-product (with triflate reagents) Hydrolysis_Product 4-chloro-2-(difluoromethoxy)benzoic acid Start Synthesis Start Start->Unreacted_Acid Incomplete Esterification Start->Unreacted_Phenol Incomplete Difluoromethylation Start->Aryl_Triflate Side reaction Final_Product This compound Final_Product->Hydrolysis_Product Hydrolysis

Caption: Potential pathways for common impurity formation.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting common impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The relative retention times will help in identifying the impurities based on their polarity. For instance, the starting carboxylic acid will have a different retention time than the final ester product.

References

  • Umemoto, T., & Ishihara, S. (2014). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.
  • Hu, J., Zhang, W., & Wang, F. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7052-7100.
  • Lemos, A., & Lemaire, C. (2019). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry, 2019(1), 7-23.
  • Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180.
  • Chu&Peptide. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2009). Method for preparing methyl p-chloromethyl benzoate.
  • Prakash, G. K. S., & Yudin, A. K. (2025). Difluoromethylation Reactions of Organic Compounds. Chemical Reviews.
  • PubChem. (n.d.). Methyl 4-chloro-2-fluorobenzoate. Retrieved from [Link]

  • AOBChem USA. (n.d.). Methy 4-chloro-3-fluoro-2-methylbenzoate. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4-chloro-2-(fluorosulfonyl)benzoate. Retrieved from [Link]

  • Google Patents. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • PubChem. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate. Retrieved from [Link]

  • YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Methyl 4-chloro-2-(difluoromethoxy)benzoate Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving Methyl 4-chloro-2-(difluoromethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you successfully optimize your coupling reactions.

The unique structure of this compound, featuring an electron-withdrawing methyl ester and a difluoromethoxy group, alongside a relatively unreactive aryl chloride, presents specific challenges and opportunities in cross-coupling chemistry. This guide will provide expert insights into navigating these complexities.

Part 1: General Troubleshooting & FAQs for Coupling with an Aryl Chloride

This section addresses broad issues applicable to most palladium-catalyzed cross-coupling reactions with this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is not working or giving very low yields. What are the first things I should check?

A1: Low or no conversion with an aryl chloride substrate is a common issue. The primary reason is often the difficulty of the oxidative addition step, which is the rate-determining step for many cross-coupling reactions involving aryl chlorides.[1][2] The C-Cl bond is stronger than C-Br or C-I bonds, making it harder for the palladium catalyst to insert itself.[1][3]

Here is a systematic troubleshooting approach:

  • Catalyst System: Ensure you are using a catalyst system specifically designed for aryl chlorides. This typically involves bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[4][5] These ligands promote the oxidative addition step.[3]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[2][6] Ensure your reaction has been properly degassed and is maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[7][8]

  • Reagent Purity: Verify the purity and dryness of your reagents and solvents.[7][9] Water can lead to side reactions like protodeboronation in Suzuki couplings and can affect the activity of the base and catalyst.[2][6]

  • Base Selection: The choice of base is critical. For challenging aryl chloride couplings, a stronger base may be required.[4] However, the methyl ester in your substrate is base-sensitive, so a careful balance must be struck.

Q2: How do the substituents on my starting material, this compound, affect its reactivity?

A2: The substituents have a significant electronic impact. The methyl ester and the difluoromethoxy group are both electron-withdrawing. Electron-deficient aryl halides are generally more reactive in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[1] This is an advantage when working with a less reactive aryl chloride. The difluoromethyl group, in particular, is known to have fascinating pharmacokinetic properties and is a bioisostere for other functional groups.[10]

Q3: I am observing the formation of homocoupled byproducts. What causes this and how can I prevent it?

A3: Homocoupling, for instance, the formation of biaryl compounds from two molecules of your boronic acid derivative in a Suzuki reaction, is a common side reaction.[5] It can be caused by the presence of oxygen, which can lead to the oxidation of the Pd(0) catalyst to Pd(II) species that promote this side reaction.[5] To minimize homocoupling, ensure thorough degassing of your reaction mixture before adding the catalyst.[6]

Troubleshooting Workflow for Low Yield

Below is a general workflow to diagnose and resolve low-yield issues.

G start Low or No Product Yield check_reagents Verify Reagent Purity & Integrity (Aryl Halide, Coupling Partner, Solvent, Base) start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere (Degassing, Positive N2/Ar Pressure) check_reagents->check_atmosphere Reagents OK fail Consult Further Literature/ Technical Support check_reagents->fail Reagents Impure check_catalyst Evaluate Catalyst System (Is the ligand appropriate for aryl chlorides?) check_atmosphere->check_catalyst Atmosphere OK check_atmosphere->fail Oxygen Leak optimize_base Optimize Base (Strength vs. Substrate Stability) check_catalyst->optimize_base Catalyst System OK check_catalyst->fail Inappropriate Ligand optimize_temp Optimize Temperature (Higher temp for aryl chlorides?) optimize_base->optimize_temp Base Optimized optimize_base->fail No Improvement optimize_solvent Optimize Solvent (Solubility of all components) optimize_temp->optimize_solvent Temp Optimized optimize_temp->fail No Improvement success Improved Yield optimize_solvent->success Solvent Optimized optimize_solvent->fail No Improvement

Caption: Troubleshooting workflow for low product yield.

Part 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between your aryl chloride and an organoboron reagent.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?

A1: Due to the presence of the aryl chloride, highly active catalyst systems are required.[2][4] A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as a palladacycle, combined with a bulky, electron-rich phosphine ligand.[4][5]

Ligand TypeExamplesRationale
Bulky Monophosphines SPhos, XPhos, RuPhos, tBu₃PThese ligands are electron-rich, which promotes the oxidative addition of the aryl chloride, and their bulkiness facilitates the final reductive elimination step.[3][5]
N-Heterocyclic Carbenes (NHCs) IPr, IMesNHCs are strong electron donors and can be more stable than phosphine ligands under certain conditions, making them effective for challenging couplings.[3]

Q2: Which base should I choose for my Suzuki coupling, considering the base-sensitive methyl ester?

A2: The base is crucial for activating the organoboron reagent but can also cause hydrolysis of your methyl ester.[12] A careful selection is necessary.

BaseStrengthComments
K₃PO₄ ModerateOften a good choice for base-sensitive substrates. Its moderate strength can be sufficient for the reaction without causing significant ester cleavage.[6][13]
Cs₂CO₃ ModerateAnother effective base with good solubility in many organic solvents.[6][14]
KF MildCan be used to activate the boronic acid while being gentle on base-labile groups, though reaction rates might be slower.[15]
NaOtBu StrongWhile very effective for activating the C-Cl bond, it poses a high risk of hydrolyzing the methyl ester and should be used with caution, likely at lower temperatures.[13][16]

Q3: I am seeing significant protodeboronation of my boronic acid/ester. How can I prevent this?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a major side reaction, especially with electron-deficient boronic acids.[2][6] To minimize this:

  • Use Anhydrous Conditions: Water can be a proton source for this side reaction. Using anhydrous solvents and reagents can help.[2]

  • Milder Base: As mentioned, using a milder base like K₃PO₄ or KF can reduce the rate of protodeboronation.[2]

  • Boronic Ester: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than boronic acids.[2]

Catalytic Cycle for Suzuki-Miyaura Coupling

G A Pd(0)L (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)(L)-X B->C D Transmetalation C->D R'-B(OR)₂ Base E Ar-Pd(II)(L)-R' D->E F Reductive Elimination E->F Ar-R' F->A

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

Example Protocol: Suzuki-Miyaura Coupling

This is a starting point for optimization and should be adapted for your specific boronic acid derivative.

  • Preparation: To an oven-dried vial containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Cap the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[8]

  • Catalyst Addition: Under the inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, or CPME) via syringe.[2][6]

  • Reaction: Place the sealed vial in a preheated oil bath or heating block (e.g., 80-110 °C) and stir for the desired time (monitor by TLC or LC-MS).[14]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling your aryl chloride with a primary or secondary amine.[17][18]

Frequently Asked Questions (FAQs)

Q1: What are the recommended conditions for a Buchwald-Hartwig amination with this compound?

A1: Similar to the Suzuki coupling, the challenge lies in the activation of the aryl chloride. The choice of catalyst, ligand, and base is highly dependent on the nature of the amine coupling partner (e.g., primary, secondary, aliphatic, aromatic).[14]

ParameterRecommendation for Aryl ChloridesRationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts like GPhos Pd G6.[14]Pre-catalysts can be more efficient as they avoid the need for in-situ catalyst formation.[14]
Ligand Bulky, electron-rich phosphines (e.g., RuPhos for secondary amines, tBuBrettPhos for amides).[16]The appropriate ligand is largely determined by the class of the amine nucleophile.[14]
Base NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃.[13][14]Strong bases like NaOtBu are often required for aryl chlorides but risk ester hydrolysis.[13] Weaker bases like K₃PO₄ may require higher temperatures.[14]
Solvent Toluene, 1,4-Dioxane, CPME.[6][13]The solvent should dissolve the reactants, particularly the inorganic base.[13]
Temperature 80-110 °C.[14]Higher temperatures are often needed for less reactive aryl chlorides, especially when using weaker bases.[14]

Q2: My amine is sterically hindered. What adjustments should I make?

A2: Sterically hindered amines can be challenging coupling partners. You will likely need a more active catalyst system. Consider using a ligand specifically designed for hindered substrates, such as XPhos or RuPhos.[14][19] Additionally, a stronger base like LHMDS or NaOtBu might be necessary to facilitate the reaction, but be mindful of the ester group.[13][14]

Catalytic Cycle for Buchwald-Hartwig Amination

G A Pd(0)L (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)(L)-X B->C D Amine Coordination C->D HNR'R'' E [Ar-Pd(II)(L)(HNR'R'')]⁺X⁻ D->E F Deprotonation E->F Base G Ar-Pd(II)(L)-NR'R'' F->G H Reductive Elimination G->H Ar-NR'R'' H->A

Caption: General catalytic cycle for Buchwald-Hartwig amination.

Example Protocol: Buchwald-Hartwig Amination

This is a starting point for optimization and should be adapted for your specific amine.

  • Preparation: To an oven-dried vial containing a magnetic stir bar, add the palladium pre-catalyst (e.g., 2 mol%) and the ligand (e.g., 4 mol%).

  • Inert Atmosphere: Cap the vial with a septum and purge with argon or nitrogen.[13]

  • Reagent Addition: Under an inert atmosphere, add this compound (1.0 equiv.), the base (e.g., NaOtBu, 1.5 equiv.), and the amine (1.2 equiv.).

  • Solvent Addition: Add degassed anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block (e.g., 100 °C) and stir for the desired time.

  • Work-up: Follow a standard aqueous work-up procedure as described for the Suzuki-Miyaura coupling, followed by purification.

Part 4: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between your aryl chloride and a terminal alkyne.[20][21]

Frequently Asked Questions (FAQs)

Q1: Sonogashira couplings of aryl chlorides are known to be difficult. What is the best approach?

A1: Yes, the Sonogashira coupling of aryl chlorides is challenging due to the difficult oxidative addition step.[21][22] Success often relies on:

  • Highly Active Catalysts: Use bulky, electron-rich phosphine ligands like cataCXium® A or XPhos.[23]

  • Copper Co-catalyst: While copper-free versions exist, the traditional Sonogashira coupling uses a copper(I) co-catalyst (e.g., CuI) to generate a copper acetylide, which then undergoes transmetalation with the palladium complex.[1][20]

  • Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used, which also serves as the solvent in some cases.[20]

  • Microwave Irradiation: Microwave-assisted heating can significantly accelerate the reaction and improve yields for sluggish aryl chloride couplings.[23]

Q2: Can I perform a copper-free Sonogashira coupling with my substrate?

A2: Copper-free Sonogashira couplings are desirable to avoid issues with copper contamination and alkyne homocoupling (Glaser coupling). However, these conditions are even more demanding for aryl chlorides and require highly specialized and active palladium catalyst systems.[21] For initial attempts with this compound, a copper-cocatalyzed system is more likely to be successful.

Catalytic Cycle for Sonogashira Coupling

G cluster_0 Palladium Cycle cluster_1 Copper Cycle A Pd(0)L (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)(L)-X B->C D Transmetalation C->D E Ar-Pd(II)(L)-C≡CR' D->E F Reductive Elimination E->F Ar-C≡CR' F->A G Cu-X H Alkyne Coordination G->H R'-C≡CH Base I Cu-C≡CR' H->I I->D

Caption: General catalytic cycle for the Sonogashira reaction.

Example Protocol: Sonogashira Coupling

This is a starting point for optimization and should be adapted for your specific alkyne.

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen (repeat three times).

  • Reagent/Solvent Addition: Under an inert atmosphere, add degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 3.0 equiv.). Then, add the terminal alkyne (1.5 equiv.) via syringe.

  • Reaction: Stir the reaction at an elevated temperature (e.g., 60-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: After cooling, filter the reaction mixture through a pad of celite to remove catalyst residues. Follow a standard aqueous work-up procedure as described for the Suzuki-Miyaura coupling, followed by purification.

References

Byproducts of Methyl 4-chloro-2-(difluoromethoxy)benzoate synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of Methyl 4-chloro-2-(difluoromethoxy)benzoate

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, delve into the mechanistic origins of byproducts, and provide validated protocols for their removal, ensuring the integrity and purity of your final compound.

Introduction: The Synthetic Landscape

The synthesis of this compound is typically approached via a two-step sequence. First, the commercially available 4-chloro-2-hydroxybenzoic acid is esterified with methanol to yield Methyl 4-chloro-2-hydroxybenzoate. The subsequent and more critical step is the difluoromethoxylation of the phenolic hydroxyl group. Modern methods favor the use of difluorocarbene precursors, such as sodium chlorodifluoroacetate, which offer operational simplicity and good yields.[1][2] This process involves the in-situ generation of the highly electrophilic difluorocarbene (:CF₂), which is then trapped by the phenolate anion of the substrate.[2]

While robust, this synthetic route is not without its challenges. The generation of a highly reactive intermediate and the multi-step nature of the process can lead to a variety of byproducts. This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve these common issues.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My reaction work-up is complete, but TLC and NMR analysis show multiple unexpected spots/peaks. What are the most common byproducts?

This is a frequent issue stemming from side reactions in either the esterification or difluoromethoxylation step. The identity of the byproducts depends heavily on the specific reaction conditions.

Root Cause Analysis:

  • Incomplete Reactions: The most common "impurities" are often unreacted starting materials from either step.

  • Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially if the reaction work-up involves prolonged exposure to basic aqueous conditions.

  • Difluorocarbene Side Reactions: The highly electrophilic difluorocarbene can react with other nucleophiles present in the reaction mixture, though the phenolate is generally the most reactive.[1][3]

  • Starting Material Impurities: Impurities in the initial 4-chloro-2-hydroxybenzoic acid will be carried through the synthesis and may undergo their own transformations.

Summary of Potential Byproducts:

Byproduct NameChemical StructureOriginTroubleshooting & Removal Strategy
4-Chloro-2-hydroxybenzoic acid C₇H₅ClO₃Incomplete esterification or hydrolysis of the methyl ester.Drive esterification to completion; avoid prolonged basic work-up. Remove via acidic/basic extraction or column chromatography.
Methyl 4-chloro-2-hydroxybenzoate C₈H₇ClO₃Incomplete difluoromethoxylation.Increase equivalents of difluorocarbene source and/or reaction time/temperature. Remove via column chromatography.
Bis(4-chloro-2-(methoxycarbonyl)phenyl) carbonate C₁₇H₁₂Cl₂O₇Reaction of the phenolate with chloroformates (if present as impurity) or phosgene-equivalents.Use high-purity reagents. Remove via column chromatography or recrystallization.
Unidentified Polar Impurities VariesDegradation of solvent (e.g., DMF), or side-reactions of the difluorocarbene.Optimize reaction conditions (temperature, solvent). Remove via aqueous wash, extraction, and column chromatography.

Workflow: General Synthesis & Purification

G cluster_0 Step 1: Esterification cluster_1 Step 2: Difluoromethoxylation cluster_2 Work-up & Purification SM1 4-Chloro-2-hydroxybenzoic Acid P1 Methyl 4-chloro-2-hydroxybenzoate SM1->P1 MeOH, H₂SO₄ (cat.), Reflux P1_2 Methyl 4-chloro-2-hydroxybenzoate Product This compound P1_2->Product DMF or CH₃CN Crude Crude Product Mixture Product->Crude Reagent 1. Base (e.g., K₂CO₃) 2. ClCF₂CO₂Na, Heat Workup Aqueous Work-up (Quench, Extract, Wash) Crude->Workup Purify Purification (Chromatography/Crystallization) Workup->Purify Final Pure Product >98% Purify->Final

Caption: Overall synthetic and purification workflow.

FAQ 2: My difluoromethoxylation reaction is sluggish and conversion is low, leaving significant amounts of Methyl 4-chloro-2-hydroxybenzoate. How can I fix this?

Incomplete conversion is a classic problem. The key is understanding the mechanism of difluorocarbene generation and its subsequent reaction.

Root Cause Analysis:

  • Insufficient Base: The reaction requires the formation of a phenolate anion, which is the active nucleophile that traps the difluorocarbene. Incomplete deprotonation of the phenol will lead to poor conversion.

  • Suboptimal Temperature: The thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene requires a specific temperature threshold (typically 85-110 °C in solvents like DMF).[4] Too low a temperature will result in slow or no carbene generation.

  • Moisture: Water can compete with the phenolate for the difluorocarbene and can also hinder the effectiveness of the base. Ensure all reagents and solvents are anhydrous.

  • Insufficient Difluorocarbene Precursor: An inadequate amount of sodium chlorodifluoroacetate will naturally lead to incomplete conversion. Stoichiometries of 1.5-2.5 equivalents are common.[4]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry your solvent (e.g., DMF, acetonitrile) over molecular sieves. Dry your glassware thoroughly in an oven before use and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Optimize Base: Use at least 1.5-2.0 equivalents of a suitable weak inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered to maximize surface area.

  • Verify Temperature: Use a calibrated thermometer or thermocouple to monitor the internal reaction temperature, not just the heating mantle setting. Ensure the temperature is maintained within the optimal range for your solvent (e.g., 90-100 °C for DMF).

  • Increase Reagent: If conversion is still low, increase the equivalents of sodium chlorodifluoroacetate to 2.5 equivalents. Add it portion-wise to maintain a steady concentration of difluorocarbene.

FAQ 3: I've observed significant hydrolysis of my methyl ester back to 4-chloro-2-(difluoromethoxy)benzoic acid. Why is this happening and how can I prevent it?

Ester hydrolysis is a critical issue, particularly when a basic phenolate formation step is involved.

Mechanistic Explanation:

The difluoromethoxylation step is typically run under basic conditions to generate the nucleophilic phenolate. If conditions are too harsh (e.g., strong base like NaOH/KOH, presence of water, prolonged high temperatures), the base can catalyze the saponification (hydrolysis) of the methyl ester functional group. The difluoromethoxy group is generally stable under these conditions.

Mechanism: Product Formation vs. Hydrolysis

G cluster_main Main Reaction Pathways SM Methyl 4-chloro-2-hydroxybenzoate Phenolate Phenolate Intermediate SM->Phenolate + Base (e.g., K₂CO₃) Byproduct Hydrolysis Byproduct (Saponification) SM->Byproduct + Base / H₂O [RED PATH] Product Desired Product (O-Alkylation) Phenolate->Product + :CF₂ (from ClCF₂CO₂Na) [GREEN PATH]

Sources

Overcoming low yield in the synthesis of Methyl 4-chloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 4-chloro-2-(difluoromethoxy)benzoate is a valuable building block in medicinal chemistry and materials science. The introduction of the difluoromethoxy (-OCF₂H) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, its synthesis is often plagued by low yields, primarily during the critical O-difluoromethylation step. The key challenge lies in the delicate balance required to activate the phenolic hydroxyl group for nucleophilic attack without inducing competing side reactions, such as the hydrolysis of the methyl ester.

This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize the synthesis, drawing from established chemical principles and state-of-the-art methodologies.

Overall Synthetic Workflow

The synthesis is typically approached as a two-step process starting from 4-chloro-2-hydroxybenzoic acid.

Synthetic_Pathway A 4-Chloro-2-hydroxybenzoic Acid B Methyl 4-chloro-2-hydroxybenzoate A->B Step 1: Esterification C This compound B->C Step 2: O-Difluoromethylation

Caption: General two-step synthesis of the target compound.

Part 1: FAQs on Precursor Synthesis (Esterification)

This section addresses common issues in the preparation of the key intermediate, Methyl 4-chloro-2-hydroxybenzoate.

Q1: My Fischer esterification of 4-chloro-2-hydroxybenzoic acid is inefficient, with significant starting material left over. How can I drive the reaction to completion?

A1: This is a classic equilibrium problem inherent to Fischer esterification.[1][2] The reaction between a carboxylic acid and an alcohol produces an ester and water. To achieve high yields, the equilibrium must be shifted toward the products.

Causality and Solution:

  • Use of Excess Reagent: The most straightforward method is to use a large excess of the alcohol (methanol in this case), which acts as both a reactant and the solvent.[3] This mass action approach pushes the equilibrium forward. A molar ratio of 10-20 equivalents of methanol to the carboxylic acid is common.

  • Water Removal: While a Dean-Stark apparatus is effective for removing water azeotropically in solvents like toluene, it is not practical when methanol is the solvent.[4] The primary strategy here remains the use of excess methanol.

  • Catalyst Choice and Loading: A strong acid catalyst is essential. Concentrated sulfuric acid (H₂SO₄) is effective and inexpensive.[2] Typically, 0.1 to 0.2 equivalents are sufficient. An insufficient amount of catalyst will result in slow and incomplete reaction.

  • Reaction Time and Temperature: The reaction should be heated to reflux to ensure a reasonable reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible. A typical reflux time is 1-4 hours.[2][5]

See Protocol 1 for a detailed experimental procedure.

Part 2: FAQs on O-Difluoromethylation

This is the most challenging step. Low yield here can be attributed to several factors, from reagent choice to competing side reactions.

Troubleshooting_Workflow Start Low Yield in Difluoromethylation Step Check_SM Is Starting Material (SM) Consumed? Start->Check_SM Check_Hydrolysis Is Ester Hydrolysis the Main Side Reaction? Check_SM->Check_Hydrolysis Yes No_Conversion Issue: Incomplete Conversion - Ineffective Base - Poor Reagent Quality - Suboptimal Temperature - Insufficient Reaction Time Check_SM->No_Conversion No Decomposition Issue: SM Consumed, No Product - Reagent Decomposition - Product Instability - Incorrect Workup Check_Hydrolysis->Decomposition No Hydrolysis_Product Primary Byproduct: 4-Chloro-2-(difluoromethoxy)benzoic Acid - Base is too strong/nucleophilic - Excess aqueous workup Check_Hydrolysis->Hydrolysis_Product Yes Other_Byproducts Other Byproducts Observed - Dimer/Trimer Formation - Reaction with Solvent Decomposition->Other_Byproducts

Caption: Troubleshooting workflow for the O-difluoromethylation step.

Q2: I'm attempting the difluoromethylation with sodium chlorodifluoroacetate, but my yield is very low, primarily recovering the starting phenol. What's going wrong?

A2: This points to inefficient generation or trapping of difluorocarbene (:CF₂), the reactive intermediate.[6][7] The process involves three key events: formation of the phenoxide, thermal generation of difluorocarbene, and the trapping of the carbene by the phenoxide. A failure in any of these will lead to low conversion.

Troubleshooting Steps:

  • Ineffective Phenoxide Formation: The phenolic proton of Methyl 4-chloro-2-hydroxybenzoate is acidic, but a suitable base is required to deprotonate it fully. Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and used in sufficient quantity (typically 1.5-3.0 equivalents).

  • Suboptimal Carbene Generation: Sodium chlorodifluoroacetate requires thermal decarboxylation to generate :CF₂.[7] This process is temperature-dependent. If the reaction temperature is too low, carbene generation will be slow or nonexistent. For this reagent in solvents like DMF or NMP, temperatures are often in the range of 100-120 °C.

  • Reagent Quality and Stoichiometry: Sodium chlorodifluoroacetate is generally stable, but it's good practice to use a fresh, dry batch.[6] Ensure you are using a sufficient excess (typically 2.5-3.0 equivalents) to account for the transient and reactive nature of difluorocarbene.

  • Solvent Choice: A polar aprotic solvent like DMF, DMAc, or NMP is crucial. These solvents help solubilize the phenoxide salt and stabilize the intermediates. Ensure the solvent is anhydrous.

Q3: Which difluoromethylating agent is best for my substrate? I'm concerned about the harsh conditions and handling of gaseous reagents.

A3: The choice of reagent is critical and involves a trade-off between reactivity, handling, and reaction conditions. While older methods used ozone-depleting gases like chlorodifluoromethane (Freon-22), modern synthesis relies on more practical and environmentally benign solid or liquid reagents.[6][8]

ReagentProsConsTypical Conditions
Sodium Chlorodifluoroacetate Inexpensive, bench-stable solid, relatively non-toxic.[6][7]Requires high temperatures (100-120 °C); can promote ester hydrolysis.Base (K₂CO₃), DMF, 110 °C
HCF₂OTf (Difluoromethyltriflate) Highly reactive liquid, mild conditions (room temp), fast reaction times.[8]Can be expensive, moisture-sensitive.Base (KOH), CH₃CN/H₂O, RT
S-(Difluoromethyl)sulfonium Salts Bench-stable solid, good yields, broad substrate scope.[9]Can be expensive, requires specific preparation.Base (LiOH), THF, 60 °C
TMSCF₂H Versatile, can be used in various metal-catalyzed protocols.[10]Requires an activator (e.g., CsF, KOtBu); can be sensitive to moisture.[11]Activator, various solvents

For your specific substrate, Sodium Chlorodifluoroacetate is a cost-effective and robust starting point, provided the conditions are optimized to mitigate ester hydrolysis (see Q4).

Carbene_Mechanism cluster_0 Step A: Carbene Generation cluster_1 Step B: Nucleophilic Trapping Reagent ClCF₂CO₂⁻ Na⁺ (Sodium Chlorodifluoroacetate) Carbene :CF₂ (Difluorocarbene) Reagent->Carbene Δ (-CO₂, -NaCl) Phenoxide Ar-O⁻ (Phenoxide) Intermediate Ar-O-CF₂⁻ (Anionic Intermediate) Phenoxide->Intermediate + :CF₂ Product Ar-O-CF₂H (Product) Intermediate->Product + H⁺ (from solvent/workup)

Caption: Mechanism for O-difluoromethylation using sodium chlorodifluoroacetate.

Q4: My primary side product is the hydrolyzed carboxylic acid, 4-chloro-2-(difluoromethoxy)benzoic acid. How can I suppress this ester saponification?

A4: This is the most critical challenge for this synthesis. The basic conditions required to form the nucleophilic phenoxide can also catalyze the hydrolysis of the methyl ester.

Mitigation Strategies:

  • Choice of Base: This is the most important factor. Avoid strong, nucleophilic bases like NaOH or KOH if possible. Milder, non-nucleophilic inorganic bases are preferred.

    • Potassium Carbonate (K₂CO₃): A common and effective choice. It is basic enough to deprotonate the phenol but less aggressive towards the ester.

    • Cesium Carbonate (Cs₂CO₃): Often gives higher yields due to the higher solubility of cesium phenoxides and the "cesium effect," but it is more expensive.

  • Stoichiometry of Base: Use the minimum amount of base required for efficient deprotonation. A slight excess (e.g., 1.5 eq.) is often better than a large excess (e.g., >3 eq.).

  • Temperature Control: While high temperatures are needed to generate the carbene, prolonged exposure can accelerate hydrolysis. The ideal approach is to find the lowest temperature at which the reaction proceeds at a reasonable rate. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dry. The presence of water will directly lead to hydrolysis.

Part 3: Optimized Experimental Protocols

These protocols provide a validated starting point for synthesis and optimization.

Protocol 1: Synthesis of Methyl 4-chloro-2-hydroxybenzoate (Esterification)

Materials:

  • 4-chloro-2-hydroxybenzoic acid (1.0 eq)

  • Methanol (Anhydrous, 20 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.15 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-chloro-2-hydroxybenzoic acid (1.0 eq) and methanol (20 eq).

  • Stir the suspension at room temperature. Slowly and carefully add concentrated sulfuric acid (0.15 eq) dropwise. The addition is exothermic.

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the methanol.

  • Dilute the residue with ethyl acetate and carefully wash with saturated NaHCO₃ solution until CO₂ evolution ceases. This neutralizes the acid catalyst and removes any unreacted carboxylic acid.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, Methyl 4-chloro-2-hydroxybenzoate, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) if necessary.

Protocol 2: Synthesis of this compound (O-Difluoromethylation)

Materials:

  • Methyl 4-chloro-2-hydroxybenzoate (1.0 eq)

  • Sodium Chlorodifluoroacetate (2.8 eq)[6][7]

  • Potassium Carbonate (K₂CO₃, dried, 2.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Setup: Add Methyl 4-chloro-2-hydroxybenzoate (1.0 eq) and potassium carbonate (2.0 eq) to an oven-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Solvent Addition: Add anhydrous DMF to the flask (concentration approx. 0.5 M).

  • Phenoxide Formation: Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.

  • Reagent Addition: Add sodium chlorodifluoroacetate (2.8 eq) to the mixture in one portion.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 3-6 hours. Monitor the reaction by TLC or LC-MS. Caution: The reaction may generate pressure; ensure proper venting.

  • Workup: Cool the reaction to room temperature and pour it into a beaker containing ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with water (2x) to remove residual DMF, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from unreacted starting material and any byproducts.

References

  • Prakash, G. K. S., & Hu, J. (2014). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 43(33), 4410-4413. Available at: [Link]

  • Leary, E., & Sanford, M. S. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 6735-6755. Available at: [Link]

  • Hands, A. T., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. Available at: [Link]

  • Garg, N. K., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. Available at: [Link]

  • Nevado, C. (2018). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 23(9), 2346. Available at: [Link]

  • Hu, J., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7076. Available at: [Link]

  • Zhao, Y., et al. (2018). Ruthenium(II)-enabled para-selective C-H difluoromethylation of anilides and their derivatives. Chemical Communications, 54(31), 3872-3875. Available at: [Link]

  • Shen, Q., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(21), 14021-14029. Available at: [Link]

  • Bolm, C. (2021). Mechanochemical Difluoromethylations of Alcohols. CCS Chemistry. Available at: [Link]

  • Amsden, C. H. (1993). Esterification of hydroxybenzoic acids. US Patent 5,260,475.
  • Alfa Aesar. (n.d.). This compound. Thermo Fisher Scientific. Available at: [Link]

  • CN101434545A. (2009). Method for preparing methyl p-chloromethyl benzoate. Google Patents.
  • CN113423683A. (2021). Method for producing 4-hydroxy-2-methylbenzoic acid. Google Patents.
  • van der Stelt, C., et al. (1953). The chlorination of 4-amino-2-hydroxy-benzoic acid. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 195-200. Available at: [Link]

  • jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. Available at: [Link]

  • CN112645853A. (2021). Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. Google Patents.
  • University of Missouri–St. Louis. (n.d.). Preparation of Methyl Benzoate. UMSL Department of Chemistry. Available at: [Link]

  • Grossmont College. (2020). Synthesis of Methyl Benzoate Lab. YouTube. Available at: [Link]

  • US6639093B2. (2003). Process for the preparation of hydroxybenzoic benzyl esters. Google Patents.
  • Pop, A., et al. (2014). Elaboration of a Method for Synthesis for Methyl p-Hidroxylbenzoate, a Food Preservative. Scientific Papers: Animal Science and Biotechnologies, 47(1), 287-290. Available at: [Link]

  • Marty, A., et al. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-361. Available at: [Link]

  • CAS. (n.d.). Methyl 5-chloro-2-hydroxybenzoate. CAS Common Chemistry. Available at: [Link]

  • Wang, Z., et al. (2009). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 14(12), 5268-5276. Available at: [Link]

  • US6433214B1. (2002). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
  • National Center for Biotechnology Information. (n.d.). 4-Chlorosalicylic acid. PubChem Compound Database. Available at: [Link]

  • Zhang, T., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 903. Available at: [Link]

  • Amerigo Scientific. (n.d.). Methyl 4-Chloro-2-hydroxybenzoate. Amerigo Scientific. Available at: [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 56, 15. Available at: [Link]

  • University of York. (n.d.). Reactions of intermediates: Removal of Chlorine. MCM. Available at: [Link]

Sources

Stability issues of Methyl 4-chloro-2-(difluoromethoxy)benzoate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-chloro-2-(difluoromethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As specific stability data for this molecule is not extensively published, this document synthesizes established principles of chemical stability for its constituent functional groups—a methyl ester, a chlorinated aromatic ring, and a difluoromethoxy group—to provide a robust framework for troubleshooting and experimental design.

I. Understanding the Stability Profile of this compound

This compound possesses several functional groups that can influence its stability in solution. The primary points of potential degradation are the methyl ester and the difluoromethoxy group, influenced by the overall electronic nature of the substituted benzene ring.

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, which is the primary and most anticipated degradation pathway. This reaction involves the cleavage of the ester bond to form 4-chloro-2-(difluoromethoxy)benzoic acid and methanol. The rate of this hydrolysis is highly dependent on the pH, temperature, and solvent system.

  • Influence of the Difluoromethoxy Group: The difluoromethoxy (-OCF₂H) group is strongly electron-withdrawing. This property can significantly impact the stability of the adjacent ester group. Studies on similar aromatic structures have shown that electron-withdrawing groups can make nearby functionalities more susceptible to nucleophilic attack, such as hydrolysis. For instance, a difluoromethoxy-substituted sulfamate was found to be far more sensitive to hydrolysis than its methoxy-substituted counterpart[1]. This suggests that the ester in this compound may be more labile than in analogous compounds without this substitution.

  • Impact of Chlorine: The chloro group is also electron-withdrawing, further contributing to the electrophilicity of the aromatic ring and potentially influencing the rate of hydrolysis.

II. Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues that may arise during the handling and use of this compound in solution.

Q1: My experimental results are inconsistent over time. Could the compound be degrading in my stock solution?

A1: Yes, this is a strong possibility, especially if your stock solution is stored for an extended period, is not properly buffered, or is exposed to temperature fluctuations. The primary suspect is hydrolytic degradation of the methyl ester.

  • Causality: Ester hydrolysis is often catalyzed by acidic or basic conditions. Even neutral water can lead to slow hydrolysis. The rate of degradation can be significantly accelerated by inappropriate pH or elevated temperatures[2][3].

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment.

    • Control pH: If your experimental conditions allow, use a buffered solvent system to maintain a stable pH, ideally in the weakly acidic to neutral range (pH 4-6), where many esters exhibit maximum stability.

    • Cold Storage: Store stock solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) to significantly slow down the rate of degradation.

    • Perform a Quick Stability Check: Analyze a freshly prepared standard by HPLC and compare it to the chromatogram of your aged stock solution. Look for the appearance of new peaks or a decrease in the main peak area. The primary degradation product to look for would be 4-chloro-2-(difluoromethoxy)benzoic acid, which will be more polar and thus have a shorter retention time on a reverse-phase column.

Q2: Which solvents are best for preparing stable stock solutions?

A2: The choice of solvent is critical and depends on the intended application and storage duration.

  • Recommendations:

    • Aprotic Solvents: For long-term storage, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) are highly recommended. These solvents do not participate in hydrolysis. However, ensure they are of high purity and low water content. Be aware that some aprotic solvents can degrade over time and produce acidic or basic impurities.

    • Protic Solvents: If protic solvents like methanol, ethanol, or water are required for your experiment, it is best to prepare the solutions immediately before use. Protic solvents can directly participate in and facilitate hydrolysis[4].

  • Causality: Protic solvents contain hydroxyl (-OH) or amine (-NH) groups and can act as proton donors, potentially accelerating acid-catalyzed hydrolysis. Aprotic solvents lack these groups and are therefore preferred for maintaining the stability of hydrolytically sensitive compounds[4].

Q3: I am observing a new peak in my HPLC analysis after leaving my sample on the autosampler overnight. What could it be?

A3: This is a classic sign of on-instrument degradation. The most likely cause is hydrolysis.

  • Potential Degradation Pathway:

    • Hydrolysis: The primary degradation product will likely be 4-chloro-2-(difluoromethoxy)benzoic acid.

    parent This compound product1 4-chloro-2-(difluoromethoxy)benzoic acid parent->product1 Hydrolysis (H₂O, H⁺/OH⁻) product2 Methanol parent->product2 Hydrolysis (H₂O, H⁺/OH⁻)

    Caption: Primary hydrolytic degradation pathway.

  • Troubleshooting Workflow:

    • Confirm Degradation: Re-inject a freshly prepared sample to confirm that the new peak is not present initially.

    • Control Temperature: Use a cooled autosampler (typically set to 4°C) to minimize thermal degradation.

    • pH of Mobile Phase: If the mobile phase is strongly acidic or basic, this can cause on-column or in-vial degradation. If possible, adjust the mobile phase pH to be closer to neutral.

    • Characterize the Degradant: If the problem persists and is significant, consider collecting the fraction corresponding to the new peak and analyzing it by mass spectrometry (MS) to confirm its identity as the hydrolyzed carboxylic acid.

Q4: Should I be concerned about photostability?

A4: Yes, aromatic compounds, especially those with halogen substituents, can be susceptible to photodegradation.

  • Causality: Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions, leading to the formation of degradation products.

  • Preventative Measures:

    • Use Amber Vials: Always store solutions in amber glass vials or containers that block UV light.

    • Protect from Light: During experiments, protect your samples from direct light exposure by covering them with aluminum foil or working in a dimly lit area.

    • ICH Guidelines: For formal stability studies, photostability testing should be conducted according to ICH guideline Q1B, which specifies light exposure conditions[5].

III. Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This involves intentionally stressing the compound to accelerate its degradation and identify potential degradation products.

A. Forced Degradation Protocol

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Conditions may need to be adjusted (time, temperature, reagent concentration) to achieve this target.

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis Dissolve the compound in a suitable solvent (e.g., acetonitrile). Add 0.1 M HCl. Incubate at 60°C for 24-48 hours.Ester hydrolysis to the corresponding carboxylic acid.
Base Hydrolysis Dissolve the compound in a suitable solvent. Add 0.1 M NaOH. Incubate at room temperature for 1-4 hours.Rapid ester hydrolysis.
Oxidative Stress Dissolve the compound in a suitable solvent. Add 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.Potential for oxidation on the aromatic ring, though less likely to be the primary pathway.
Thermal Stress Store the solid compound in an oven at a controlled temperature (e.g., 60°C) for 48 hours. Prepare a solution and reflux for several hours.Assess thermal stability in solid and solution states.
Photolytic Stress Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. Include a dark control.Assess light sensitivity.
B. Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease of the active ingredient due to degradation and separate it from all its degradation products.

1. Initial Method Development:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradants.

    • Solvent A: Water with 0.1% formic acid or a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).

    • Solvent B: Acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength maximum determined by a UV scan).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

2. Method Validation Workflow:

cluster_0 Forced Degradation cluster_1 HPLC Analysis cluster_2 Method Optimization Acid Acid Stress Analyze Analyze stressed samples against a control Acid->Analyze Base Base Stress Base->Analyze Oxidative Oxidative Stress Oxidative->Analyze Thermal Thermal Stress Thermal->Analyze Photo Photolytic Stress Photo->Analyze PeakPurity Assess Peak Purity (e.g., with PDA detector) Analyze->PeakPurity Resolution Ensure baseline resolution between parent and degradants PeakPurity->Resolution Adjust Adjust gradient, pH, or column if needed Resolution->Adjust Adjust->Analyze Re-analyze

Caption: Workflow for developing a stability-indicating HPLC method.

3. Key Acceptance Criteria:

  • Specificity: The method must be able to resolve the main compound peak from all degradation product peaks.

  • Peak Purity: The peak for this compound should be spectrally pure in the presence of its degradants, which can be assessed using a photodiode array (PDA) detector.

  • Mass Balance: The total amount of the drug and its degradation products should remain relatively constant. A significant loss in mass balance may indicate the formation of non-UV active products or precipitation.

By understanding the inherent chemical liabilities of this compound and employing systematic troubleshooting and validation, researchers can ensure the integrity of their experimental results.

References

  • Deshpande, A. V., Baheti, K. G., & Chatterjee, N. R. (2000). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • Asif, M. (2018). Degradation studies of MET at different induced forced stress conditions at 322nm. ResearchGate. Retrieved from [Link]

  • Stelfox, A. J., et al. (2017). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Aschcroft, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

  • Choi, W. C., et al. (2001). Influence of temperature and pH on the stability of dimethoxy biphenyl monocarboxylate HCl solutions. Archives of Pharmacal Research. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Suzuki Coupling with Electron-Deficient Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions, with a specialized focus on navigating the challenges presented by electron-deficient aryl halides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize these critical C-C bond-forming reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and stumbling blocks encountered when working with electron-deficient aryl halides in Suzuki couplings.

Q1: My Suzuki coupling with an electron-deficient aryl bromide is giving a low yield, even though these substrates are supposed to be more reactive. What's the likely issue?

A1: While it's true that electron-withdrawing groups (EWGs) on the aryl halide facilitate the initial oxidative addition step—often the rate-limiting step in Suzuki couplings—they can create challenges in other parts of the catalytic cycle.[1][2] The primary bottlenecks are often a slower transmetalation or a more competitive reductive elimination pathway that can be impeded by certain electronic factors. Additionally, side reactions like dehalogenation can become more prominent with these substrates.[1][3] A holistic assessment of your catalyst, ligand, base, and solvent system is crucial.

Q2: I'm observing a significant amount of dehalogenation (replacement of the halide with a hydrogen atom). How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction, especially with electron-deficient aryl halides.[3] It typically occurs when the palladium(II) intermediate reacts with a hydride source in the reaction mixture.[1] To mitigate this:

  • Choice of Base: Strong bases can sometimes promote pathways leading to hydride formation. Consider switching to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3]

  • Solvent Purity: Ensure your solvent is free from alcohols or other potential hydride donors that could have formed during storage.

  • Ligand Selection: Bulky, electron-rich phosphine ligands can sometimes favor the desired reductive elimination over pathways leading to dehalogenation.

Q3: What is protodeboronation, and could it be the reason for my failed reaction?

A3: Protodeboronation is the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond. This effectively destroys your nucleophile. This side reaction can be accelerated by the presence of excess water or strong bases.[4] While boronic acids are susceptible, using more stable boronic esters (like pinacol esters) or potassium trifluoroborate salts can significantly reduce this issue.[1][5]

Q4: Should I be using a boronic acid or a boronic ester with my electron-deficient aryl halide?

A4: Boronic acids are generally more reactive than boronic esters.[2][6] However, they are also more prone to decomposition pathways like protodeboronation and polymerization.[2] For challenging couplings or when reaction optimization is needed, starting with a more stable boronic ester (e.g., pinacol or neopentyl esters) is often a prudent choice as they offer greater stability.[1][6] Some boronic acids can also be stabilized by forming adducts with diethanolamine, which can then be used directly in the coupling reaction.[7]

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for systematically addressing specific experimental failures.

Guide 1: Low to No Product Formation

When faced with a reaction that yields little to no desired product, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst 1. Verify Catalyst System (Precatalyst & Ligand) Start->Check_Catalyst Check_Base 2. Evaluate Base Choice & Strength Check_Catalyst->Check_Base If catalyst is known to be active Sol_Catalyst Switch to Electron-Rich, Bulky Ligand (e.g., Buchwald Ligands) Check_Catalyst->Sol_Catalyst Issue Identified Check_Boron 3. Assess Boron Reagent Stability Check_Base->Check_Boron If base is appropriate Sol_Base Use Stronger, Non-Nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Sol_Base Issue Identified Check_Conditions 4. Review Reaction Conditions (Solvent, Temp, Atmosphere) Check_Boron->Check_Conditions If boron reagent is stable Sol_Boron Use Boronic Ester (Pinacol) or Trifluoroborate Salt Check_Boron->Sol_Boron Issue Identified Sol_Conditions Ensure Anhydrous, Degassed Solvent. Increase Temperature. Check_Conditions->Sol_Conditions Issue Identified Success Reaction Optimized Sol_Catalyst->Success Sol_Base->Success Sol_Boron->Success Sol_Conditions->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

Step-by-Step Analysis:

  • Catalyst System Evaluation: The combination of the palladium precursor and the ligand is paramount. While standard catalysts like Pd(PPh₃)₄ can be effective, electron-deficient aryl halides often benefit from more specialized ligands.

    • The "Why": Electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) accelerate both the oxidative addition and the crucial reductive elimination step, which can be slow for electron-poor systems.[8] They also help stabilize the palladium center, preventing decomposition.

    • Recommendation: If using a simple catalyst like Pd(PPh₃)₄, consider switching to a modern precatalyst system such as XPhos Pd G3 or using a combination of Pd₂(dba)₃ with a ligand like SPhos.[8][9]

  • Base Selection: The base is not merely a proton scavenger; it plays a critical role in activating the boronic acid for transmetalation.[5][10]

    • The "Why": For electron-deficient systems, a stronger base is often necessary to facilitate the formation of the more nucleophilic boronate species required for efficient transmetalation.[10]

    • Recommendation: Standard bases like sodium carbonate may be insufficient.[3] Consider using stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][4]

  • Boron Reagent Integrity: Ensure your nucleophilic partner is not decomposing under the reaction conditions.

    • The "Why": As mentioned in the FAQs, protodeboronation can be a significant issue.[4]

    • Recommendation: If you suspect this is an issue, switch from a boronic acid to a more robust pinacol boronate ester.[1] Also, ensure your reaction setup is rigorously free of oxygen, as this can lead to homocoupling of the boronic acid.[9]

  • Reaction Conditions: The solvent, temperature, and atmosphere are all critical parameters.

    • The "Why": A properly degassed solvent is essential to prevent oxidation and deactivation of the Pd(0) catalyst.[11] While some Suzuki reactions benefit from a small amount of water, for sensitive substrates, anhydrous conditions may be preferable to minimize protodeboronation.[4] Higher temperatures can often overcome activation barriers for sluggish steps.

    • Recommendation: Ensure solvents are thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles. If yields are still low, consider increasing the reaction temperature in increments of 10-20 °C.

Guide 2: Significant Side Product Formation

The appearance of significant side products indicates that alternative reaction pathways are competing with the desired cross-coupling.

Common Side Products and Their Causes:

Side ProductCommon Cause(s)Proposed Solution(s)
Homocoupling of Boronic Acid Oxygen in the reaction mixture; Inefficient transmetalationRigorously degas all solvents and reagents; Use a more active catalyst/ligand system to promote faster cross-coupling.
Dehalogenation of Aryl Halide Presence of hydride sources; Suboptimal base or solventUse a milder base (e.g., K₂CO₃, KF)[3]; Ensure solvent is pure and anhydrous.
Protodeboronation Product Excess water; Base is too strong or nucleophilicUse a boronic ester; Switch to anhydrous conditions; Use a non-hydroxide base (e.g., K₃PO₄).[4]

Part 3: Key Experimental Protocols & The Suzuki Catalytic Cycle

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ + Base ArB->Transmetal

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. Electron-deficient aryl halides accelerate this step.[1]

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is facilitated by the base.[10]

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

Protocol: General Procedure for a Challenging Suzuki Coupling

This protocol provides a robust starting point for coupling an electron-deficient aryl halide.

Reagents & Materials:

  • Electron-Deficient Aryl Halide (1.0 equiv)

  • Arylboronic Acid Pinacol Ester (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Dioxane or Toluene, to make 0.1 M solution)

  • Oven-dried reaction vial with a magnetic stir bar and septum cap

Procedure:

  • Vessel Preparation: To the oven-dried reaction vial, add the aryl halide, arylboronic acid pinacol ester, and finely powdered K₃PO₄.[9]

  • Inert Atmosphere: Seal the vial with the septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[4]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe.[9]

  • Reaction Execution: Place the vial in a preheated heating block or oil bath set to the desired temperature (typically 80–110 °C) and stir vigorously.[4]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. ACS Publications. [Link]

  • Typical error analysis of Suzuki coupling reactions. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Facile and efficient Suzuki–Miyaura coupling reaction of aryl halides catalyzed by Pd2(dba)3 in ionic liquid/supercritical carbon dioxide biphasic system. ResearchGate. [Link]

  • Dialkylbiaryl phosphine ligands. Wikipedia. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

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Preventing hydrolysis of Methyl 4-chloro-2-(difluoromethoxy)benzoate during workup

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategies for Preventing Hydrolysis During Experimental Workup

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with Methyl 4-chloro-2-(difluoromethoxy)benzoate. If you are experiencing unexpected product loss or the appearance of the corresponding carboxylic acid impurity, you are likely encountering hydrolysis during your reaction workup. This document provides in-depth troubleshooting advice, optimized protocols, and the chemical principles behind them to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: I'm isolating 4-chloro-2-(difluoromethoxy)benzoic acid instead of my target ester. What is happening?

A1: You are observing the classic outcome of ester hydrolysis. This is a chemical reaction where water, often catalyzed by residual acid or base from your reaction, cleaves the methyl ester group to form the parent carboxylic acid and methanol.[1][2][3] The structure of this compound, with two electron-withdrawing groups (Cl and OCF₂H) on the aromatic ring, makes the carbonyl carbon particularly electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.[4][5][6]

Q2: Why is this specific ester so sensitive?

A2: The sensitivity arises from its electronic properties. Both the chloro group and the difluoromethoxy group are strongly electron-withdrawing. This electronic pull increases the partial positive charge (electrophilicity) on the carbonyl carbon of the ester. This makes it a more attractive target for nucleophiles, such as water or hydroxide, accelerating the rate of hydrolysis compared to esters with electron-donating groups.[5][6] While the difluoromethoxy group is generally considered stable to metabolic cleavage, the ester linkage itself is the vulnerable point under aqueous acidic or basic workup conditions.[7][8][9]

Q3: Which steps in a standard workup are the highest risk for causing hydrolysis?

A3: The highest risk comes from any step involving water, especially under non-neutral pH conditions.[10] Key high-risk steps include:

  • Quenching with Strong Base: Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize the reaction mixture is the most common cause of unintentional hydrolysis. This process, known as saponification, is typically rapid and irreversible.[1][11][12]

  • Aqueous Washes at Room Temperature: Prolonged contact with water, even at neutral pH, can cause slow hydrolysis. This process is significantly accelerated by heat and residual acid or base.[10]

  • Acidic Washes: Using aqueous acid to remove basic impurities can catalyze hydrolysis, which is the reverse of a Fischer esterification reaction.[2][3]

Q4: Can I use sodium hydroxide (NaOH) to neutralize my reaction?

A4: It is strongly discouraged. Using a strong base like NaOH will initiate saponification, which is the base-mediated hydrolysis of an ester.[11][13] This reaction is effectively irreversible because the final step is the deprotonation of the newly formed carboxylic acid by the methoxide leaving group, driving the equilibrium completely toward the carboxylate salt product.[11] For preparative purposes, base-catalyzed hydrolysis is often preferred when the carboxylic acid is the desired product because the reaction goes to completion.[14]

Q5: What is the purpose of a brine wash, and how does it help?

A5: A brine wash, which is a wash with a saturated aqueous solution of sodium chloride (NaCl), is used to remove the majority of dissolved water from the organic layer before the final drying step.[10][15] Due to the high concentration of salt, the brine has a very low capacity to dissolve more water, creating a strong osmotic potential that pulls water out of the organic phase. This makes the subsequent drying with an anhydrous salt like Na₂SO₄ or MgSO₄ much more efficient.[15]

Troubleshooting Guide: Diagnosing Ester Hydrolysis

If you suspect hydrolysis is compromising your yield and purity, use this decision tree to diagnose the root cause.

G start Isolating low yield of ester and/or presence of carboxylic acid byproduct? q1 Did you use a strong base (NaOH, KOH) in your aqueous workup? start->q1 res1 Primary Cause: Saponification. Strong base rapidly hydrolyzes the ester. q1->res1 Yes q2 Were aqueous washes performed at room temperature or higher? q1->q2 No res2 Contributing Factor: Accelerated Hydrolysis. Higher temperatures increase the rate of both acid and base-catalyzed hydrolysis. q2->res2 Yes q3 Was a weak base (e.g., NaHCO₃) used for neutralization? q2->q3 No q4 Did you observe gas (CO₂) evolution stop completely during the NaHCO₃ wash? q3->q4 Yes res4 Potential Cause: Incomplete Neutralization. Residual acid catalyst can promote hydrolysis during subsequent steps. q3->res4 No q4->res4 No q5 Was the organic layer thoroughly dried with an anhydrous agent (e.g., Na₂SO₄) before solvent evaporation? q4->q5 Yes res5 Potential Cause: Residual Water. Trace water co-distilling with solvent can cause hydrolysis, especially if the crude product is heated. q5->res5 No end_ok Hydrolysis cause is likely minimal. Consider other reaction issues. q5->end_ok Yes

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.

Optimized Workup Protocol to Prevent Hydrolysis

This protocol is designed to minimize contact with water and avoid harsh pH conditions, thereby preserving the integrity of the this compound.

Core Principles of the Optimized Protocol
PrincipleActionRationale
Temperature Control Perform all aqueous steps at 0°C (ice bath).Reduces the kinetic rate of the hydrolysis reaction significantly.[10]
Mild Neutralization Use a weak base (saturated NaHCO₃ or Na₂CO₃ solution).Neutralizes acid catalyst without being a strong enough nucleophile to promote significant saponification.[10][16]
Minimize Water Contact Reduce wash times and volumes.Less exposure to the hydrolyzing reagent (water).
Efficient Water Removal Use a brine wash followed by a suitable anhydrous drying agent.Thoroughly removes water before solvent evaporation, preventing hydrolysis upon concentration.[10][15]
Step-by-Step Experimental Methodology
  • Cool the Reaction: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to room temperature, and then place it in an ice-water bath for at least 10 minutes.

  • Dilute with Organic Solvent: Dilute the cold reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Quench (If Necessary): If the reaction contains highly reactive reagents, quench them appropriately before adding any aqueous solution. For many esterifications, this step is combined with the first wash.

  • Initial Water Wash (Optional): Wash the organic layer with one portion of ice-cold deionized water. This removes highly water-soluble impurities.

  • Neutralization Wash: Carefully wash the organic layer with one or two portions of ice-cold, saturated aqueous NaHCO₃ .

    • Caution: Vent the separatory funnel frequently to release CO₂ gas pressure, especially during the first wash.[10]

    • Continue washing until no more gas evolution is observed, which indicates all acid has been neutralized.[10]

  • Brine Wash: Wash the organic layer with one portion of ice-cold, saturated aqueous NaCl (brine) . This removes the majority of the dissolved water.[10][15]

  • Drying the Organic Layer: Separate the organic layer and place it in an Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps and flows freely as a powder when the flask is swirled.[10]

  • Isolation: Filter the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. Use a minimal bath temperature to avoid heating the crude product.

Visual Workflow of the Optimized Protocol

G cluster_reaction Reaction Completion cluster_workup Aqueous Workup (at 0°C) cluster_drying Drying & Isolation A 1. Cool Reaction to 0°C B 2. Dilute with Organic Solvent A->B C 3. Wash with cold sat. aq. NaHCO₃ B->C D 4. Wash with cold sat. aq. NaCl (Brine) C->D E 5. Separate Organic Layer D->E F 6. Add Anhydrous Na₂SO₄ or MgSO₄ E->F G 7. Filter Drying Agent F->G H 8. Evaporate Solvent (Low Temperature) G->H I Pure Ester Product H->I

Caption: Recommended experimental workflow to prevent ester hydrolysis during workup.

Understanding the Hydrolysis Mechanism

Knowledge of the underlying chemical mechanism is key to preventing the undesired reaction. Ester hydrolysis can be catalyzed by both acid and base.

G Ester Hydrolysis Mechanisms cluster_base Base-Catalyzed (Saponification) cluster_acid Acid-Catalyzed (Reversible) Ester_B Ester Tetra_B Tetrahedral Intermediate Ester_B->Tetra_B Nucleophilic Attack OH_B OH⁻ (Strong Nucleophile) Elim_B Elimination of ⁻OCH₃ Tetra_B->Elim_B Acid_B Carboxylic Acid Elim_B->Acid_B Salt_B Carboxylate Salt (Irreversible) Acid_B->Salt_B Fast Deprotonation (Drives Reaction) Ester_A Ester ProtonatedEster Protonated Ester (Activated Carbonyl) Ester_A->ProtonatedEster H_A H⁺ Tetra_A Tetrahedral Intermediate ProtonatedEster->Tetra_A Nucleophilic Attack H2O_A H₂O (Weak Nucleophile) ProtonTransfer Proton Transfer Tetra_A->ProtonTransfer Elim_A Elimination of CH₃OH ProtonTransfer->Elim_A Acid_A Carboxylic Acid Elim_A->Acid_A

Caption: Comparison of base-catalyzed (irreversible) and acid-catalyzed (reversible) ester hydrolysis.

Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the ester.[11][14] The reaction is driven to completion by the final, irreversible acid-base reaction between the carboxylic acid and the methoxide ion.[11][12] Under acidic conditions, the acid protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic and susceptible to attack by a weak nucleophile like water. This reaction is reversible.[2][3]

References

  • BenchChem Technical Support. (n.d.). 2-(Difluoromethoxy)-6-fluoropyridine stability and degradation pathways.
  • BenchChem Technical Support. (n.d.). Preventing Hydrolysis During the Workup of Esterification Reactions.
  • Chandrasekar, J., & Silverman, S. K. (2015). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Journal of the American Chemical Society, 137(49), 15514–15523.
  • Sheng, J., et al. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers, 3(11), 1463-1475.
  • Varvounis, G., & Fiamegos, Y. (2007). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2007(16), 108-121.
  • Levin, V. V., et al. (2017). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 139(29), 9863–9866.
  • BenchChem Foundational & Exploratory. (n.d.). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
  • Ashenhurst, J. (2022, October 27).
  • OperaChem. (2024, April 27).
  • Wang, X., et al. (2021). The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions.
  • Student Doctor Network Forums. (2016, June 21).
  • Halpern, M. (n.d.).
  • Wikipedia. (n.d.). Work-up.
  • University of Rochester, Department of Chemistry. (n.d.). About Workup.
  • Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Google Patents. (2003).
  • Wang, H., et al. (2019).
  • Cooperative Organic Chemistry Student Labor
  • ResearchGate. (2021, January 19). Work up of ester?.
  • LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups.
  • Wang, H., et al. (2019). (PDF) Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes.
  • Stabicoat. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • LibreTexts Chemistry. (2023, January 22).
  • The Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters [Video]. YouTube.
  • Van Vranken, D. (2020, November 7). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles [Video]. YouTube.
  • Clark, J. (n.d.). hydrolysis of esters. Chemguide.
  • LibreTexts Chemistry. (2022, January 31). 15.9: Hydrolysis of Esters.
  • Google Patents. (n.d.).
  • Chemistry Stack Exchange. (2019, February 7).
  • Pearson+. (2023, September 25).
  • J&K Scientific LLC. (2025, February 8). Ester Hydrolysis.
  • YouTube. (2020, March 21).
  • Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
  • Google Patents. (n.d.). CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl)
  • Quora. (2021, January 27).
  • Chemistry Stack Exchange. (2020, July 19).
  • ResearchGate. (2025, August 10). (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)
  • PubMed. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
  • Zenodo. (n.d.).
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Technical Support Center: Catalyst Poisoning in Reactions Involving Methyl 4-chloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst poisoning in chemical reactions involving Methyl 4-chloro-2-(difluoromethoxy)benzoate. As an electron-deficient aryl chloride, this substrate presents unique challenges in palladium-catalyzed cross-coupling reactions. This resource is designed to help you navigate these complexities, diagnose issues, and implement effective solutions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound has stalled or is showing low conversion. What are the likely causes related to catalyst deactivation?

A1: Low or no conversion in cross-coupling reactions with this substrate is a common issue and can often be attributed to catalyst poisoning. Several factors, stemming from the substrate itself, reagents, or reaction conditions, can lead to the deactivation of your palladium catalyst.

Potential Causes & Immediate Solutions:

  • Hydrolysis of the Methyl Ester: The basic conditions typically required for Suzuki-Miyaura coupling can lead to the hydrolysis of the methyl ester group on your substrate, forming the corresponding carboxylate. This carboxylate can then coordinate to the palladium center, forming a stable, catalytically inactive complex that poisons the catalyst.[1][2]

    • Solution: Consider protecting the carboxylic acid as a different ester that is more resistant to hydrolysis under your reaction conditions. Alternatively, use milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in place of stronger bases like sodium hydroxide (NaOH).[1]

  • Impurities from Substrate Synthesis: The synthesis of this compound can introduce impurities that are known catalyst poisons. For instance, the difluoromethoxy group is often introduced using reagents like sodium chlorodifluoroacetate, which can leave residual chloride ions.[3][4][5][6] Halides are well-documented inhibitors of palladium catalysts.[7]

    • Solution: Ensure the high purity of your starting material. If you suspect halide contamination, consider recrystallizing the substrate or purifying it by column chromatography before use.

  • Ligand Degradation: Phosphine ligands, commonly used in these reactions, are susceptible to oxidation to phosphine oxides, especially if the reaction is not performed under strictly anhydrous and oxygen-free conditions.[8] Phosphine oxides are poor ligands for palladium and cannot effectively stabilize the catalyst, leading to the formation of inactive palladium black.[8][9]

    • Solution: Use fresh, high-purity ligands and ensure all solvents are rigorously degassed. Employing robust Buchwald-type ligands can sometimes offer greater stability.[10]

  • Presence of Water and Oxygen: Both water and oxygen can be detrimental to the catalytic cycle. Water can contribute to ester hydrolysis and can also react with the catalyst. Oxygen is a known oxidant for both the Pd(0) active species and the phosphine ligands.[8]

    • Solution: Utilize anhydrous solvents and reagents. Thoroughly degas your reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

Q2: I am observing the formation of a black precipitate in my reaction mixture. What is it, and how can I prevent it?

A2: The black precipitate is most likely palladium black, which is finely divided, agglomerated palladium metal.[8] Its formation is a strong indicator of catalyst deactivation. The phosphine ligands are meant to stabilize the palladium atoms, keeping them in a soluble and catalytically active form. When the ligands degrade or are displaced by poisons, the palladium atoms aggregate and precipitate out of the solution as palladium black, which is catalytically inactive.[8][9]

Prevention Strategies:

  • Maintain an Inert Atmosphere: The most common cause of ligand degradation leading to palladium black formation is the presence of oxygen.[8] Ensure your reaction is set up under a strict inert atmosphere (argon or nitrogen).

  • Use High-Quality Reagents: Impurities in solvents or starting materials can strip the ligands from the palladium center.

  • Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can fail to adequately stabilize the palladium catalyst. A slight excess of the ligand may be beneficial.

  • Control Reaction Temperature: Excessively high temperatures can accelerate ligand decomposition and catalyst agglomeration.

Q3: Could the difluoromethoxy group on my substrate be a source of catalyst poisoning?

A3: While the difluoromethoxy group is generally considered stable, there is a possibility of its decomposition under harsh reaction conditions, potentially generating species that could interact with the catalyst. Palladium-catalyzed reactions involving difluorocarbene (:CF₂) are known, and it is conceivable that under thermal stress, the difluoromethoxy group could break down.[11][12][13][14] The resulting reactive species could potentially interact with the palladium catalyst, although this is less common than poisoning by more well-documented culprits.

Furthermore, the synthesis of this group often involves fluoride-containing reagents. While fluoride ions can sometimes play a beneficial role in transmetalation, excess fluoride can also form unreactive anionic complexes with the catalyst.[15]

Troubleshooting Approach:

If you have ruled out other common sources of poisoning, consider the stability of your substrate under the reaction conditions. Running a control experiment where the substrate is heated in the reaction solvent with the base (but without the catalyst and coupling partner) can help determine if significant degradation is occurring.

Troubleshooting Guide: A Step-by-Step Approach to Diagnosing Catalyst Poisoning

When faced with a failed or underperforming reaction, a systematic approach to troubleshooting is crucial. The following guide will help you identify the source of catalyst deactivation.

Step 1: Re-evaluate Your Reaction Setup and Reagents

  • Inert Atmosphere: Was your reaction vessel thoroughly purged with an inert gas? Are you confident there were no leaks?

  • Solvent and Reagent Purity: Are your solvents anhydrous and degassed? Are your base and other reagents of high purity and stored correctly?

  • Ligand Integrity: Is your phosphine ligand fresh and has it been handled under inert conditions to prevent oxidation?

Step 2: Analyze the Reaction Mixture

  • Visual Observation: Did you observe the formation of palladium black? At what point in the reaction did it appear?

  • TLC/LC-MS Analysis: Analyze a sample of your crude reaction mixture.

    • Is there any starting material remaining?

    • Do you see the formation of any byproducts? Look for signs of ester hydrolysis (the corresponding carboxylic acid) or dehalogenation of the starting material.

Step 3: Isolate and Identify the Potential Poison

If you suspect an impurity in your starting material, consider the following analytical techniques to identify it:

Analytical TechniquePotential Poison to Identify
Ion Chromatography Halide ions (Cl⁻, F⁻)
ICP-MS/AAS Trace metal impurities
GC-MS Volatile organic impurities
NMR Spectroscopy Structural impurities in the starting material

Step 4: Experimental Workflow for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting catalyst poisoning in your reaction.

Caption: Troubleshooting workflow for catalyst poisoning.

Mitigation Strategies for Catalyst Poisoning

Proactive measures can significantly reduce the risk of catalyst deactivation.

  • Substrate Purification: Always use high-purity starting materials. If the purity is questionable, purify this compound by recrystallization or column chromatography.

  • Rigorous Control of Reaction Conditions:

    • Atmosphere: Always work under a positive pressure of an inert gas.

    • Solvents: Use freshly distilled, anhydrous, and degassed solvents.

    • Reagents: Use high-purity, anhydrous bases and other reagents.

  • Ligand Selection and Handling:

    • Store air-sensitive phosphine ligands in a glovebox or under an inert atmosphere.

    • Consider using more robust and electron-rich ligands, such as those from the Buchwald family, which can be more resistant to degradation.[10]

  • Systematic Optimization: If you continue to face issues, a systematic optimization of reaction parameters is recommended. This can include screening different palladium precursors, ligands, bases, solvents, and temperatures.

Mechanism of Catalyst Poisoning by Common Culprits

Understanding the mechanism of poisoning can aid in prevention.

poisoning_mechanism cluster_catalytic_cycle Catalytic Cycle cluster_poisoning Poisoning Pathways pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition inactive_complex Pd(0)L_n(P) (Inactive Complex) ligand_degradation Ligand (L) Degradation (e.g., Oxidation to L=O) pd0->ligand_degradation Catalyst Decomposition pd_ii Ar-Pd(II)-X(L_n) oxidative_addition->pd_ii transmetalation Transmetalation (Ar'-B(OR)2) pd_ii->transmetalation ar_pd_ar Ar-Pd(II)-Ar'(L_n) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Product) reductive_elimination->product poison Poison (P) (e.g., S-compounds, excess Halides, Carboxylates) poison->pd0 Binds to Active Site pd_black Palladium Black (Inactive Aggregates) ligand_degradation->pd_black Leads to Agglomeration

Caption: The Suzuki-Miyaura catalytic cycle and common pathways for catalyst poisoning.

This guide is intended to be a living document and will be updated as new insights and methodologies become available. We encourage you to reach out to our technical support team with specific questions or to share your experiences.

References

  • Ni, C., et al. (2020). Pd‐Catalyzed Transfer of Difluorocarbene for Three Component Cross‐Coupling.
  • BenchChem. (2025).
  • Zhang, X., et al. (2020). Palladium Difluorocarbene Involved Catalytic Coupling with Terminal Alkynes. CCS Chemistry, 2(2), 1-11.
  • Wang, Z., et al. (2021). Palladium(II) Difluorocarbene-Involved Catalytic Coupling with Benzyl/Allyl Electrophiles. CCS Chemistry, 3(4), 1-11.
  • Chen, J., et al. (2020). Palladium-catalyzed difluorocarbene transfer enables access to enantioenriched chiral spirooxindoles. Chemical Science, 11(13), 3364-3369.
  • Feng, Z., et al. (2017). Chlorodifluoromethane-triggered formation of difluoromethylated arenes catalysed by palladium.
  • BenchChem. (2025).
  • Siedlecka, R., & Skarżewski, J. (2024). Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions, 53(20), 8763-8772.
  • DeShong, P., et al. (2007). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. The Journal of Organic Chemistry, 72(22), 8345-8350.
  • Reddit. (2023). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry.
  • MacMillan, D. W. C., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(16), 10896-10912.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Cheong, J. Y., et al. (2024).
  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands.
  • Goossen, L. J. (n.d.).
  • Wikipedia. (n.d.).
  • Mąkosza, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • The Chemists' Cookbook. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Hartwig, J. F., & Buchwald, S. L. (2023). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 52(10), 3549-3567.
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • Chem-Impex. (n.d.).
  • PrepChem.com. (n.d.).
  • Wikipedia. (n.d.).
  • Hangzhou LZ Chemical Co., Ltd. (n.d.).
  • PubChem. (n.d.).
  • Singh, B., et al. (1982). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 59, 673-675.
  • Chegg.com. (2017).
  • Chemistry Stack Exchange. (2020).
  • Google Patents. (n.d.).
  • PubChem. (n.d.).
  • Ataman Kimya. (n.d.).
  • BenchChem. (n.d.).
  • Khan, M. N., & Khan, A. A. (1988). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. International Journal of Chemical Kinetics, 20(6), 463-475.
  • ChemSpider. (n.d.). Methyl ester hydrolysis.

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Technical Support Center: Chromatographic Separation of Methyl 4-chloro-2-(difluoromethoxy)benzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 4-chloro-2-(difluoromethoxy)benzoate and its related positional isomers. This guide is designed for researchers, analytical chemists, and drug development professionals who are tackling the inherent challenges of separating these structurally similar compounds. Due to their nearly identical physicochemical properties, achieving baseline resolution requires a nuanced approach to method development and systematic troubleshooting.

This document provides field-proven insights and foundational knowledge in a direct question-and-answer format, moving from frequently asked questions to in-depth troubleshooting for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Section 1: Frequently Asked Questions (FAQs): Foundational Knowledge

This section addresses the most common preliminary questions, providing the essential context needed before proceeding to in-depth troubleshooting.

Q1: What makes the separation of this compound isomers so challenging?

The primary difficulty lies in the fact that you are dealing with positional isomers . These molecules share the same molecular formula and functional groups but differ in the substitution pattern on the benzene ring.[1] This results in nearly identical properties such as hydrophobicity (logP), polarity, and molecular weight, which are the main drivers of separation in standard reversed-phase chromatography.[2][3] Consequently, conventional C18 columns, which separate primarily based on hydrophobic interactions, often fail to provide adequate resolution.[3]

Q2: What is the most effective starting point for HPLC column selection for this type of separation?

For aromatic positional isomers, standard C18 columns are often insufficient. The most effective strategy is to select a stationary phase that offers alternative separation mechanisms beyond simple hydrophobicity.

  • Pentafluorophenyl (PFP) and Phenyl-based Columns: These are the go-to choices and the recommended starting point.[4] These columns provide multiple modes of interaction, including hydrophobic, dipole-dipole, and most importantly, π-π interactions .[5][6] The electron-rich phenyl rings of the stationary phase can interact differently with the subtle variations in the electron cloud distribution of each isomer, providing a powerful tool for selectivity.[5][7]

Q3: How does the choice between Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier impact the separation?

The choice of organic modifier is one of the most powerful variables for manipulating selectivity in reversed-phase HPLC.[8]

  • Acetonitrile (ACN): As a polar aprotic solvent, ACN primarily interacts via dipole-dipole forces. It is a weaker solvent in terms of hydrogen bonding but often provides sharper peaks and lower backpressure due to its lower viscosity.[3]

  • Methanol (MeOH): As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor.[3] This additional interaction mechanism can dramatically alter the selectivity for isomers compared to ACN. If you fail to achieve separation with ACN, methanol should be your next choice before changing the column.

Q4: Should I use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for this analysis?

Both techniques are viable, but the choice depends on your specific goals and the thermal stability of your analytes.

  • HPLC: This is generally the more versatile and preferred method for pharmaceutical analysis, especially for purity testing and impurity profiling. It offers a wider range of stationary and mobile phases to manipulate selectivity.

  • GC: If the isomers are sufficiently volatile and thermally stable, GC can provide very high efficiency and resolution.[9] The primary means of optimizing separation in GC is by adjusting the temperature program and selecting a column with the appropriate polarity.[9][10] It is an excellent choice for quantitative analysis where high throughput is needed.

Q5: What are System Suitability Tests (SSTs), and why are they critical for isomer separations?

System Suitability Tests (SSTs) are a series of checks to ensure the chromatographic system is performing adequately for the intended analysis.[2] For challenging isomer separations, they are not just a formality—they are a necessity. SSTs provide quantitative, objective evidence that your system can reliably distinguish between closely eluting peaks. Key parameters include:

  • Resolution (Rs): The most critical parameter for isomer analysis. A baseline resolution of Rs ≥ 1.5 is typically required.

  • Tailing Factor (Tf): Measures peak symmetry. A value between 0.9 and 1.5 is generally acceptable. Poor symmetry can compromise resolution.

  • Theoretical Plates (N): A measure of column efficiency. Higher plate counts lead to sharper peaks and better resolution.

Section 2: HPLC Troubleshooting Guide

This guide provides a systematic, cause-and-effect approach to resolving common issues encountered during the HPLC separation of this compound isomers.

Problem: Poor or No Resolution Between Isomer Peaks (Rs < 1.5)

This is the most anticipated challenge. It indicates that the current method lacks the necessary selectivity to differentiate between the isomers.

Initial Checks:

  • Confirm System Suitability: Before making changes, run an SST with a known standard to confirm the issue is with the method's selectivity, not a system failure.[2]

  • Verify Mobile Phase Preparation: Ensure mobile phase composition is accurate and freshly prepared. Inaccurate solvent ratios are a common source of resolution problems.[11][12]

  • Check Column Health: An old or contaminated column will have poor efficiency. If in doubt, test the column with a simple, well-characterized standard mixture.

Solution Pathway A: Mobile Phase Optimization

Optimizing the mobile phase is the most direct way to improve resolution.[13]

  • Step 1: Change the Organic Modifier. If you are using ACN, switch to MeOH, and vice versa. This is the single most effective step to alter selectivity.[8]

  • Step 2: Optimize the Isocratic Percentage. If some separation is observed, finely adjust the organic modifier percentage. A lower percentage of organic solvent will increase retention time and may improve resolution.[3]

  • Step 3: Introduce a Shallow Gradient. If an isocratic method is insufficient, a shallow gradient can help resolve closely eluting peaks. Start with a lower percentage of organic modifier and increase it slowly over the course of the run.[3]

Solution Pathway B: Stationary Phase Selection

If mobile phase optimization fails, the stationary phase does not provide the right interactions.

  • Step 1: Switch to a PFP or Phenyl Column. If you are using a C18 column, switch to a Pentafluorophenyl (PFP) or a Phenyl-Hexyl column. These are specifically designed for separating aromatic isomers.[4][5]

  • Step 2: Try a Different PFP or Phenyl Column. Different manufacturers have proprietary bonding technologies. A PFP column from one brand may offer different selectivity than another.

Solution Pathway C: Adjusting Temperature

Temperature affects mobile phase viscosity and mass transfer, which can influence both efficiency and selectivity.[8]

  • Action: Increase the column temperature in 5 °C increments (e.g., from 30 °C to 40 °C). This will decrease viscosity, potentially leading to sharper peaks and improved resolution. Be aware that this can sometimes also decrease selectivity, so the effect must be tested empirically.

Problem: Broad or Tailing Peaks (Tf > 1.5)

Poor peak shape reduces resolution and compromises accurate integration.

Initial Checks:

  • Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter.

  • Fittings: Check for leaks and ensure all fittings are properly seated without creating dead volume.[11]

Solution Pathway A: Address Potential Secondary Interactions

  • Cause: Even with neutral analytes, peak tailing can occur due to interactions with active silanol groups on the silica surface of the column, especially if the column is older.

  • Solution:

    • Use a well-endcapped, high-purity silica column.

    • Adding a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can sometimes suppress silanol activity, even for neutral compounds.

Solution Pathway B: Reduce Sample Overload

  • Cause: Injecting too much sample mass can saturate the stationary phase, leading to broad, fronting, or tailing peaks.[11]

  • Solution: Reduce the sample concentration or the injection volume by a factor of 5 or 10 and re-inject. If peak shape improves, the original sample was overloaded.

Section 3: GC Troubleshooting Guide

For those using Gas Chromatography, the principles are different but the goal is the same.

Problem: Poor Separation of Isomers in GC
  • Cause: The temperature program or column phase is not providing sufficient differentiation.

  • Solution Pathway A: Optimize the Temperature Program.

    • Action: Slow down the temperature ramp rate. A slower ramp (e.g., 2-5 °C/min) increases the time the analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting isomers.

  • Solution Pathway B: Select an Appropriate GC Column.

    • Action: If a non-polar column (like a DB-1 or DB-5) is not working, switch to a mid-polarity or phenyl-containing stationary phase (e.g., DB-17, DB-35, or a column with 50% phenyl substitution). The phenyl groups will introduce π-π interactions, enhancing selectivity for aromatic isomers.

Section 4: Protocols & Workflows

Protocol 4.1: Recommended HPLC Method Development Starting Point

This protocol provides robust starting parameters for separating this compound isomers.

  • Column Selection: Pentafluorophenyl (PFP) column, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Initial Gradient Program:

    • Start with a 10-minute isocratic hold at 40% B to assess initial retention.

    • If co-elution occurs, implement a shallow gradient: 40% to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 235 nm.[14]

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in 50:50 ACN:Water to a concentration of ~0.1 mg/mL.

Protocol 4.2: System Suitability Testing (SST)

Before processing samples, perform an SST injection using a standard containing at least two known isomers.

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 1.5Ensures baseline separation between the critical isomer pair.
Tailing Factor (Tf) 0.9 – 1.5Confirms good peak shape, which is essential for accurate integration.
Retention Time %RSD ≤ 1.0% (over 5 injections)Demonstrates system stability and reproducibility.
Peak Area %RSD ≤ 2.0% (over 5 injections)Confirms injection precision and detector stability.
Workflow Diagram: Troubleshooting Poor HPLC Resolution

TroubleshootingWorkflow Start Poor Resolution Observed (Rs < 1.5) Check_SST Step 1: Verify System Health - Run SST with known standard - Check mobile phase & connections Start->Check_SST Optimize_MP Step 2: Optimize Mobile Phase - Switch ACN <=> MeOH - Adjust % Organic - Develop shallow gradient Check_SST->Optimize_MP System OK Reevaluate Re-evaluate Problem - Consider sample degradation - Consult instrument specialist Check_SST->Reevaluate System Fails Change_Column Step 3: Change Stationary Phase - Switch from C18 to PFP/Phenyl - Try different brand of PFP Optimize_MP->Change_Column No Improvement Success Resolution Achieved (Rs >= 1.5) Optimize_MP->Success Resolution Improved Adjust_Temp Step 4: Adjust Temperature - Increase in 5°C increments Change_Column->Adjust_Temp No Improvement Change_Column->Success Resolution Improved Adjust_Temp->Success Resolution Improved Adjust_Temp->Reevaluate Still No Improvement

Caption: General troubleshooting workflow for poor HPLC resolution.

References

  • A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials. [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). MicroSolv. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). LCGC North America. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (n.d.). MicroSolv. [Link]

  • He, Y., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances. [Link]

  • HPLC Column for Structual Isomers. (n.d.). NACALAI TESQUE, INC. [Link]

  • Unlocking Chromatography: How the Mobile Phase Drives Separation. (2024, November 25). Mastelf. [Link]

  • CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines. (2025, January 11). PubMed. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). MicroSolv. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]

  • Reviewing the Importance of the Stationary and Mobile Phases in Chromatography. (n.d.). Bitesize Bio. [Link]

  • Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. (2014, January 7). PubMed. [Link]

  • Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. (2022, October 20). MDPI. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Pharm Anal Acta. [Link]

  • HPLC separation of related halogenated aromatic, any one?? (2015, May 7). Chromatography Forum. [Link]

  • HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. (2018, May 25). Asian Journal of Applied Science and Technology. [Link]

  • Gas Chromatography-Vacuum Ultraviolet Spectroscopy for Analysis of Fatty Acid Methyl Esters. (2016, March 1). PubMed. [Link]

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Validation & Comparative

A Comparative Guide to Purity Validation of Methyl 4-chloro-2-(difluoromethoxy)benzoate: An HPLC and NMR Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-chloro-2-(difluoromethoxy)benzoate (MCDB) is a key fluorinated building block in the synthesis of advanced pharmaceutical and agrochemical compounds. Given its role as a precursor, its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and yield of the final product. The presence of even minor impurities, such as isomers or reaction byproducts, can have significant downstream consequences. Therefore, robust and orthogonal analytical methods are required to establish a comprehensive purity profile.

This guide provides an in-depth comparison of two gold-standard analytical techniques for the purity validation of MCDB: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, provide detailed protocols, and present a logical framework for interpreting the data. Our approach is grounded in the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the described protocols are scientifically sound and regulatory-compliant.[1][2][3][4][5]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical quality control due to its high sensitivity and resolving power, making it ideal for detecting and quantifying trace-level impurities. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Causality in HPLC Method Development

For a molecule like MCDB, which is aromatic and moderately non-polar, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.[6]

  • Column Selection: A C18 (octadecylsilane) column is the workhorse for RP-HPLC, offering excellent hydrophobic retention for aromatic compounds.[7] However, for molecules with π-systems, a Phenyl-Hexyl stationary phase can offer alternative selectivity through π-π interactions, which can be crucial for separating structurally similar impurities from the main analyte peak.[8] We proceed with a C18 column for its broad applicability and robustness.

  • Mobile Phase Composition: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and resolution. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution (where the organic solvent concentration is increased over time) is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with good peak shape within a reasonable runtime.

  • Detector Wavelength: A Diode Array Detector (DAD) or UV-Vis detector is used. The optimal wavelength is determined by analyzing the UV spectrum of MCDB to find its lambda max (λmax), the wavelength of maximum absorbance, which ensures the highest sensitivity for the analyte and its structurally related impurities.

Experimental Protocol: HPLC Purity Validation

This protocol is designed to be a self-validating system, adhering to ICH Q2(R2) guidelines for parameters like specificity, linearity, and precision.[9][10]

1. Equipment and Reagents:

  • HPLC system with gradient pump, autosampler, column thermostat, and DAD.
  • C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
  • This compound reference standard and test sample.
  • HPLC-grade acetonitrile, water, and formic acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 254 nm (or determined λmax)
  • Injection Volume: 5 µL
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 40 | | 15.0 | 95 | | 18.0 | 95 | | 18.1 | 40 | | 22.0 | 40 |

3. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).
  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of MCDB reference standard into a 10 mL volumetric flask and dissolve in the diluent.
  • Test Sample Solution (1 mg/mL): Prepare the test sample in the same manner.

4. Validation Procedure:

  • Specificity: Inject the diluent to ensure no interfering peaks are present at the retention time of MCDB.
  • Linearity: Prepare a series of at least five concentrations from the stock solution. Plot the peak area against concentration to determine the correlation coefficient (r²), which should be ≥ 0.999.[6]
  • Precision (Repeatability): Perform six replicate injections of the standard solution. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.[9]
  • Purity Calculation: Analyze the test sample. Purity is calculated using the area percent method, assuming all impurities have a similar response factor.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Weigh & Dissolve Reference Standard inject Inject Sample (Autosampler) prep_std->inject prep_sample Weigh & Dissolve Test Sample prep_sample->inject prep_mobile Prepare Mobile Phases (A: Aqueous, B: Organic) hplc_system Equilibrate HPLC System (Column, Flow Rate, Temp) prep_mobile->hplc_system hplc_system->inject separate Gradient Elution & Separation on C18 Column inject->separate detect UV Detection (DAD @ 254 nm) separate->detect integrate Integrate Chromatogram (Peak Areas) detect->integrate validate Perform Validation Checks (Linearity, Precision) integrate->validate calculate Calculate Purity (Area % Method) validate->calculate report Generate Report calculate->report qNMR_Workflow cluster_prep Precise Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation weigh_analyte Accurately Weigh Test Sample (Wx) dissolve Dissolve Both in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard (Wstd) weigh_std->dissolve setup Tune & Shim Spectrometer dissolve->setup acquire Acquire 19F Spectrum (Proton Decoupled, Long Relaxation Delay) setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Analyte (Ix) & Standard (Istd) Signals process->integrate calculate Calculate Purity (Px) Using qNMR Equation integrate->calculate report Final Purity Value calculate->report

Fig. 2: Workflow for ¹⁹F qNMR Purity Validation of MCDB.

Comparative Analysis: HPLC vs. NMR

Both HPLC and NMR provide valuable, albeit different, insights into the purity of this compound. An objective comparison highlights their complementary nature.

Quantitative Data Summary

The following table presents hypothetical yet realistic data for the validation of a single batch of MCDB, illustrating the typical performance of each technique.

ParameterHPLC (UV Detection)¹⁹F qNMRRationale / Causality
Purity Assay 99.5% (Area Percent)99.4% (w/w)Close agreement provides high confidence. NMR is an absolute measure, while HPLC area percent assumes equal detector response for impurities.
Principle Chromatographic SeparationSpectroscopic QuantificationOrthogonal methods: separation by polarity vs. quantification by nuclear properties.
Primary Use Impurity Profiling, QCAbsolute Purity, Structure IDHPLC excels at detecting trace impurities; NMR provides absolute purity and structural confirmation.
Sensitivity High (ppm / ng level)Moderate ( ~0.1% / mg level)HPLC is superior for detecting very low-level impurities.
Reference Standard Requires Analyte Std.Requires Internal Std.qNMR's key advantage is not needing a pure standard of MCDB itself. [11]
Specificity High (Chromatographic)Very High (Spectroscopic)¹⁹F NMR is extremely specific to fluorine-containing species, minimizing interference. [12]
Precision (%RSD) < 1.0%< 1.0%Both methods can achieve excellent precision when properly validated.
A Synergistic and Trustworthy Approach

Neither technique alone tells the complete story. A truly robust validation strategy leverages the strengths of both in a synergistic manner.

  • HPLC for Impurity Detection: Use HPLC to separate and detect all potential process-related impurities and degradation products. Its high sensitivity is ideal for establishing the impurity profile and setting specifications for known and unknown impurities.

  • NMR for Absolute Purity and Identity: Use qNMR to provide an accurate, absolute measurement of the main component's mass fraction (purity). Concurrently, ¹H, ¹³C, and ¹⁹F NMR spectra serve as an unambiguous confirmation of the compound's chemical structure.

This dual-pronged approach creates a self-validating system where the absolute purity from NMR corroborates the relative purity from HPLC, providing the highest degree of confidence in the material's quality.

Synergistic_Approach cluster_hplc HPLC Validation cluster_nmr NMR Validation hplc High Sensitivity Impurity Profiling hplc_out Relative Purity (Area %) Detects Trace Impurities hplc->hplc_out confidence Comprehensive & Trustworthy Purity Assessment hplc_out->confidence Orthogonal Cross-Validation nmr Primary Method Quantification nmr_out Absolute Purity (w/w) Confirms Structure nmr->nmr_out nmr_out->confidence Orthogonal Cross-Validation

Fig. 3: Synergistic Logic for Comprehensive Purity Validation.

Conclusion

The validation of this compound purity requires more than a single measurement. It demands a scientifically-grounded strategy that provides a complete and trustworthy picture of the material. While HPLC is the superior tool for high-sensitivity impurity profiling , ¹⁹F qNMR offers an elegant and powerful method for absolute purity determination and structural confirmation without the need for an analyte-specific reference standard.

For researchers, scientists, and drug development professionals, the concurrent use of these orthogonal techniques is the most authoritative approach. It ensures that the purity value is accurate, the impurity profile is well-understood, and the structural identity is confirmed, meeting the rigorous standards of scientific integrity and regulatory expectation.

References

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A Comparative Guide to Methyl 4-chloro-2-(difluoromethoxy)benzoate and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. The benzoate ester core, a privileged structure in numerous biologically active molecules, serves as a versatile template for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparative analysis of Methyl 4-chloro-2-(difluoromethoxy)benzoate and its key structural analogs. We will explore the synthesis, physicochemical properties, and potential biological activities of these compounds, supported by established experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of specific substitutions on this chemical scaffold.

The introduction of a difluoromethoxy (-OCHF₂) group into organic molecules has garnered significant interest due to its unique ability to modulate key drug-like properties such as metabolic stability, lipophilicity, and target-binding affinity.[1] When combined with other substitutions, such as the electron-withdrawing chloro group at the 4-position, a compound with a distinct electronic and conformational profile emerges. This guide will focus on a comparative study of the following compounds:

  • This compound (1)

  • Methyl 4-chloro-2-methoxybenzoate (2)

  • Methyl 4-chloro-2-fluorobenzoate (3)

  • Methyl 4-chloro-2-chlorobenzoate (4)

  • Methyl 2,4-dichlorobenzoate (a positional isomer of 4)

  • Methyl 4-chloro-2-methylbenzoate (5)

By systematically comparing these analogs, we aim to elucidate the structure-activity relationships (SAR) governed by the substituent at the 2-position, providing a rationale for the selection and optimization of lead candidates in drug discovery programs.

Synthesis and Characterization

The synthesis of this compound and its analogs typically begins with the commercially available Methyl 4-chloro-2-hydroxybenzoate. The general synthetic pathways are outlined below.

Synthesis of this compound (1)

The introduction of the difluoromethoxy group is a critical step and can be achieved through the difluoromethylation of the corresponding phenol.

Synthesis_of_Methyl_4_chloro_2_difluoromethoxy_benzoate start Methyl 4-chloro-2-hydroxybenzoate product This compound (1) start->product Heat reagent1 ClCF2COONa / DMF reagent1->product

Caption: Synthesis of this compound.

Experimental Protocol:

  • To a solution of Methyl 4-chloro-2-hydroxybenzoate in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add sodium chlorodifluoroacetate.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 100 to 120 °C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis of Analogs 2-5

The synthesis of the methoxy, fluoro, chloro, and methyl analogs can be achieved through standard chemical transformations starting from appropriately substituted benzoic acids or via modification of Methyl 4-chloro-2-hydroxybenzoate.

Synthesis_of_Analogs cluster_0 Methylation cluster_1 Esterification start1 Methyl 4-chloro-2-hydroxybenzoate product1 Methyl 4-chloro-2-methoxybenzoate (2) start1->product1 reagent1 CH3I, K2CO3 reagent1->product1 start2 4-chloro-2-substituted-benzoic acid product2 Analogs 3, 4, 5 start2->product2 reagent2 MeOH, H+ reagent2->product2

Caption: General synthetic routes for analogs 2, 3, 4, and 5.

Comparative Physicochemical and Biological Profile

The seemingly subtle changes in the substituent at the 2-position can have profound effects on the molecule's properties.

Compound2-SubstituentMolecular Weight ( g/mol )Predicted logPKey Predicted Properties
1 -OCHF₂236.602.9Metabolically stable, potential H-bond donor, lipophilic.[1]
2 -OCH₃200.622.5Prone to O-demethylation, H-bond acceptor.
3 -F188.582.6Electron-withdrawing, potential for halogen bonding.
4 -Cl205.042.9Electron-withdrawing, increased lipophilicity.
5 -CH₃184.622.8Can be metabolically labile (oxidation).

Predicted logP values are estimations and can vary based on the algorithm used.

Impact of the Difluoromethoxy Group

The -OCHF₂ group is often considered a bioisostere of a methoxy group. However, its electronic properties are quite different. The strong electron-withdrawing nature of the two fluorine atoms decreases the pKa of the parent phenol and makes the oxygen atom a much weaker hydrogen bond acceptor. Importantly, the C-H bond in the difluoromethoxy group can act as a weak hydrogen bond donor. From a metabolic standpoint, the C-F bonds are highly stable, making the -OCHF₂ group resistant to oxidative metabolism, a common liability for methoxy groups which are susceptible to O-demethylation.[1]

Halogen Substituents (-F, -Cl)

Fluorine and chlorine at the 2-position are electron-withdrawing and increase the lipophilicity of the molecule. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding. The larger size of chlorine compared to fluorine can introduce steric effects that may be beneficial or detrimental to biological activity depending on the target's binding pocket.

Methyl Substituent (-CH₃)

The methyl group is a small, lipophilic substituent that can fill hydrophobic pockets in a target protein. However, methyl groups on an aromatic ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes.

Comparative Biological Evaluation: Experimental Protocols

To provide a head-to-head comparison of this compound and its analogs, a series of in vitro assays are proposed. The following protocols are designed to assess their potential as kinase inhibitors, their general cytotoxicity, and their metabolic stability.

In Vitro Kinase Inhibition Assay

Many small molecule inhibitors target protein kinases. This protocol outlines a general method to assess the inhibitory activity of the compounds against a representative kinase.

Kinase_Inhibition_Assay start Kinase, Substrate, ATP, Test Compound incubation Incubate at 37°C start->incubation detection Measure Kinase Activity (e.g., Luminescence) incubation->detection result Calculate % Inhibition and IC50 detection->result

Caption: Workflow for an in vitro kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against a selected protein kinase.

Materials:

  • Recombinant protein kinase (e.g., a tyrosine kinase or serine/threonine kinase)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of each test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and assay buffer.

  • Add the serially diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process of adding ADP-Glo™ Reagent followed by the Kinase Detection Reagent.

  • Data Analysis: Measure the luminescence using a microplate reader. The amount of light generated is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Cytotoxicity Assay

This assay determines the general toxicity of the compounds to cultured human cells.

Objective: To determine the half-maximal cytotoxic concentration (CC₅₀) of each compound.

Materials:

  • Human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like A549 if evaluating anticancer potential)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Viability Assessment: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.

  • Lyse the cells by shaking the plate for 2 minutes.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure the luminescence. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

  • Calculate the percent viability relative to the DMSO control and determine the CC₅₀ value by plotting a dose-response curve.[2][3][4]

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of the compounds to metabolism by liver enzymes.

Metabolic_Stability_Assay start Test Compound + Liver Microsomes reaction Incubate with NADPH at 37°C start->reaction sampling Quench at Time Points reaction->sampling analysis LC-MS/MS Analysis sampling->analysis result Determine Half-life (t1/2) and Intrinsic Clearance analysis->result

Caption: Workflow for an in vitro metabolic stability assay.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of each compound in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Test compounds dissolved in a suitable solvent

  • Internal standard for LC-MS/MS analysis

  • Acetonitrile for quenching the reaction

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37°C.

  • Initiation of Reaction: Add the test compound to the mixture and pre-incubate for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

  • Calculate the intrinsic clearance (CLᵢₙₜ) using the appropriate equations that take into account the protein concentration and incubation volume.

Conclusion

The systematic comparison of this compound with its analogs provides a valuable framework for understanding the impact of subtle chemical modifications on drug-like properties. The introduction of the difluoromethoxy group is hypothesized to confer enhanced metabolic stability and unique electronic properties that could translate to improved potency and a more favorable pharmacokinetic profile. The proposed experimental protocols offer a robust methodology for the head-to-head evaluation of these compounds, enabling data-driven decisions in the optimization of lead candidates. The insights gained from such a comparative study will be instrumental for researchers in the field of drug discovery, guiding the design of next-generation therapeutics with improved efficacy and safety profiles.

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A Comparative Guide to the Biological Activity of Halogenated Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and agrochemical research, the strategic modification of organic scaffolds to enhance biological activity is a cornerstone of innovation. Among the vast array of molecular frameworks, benzoic acid and its derivatives have long been recognized for their diverse physiological effects. The introduction of halogen atoms—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—onto the benzoate ring can dramatically alter the physicochemical properties of the parent molecule, leading to profound changes in its biological activity. This guide provides a comprehensive comparison of the antimicrobial, antifungal, anticancer, and herbicidal activities of halogenated benzoate derivatives, supported by experimental data and a discussion of the underlying structure-activity relationships (SAR).

Introduction: The Versatility of Halogenation

Halogenation is a powerful tool in drug design and the development of bioactive compounds. The incorporation of halogens can influence a molecule's lipophilicity, electronic distribution, metabolic stability, and binding affinity to target proteins.[1] Generally, as we move down the halogen group from fluorine to iodine, the atomic radius and polarizability increase, while electronegativity decreases. These trends have significant implications for the biological activity of halogenated benzoates. For instance, increased lipophilicity can enhance membrane permeability, a critical factor for a compound to reach its intracellular target.[1]

This guide will delve into a comparative analysis of these derivatives across four key areas of biological activity, providing researchers with a foundational understanding to guide their own investigations.

Antimicrobial Activity: A Tale of Two Halogens

Halogenated compounds have a rich history as antimicrobial agents.[2] In the context of benzoate derivatives, the type and position of the halogen substituent play a crucial role in their efficacy against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR) Insights

Studies suggest that the antimicrobial activity of halogenated benzoates is often correlated with their lipophilicity and the electronic nature of the substituent. While fluorinated and chlorinated benzoates have demonstrated activity, brominated and iodinated derivatives often exhibit more potent effects.[3] This is attributed to the greater size and polarizability of bromine and iodine, which can lead to stronger interactions with bacterial targets.[3]

For instance, a comparative study on aminobenzoic acid derivatives revealed that iodo-substituted compounds generally displayed comparable or more potent antimicrobial activity than their bromo-substituted counterparts against Staphylococcus aureus.[3] The position of the halogen is also critical; for example, in some series, para-substitution has been found to be more effective than ortho- or meta-substitution.[4]

Comparative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of halogenated benzoate derivatives against common bacterial strains. Lower MIC values indicate greater potency.

CompoundHalogenPositionStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Reference
2-Fluorobenzoic acid amide derivativeFortho125-250500[5]
2-Chlorobenzoic acid derivativeClortho>5002.27 (µM/ml)[6]
4-Amino-3-bromobenzoic acid derivativeBrmeta>100>100[3]
4-Amino-3,5-diiodobenzoic acid derivativeImeta, meta6.2512.5[3]

Note: The data is compiled from different studies and direct comparison should be considered with caution due to variations in experimental conditions.

Antifungal Activity: Targeting Fungal Cell Integrity

Similar to their antibacterial counterparts, halogenated benzoates have shown promise as antifungal agents. The mechanism often involves disruption of the fungal cell membrane or inhibition of key enzymes.[7]

Structure-Activity Relationship (SAR) Insights

The addition of a halogenated benzoyl group has been shown to enhance the antifungal activity of parent molecules. For example, ester derivatives of altholactone with halogenated benzoates exhibited significantly improved antifungal activity against Cryptococcus neoformans and Saccharomyces cerevisiae.[8] In this study, 3-bromo- and 2,4-dichlorobenzoates were particularly effective against C. neoformans, while 4-bromo- and 4-iodo-benzoates showed potent activity against S. cerevisiae.[8] This highlights that the optimal halogen and substitution pattern can be fungus-specific.

Comparative Antifungal Data

The table below presents the MIC values of selected halogenated benzoate derivatives against pathogenic fungi.

CompoundHalogen(s)Position(s)Cryptococcus neoformans (MIC, µg/mL)Saccharomyces cerevisiae (MIC, µg/mL)Reference
Altholactone (Parent Compound)--128128[8]
3-Bromobenzoate of AltholactoneBrmeta1664[8]
4-Bromobenzoate of AltholactoneBrpara321[8]
4-Iodobenzoate of AltholactoneIpara641[8]
2,4-Dichlorobenzoate of AltholactoneClortho, para1632[8]

Anticancer Activity: Inducing Cell Death in Malignant Cells

The search for novel anticancer agents has led to the investigation of a wide array of synthetic compounds, including halogenated benzoate derivatives.[9] These compounds can exert their cytotoxic effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and generating reactive oxygen species (ROS).[10][11]

Mechanistic Insights and SAR

The introduction of halogens into a benzoate-containing scaffold can significantly enhance anticancer activity. For instance, halogenated benzofuran derivatives have demonstrated potent cytotoxicity against various cancer cell lines.[12] The presence of bromine, in particular, has been associated with stronger pro-oxidative and pro-apoptotic properties compared to chlorine in certain benzofuran series.[12] The position of the halogen is also a key determinant of cytotoxic activity.[12] Some studies suggest that these derivatives can activate both receptor-mediated and mitochondrial apoptotic pathways.[12] In some cases, the mechanism of action may involve the inhibition of specific enzymes, such as histone deacetylases (HDACs).[10]

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected halogenated derivatives against human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

CompoundHalogen(s)Cancer Cell LineIC50 (µM)Reference
Halogenated Benzothiadiazine DerivativeF, Cl, Br, or ITriple-Negative Breast Cancer2.93 (most potent derivative)[13]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateClA549 (Lung Cancer)Potent Activity (specific IC50 not provided)[12]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateBrA549 (Lung Cancer) & HepG2 (Liver Cancer)Significant Activity (specific IC50 not provided)[12]
Potassium Benzoate-HepG2 (Liver Cancer)72.50 (µg/mL)[14]

Herbicidal Activity: Disrupting Plant Growth

Halogenated benzoic and phenoxyacetic acids are well-established classes of herbicides.[15][16] The most famous example is 2,4-dichlorophenoxyacetic acid (2,4-D), a synthetic auxin that causes uncontrolled growth and death in broadleaf weeds.[16][17]

Structure-Activity Relationship (SAR) in Herbicides

The herbicidal activity of these compounds is highly dependent on the nature and position of the halogen substituents on the aromatic ring. For phenoxyacetic acid derivatives, an increase in the number of chlorine atoms does not always lead to increased activity; in fact, it can sometimes reduce it.[18] The position of substitution is critical, with the 2,4-disubstitution pattern being particularly effective in many cases. The mechanism of action for auxin-mimic herbicides like 2,4-D involves translocation to the plant's meristems, where it induces unsustainable growth.[16] Other seedling growth inhibitor herbicides act by disrupting cell division in the roots and shoots of emerging weeds.[15]

Comparative Herbicidal Data

Direct comparative data for a simple series of halogenated benzoates as herbicides is less common in the readily available literature. However, the principles of SAR from related compounds like phenoxyacetic acids provide valuable insights. The effectiveness of 2,4-D underscores the importance of the dichloro-substitution pattern.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section outlines the standard methodologies for the key biological assays discussed.

Antimicrobial and Antifungal Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Protocol:

  • Preparation of Inoculum: Culture the bacterial or fungal strains in a suitable broth medium overnight. Adjust the turbidity of the suspension to a 0.5 McFarland standard.

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Endpoint Determination: The MIC is determined as the lowest concentration of the compound that shows no visible growth.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Inoculum C Inoculate Microtiter Plates A->C B Serial Dilution of Compounds B->C D Incubate Plates C->D E Determine MIC D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Cytotoxicity Assay: MTT Assay for IC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19]

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated benzoate derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Read Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for MTT Cytotoxicity Assay.

Herbicidal Activity Assay: Seed Germination Test

This bioassay assesses the effect of a compound on the germination and early growth of weed seeds.[20]

Protocol:

  • Preparation of Test Solutions: Prepare a series of concentrations of the halogenated benzoate derivatives in a suitable solvent or water.

  • Plating: Place a set number of seeds (e.g., 25-50) on a filter paper in a Petri dish.

  • Treatment: Moisten the filter paper with a specific volume of the test solution or a control solution (e.g., water).

  • Incubation: Place the Petri dishes in a controlled environment (e.g., a germination chamber with specific light and temperature conditions) for a defined period (e.g., 7-14 days).

  • Data Collection: At the end of the incubation period, count the number of germinated seeds and measure the radicle (root) and plumule (shoot) length.

  • Analysis: Calculate the germination percentage and the inhibition of root and shoot growth compared to the control.

Logical Relationship in Structure-Activity Relationship (SAR)

SAR_Logic cluster_properties Physicochemical Properties cluster_factors Structural Modifications Lipophilicity Lipophilicity Biological_Activity Biological Activity (Antimicrobial, Antifungal, Anticancer, Herbicidal) Lipophilicity->Biological_Activity Electronics Electronic Effects (Inductive, Resonance) Electronics->Biological_Activity Sterics Steric Factors (Size, Shape) Sterics->Biological_Activity Halogen_Type Halogen Type (F, Cl, Br, I) Halogen_Type->Lipophilicity Halogen_Type->Electronics Halogen_Type->Sterics Halogen_Position Halogen Position (ortho, meta, para) Halogen_Position->Electronics Halogen_Position->Sterics Num_Halogens Number of Halogens Num_Halogens->Lipophilicity Num_Halogens->Sterics

Caption: Key factors influencing the biological activity of halogenated benzoates.

Conclusion

The halogenation of benzoate derivatives is a versatile and effective strategy for modulating their biological activity. The evidence presented in this guide demonstrates that the type, position, and number of halogen substituents profoundly influence the antimicrobial, antifungal, anticancer, and herbicidal properties of these compounds. While general trends can be observed, such as the often-enhanced activity of bromo- and iodo-derivatives, the optimal halogenation pattern is highly dependent on the specific biological target and the desired therapeutic or agrochemical application.

For researchers and drug development professionals, a systematic approach to synthesizing and screening a diverse library of halogenated benzoates is crucial for identifying lead compounds with superior efficacy and selectivity. The experimental protocols and structure-activity relationship insights provided herein offer a solid foundation for such endeavors. Future research should focus on elucidating the precise molecular mechanisms of action and conducting in vivo studies to validate the promising in vitro results.

References

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  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). MDPI. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (2017). PMC. [Link]

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity*. (2021). PubMed. [Link]

  • The Seed Germination Test as a Valuable Tool for the Short-Term Phytotoxicity Screening of Water-Soluble Polyamidoamines. (n.d.). NIH. [Link]

  • Construction of a germination chamber and standardization of methods for assessing the herbicidal activity of novel compounds. (n.d.). SBCPD. [Link]

  • 2,4-Dichlorophenoxyacetic acid. (n.d.). cameo.mfa.org. [Link]

  • Using quantitative structure-activity relationship modeling to quantitatively predict the developmental toxicity of halogenated azole compounds. (2014). PubMed. [Link]

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  • Phenoxy Herbicides (2,4-D). (n.d.). ResearchGate. [Link]

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  • Organic Chemistry: Which is more acidic: para-fluorobenzoic acid, para-chlorobenzoic acid, para-bromobenzoic acid or para-iodobenzoic acid? Why?. (2018). Quora. [Link]

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  • Herbicides based on 2,4-D: its behavior in agricultural environments and microbial biodegradation aspects. A review. (2020). ResearchGate. [Link]

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  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (n.d.). MDPI. [Link]

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  • Tumor-specific cytotoxicity and type of cell death induced by benzo[b]cyclohept[e][10][20]oxazine and 2-aminotropone derivatives. (2007). PubMed. [Link]

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Sources

A Comparative Spectroscopic Guide to Difluoromethoxy-Substituted Benzoates for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The difluoromethoxy (-OCF₂H) group has become a valuable substituent in modern medicinal and agrochemical science. It often serves as a lipophilic bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and membrane permeability.[1][2] Accurate and efficient characterization of molecules containing this moiety is paramount. This guide provides a comprehensive, experience-driven comparison of the key spectroscopic signatures of difluoromethoxy-substituted benzoates. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), contrasting the data with common structural analogs to provide researchers with a robust framework for unambiguous identification and analysis.

The Unique Spectroscopic Signature of the Difluoromethoxy Group

The -OCF₂H group provides a set of highly characteristic signals across several spectroscopic techniques. Understanding these signatures is the first step in confirming the successful incorporation of the moiety and in differentiating it from other functional groups.

¹⁹F NMR Spectroscopy: The Definitive Tool

From an application scientist's perspective, ¹⁹F NMR is the most direct and unambiguous method for identifying the difluoromethoxy group. Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments.[3][4]

  • Causality Behind the Choice: Unlike ¹H or ¹³C NMR, where signals from a substituent can be lost in a complex aromatic region, the ¹⁹F NMR spectrum is often simple and clean, with a wide chemical shift range that minimizes signal overlap.[3][4]

  • Expected Signature: The two fluorine nuclei of the -OCF₂H group are chemically equivalent. They are coupled to the single adjacent proton. This results in a characteristic doublet in the ¹⁹F NMR spectrum. The typical chemical shift for a -OCF₂H group attached to an aromatic ring falls within the range of -70 to -95 ppm (relative to CFCl₃). This distinct upfield region is significantly different from other common fluorine motifs like trifluoromethyl (-CF₃) groups, which appear further upfield (around -55 to -90 ppm), or fluorine atoms attached directly to an aromatic ring (-Ar-F), which are found further downfield (approx. -110 to -180 ppm).[5]

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

While ¹⁹F NMR is definitive, ¹H and ¹³C NMR provide complementary information about the entire molecular structure and the electronic influence of the -OCF₂H group.

  • ¹H NMR: The single proton of the difluoromethoxy group is coupled to the two adjacent fluorine atoms. This results in a highly diagnostic triplet (or more accurately, a triplet due to the two equivalent ¹⁹F nuclei, with a coupling constant, JHF, typically in the range of 70-80 Hz). This signal usually appears between δ 6.5 and 7.5 ppm . The large coupling constant and the downfield shift (relative to aliphatic protons) make this signal a clear indicator of the -OCF₂H proton.

  • ¹³C NMR: The carbon of the -OCF₂H group also exhibits coupling to the two attached fluorine atoms. This results in a triplet in the proton-decoupled ¹³C NMR spectrum, typically appearing between δ 115 and 120 ppm with a large carbon-fluorine coupling constant (JCF) of approximately 240-260 Hz.

Vibrational Spectroscopy (FT-IR): Identifying Key Functional Groups

Infrared (IR) spectroscopy is excellent for confirming the presence of key functional groups. For difluoromethoxy-substituted benzoates, two regions are of primary interest.

  • C-F Stretching: The carbon-fluorine bonds give rise to very strong and characteristic absorption bands. Look for intense peaks in the 1050-1200 cm⁻¹ region, which are indicative of C-F stretching vibrations.

  • C=O Stretching: The carbonyl (C=O) group of the benzoate ester produces a strong, sharp absorption band. For aromatic esters, this band typically appears in the 1715-1730 cm⁻¹ region.[6][7] The exact position is sensitive to the electronic nature of the substituents on the aromatic ring.[8]

Mass Spectrometry: Fragmentation and Confirmation

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For aromatic esters, the molecular ion peak is typically prominent and readily observable.[9][10]

  • Key Fragmentation: A common and diagnostic fragmentation pattern for benzoates is the α-cleavage, involving the loss of the alkoxy group (e.g., ·OCH₃). This results in a stable acylium ion (C₆H₅CO⁺), which is often the base peak.[9][11][12] For a methyl difluoromethoxybenzoate, the loss of the methoxy group (·OCH₃) would be a primary fragmentation pathway.

Comparative Analysis: -OCF₂H vs. Key Analogs

The true utility of spectroscopic data comes from comparison. A scientist must be able to distinguish the target molecule from potential side products, starting materials, or other analogs.

The -OCF₂H Group vs. the -OCH₃ (Methoxy) Group

The methoxy group is a common non-fluorinated analog. The primary difference lies in the strong electron-withdrawing inductive effect of the two fluorine atoms in the -OCF₂H group.

Spectroscopic FeatureDifluoromethoxy (-OCF₂H) BenzoateMethoxy (-OCH₃) BenzoateRationale for Difference
¹⁹F NMR Signal Characteristic doublet ~ -80 ppmAbsentNo fluorine present.
¹H NMR Signal (Substituent) Triplet, δ ~6.5-7.5 ppm (JHF ≈ 75 Hz)Singlet, δ ~3.8-4.0 ppmThe -OCF₂H proton is coupled to two fluorines. The -OCH₃ protons are equivalent and not coupled to fluorine.
Aromatic ¹H NMR Shifts Generally downfield shiftsGenerally upfield shiftsThe -OCF₂H group is strongly electron-withdrawing, deshielding the aromatic protons. The -OCH₃ group is electron-donating by resonance, shielding them.[13]
IR C=O Stretch (cm⁻¹) Higher frequency (~1725-1735 cm⁻¹)Lower frequency (~1715-1725 cm⁻¹)The electron-withdrawing -OCF₂H group reduces the single-bond character of the C=O bond, increasing its stretching frequency.
Isomeric Effects: para- vs. meta- vs. ortho-Substitution

The position of the -OCF₂H group on the benzoate ring significantly influences the spectroscopic data, particularly the NMR chemical shifts of the aromatic protons, due to differing resonance and inductive effects. The pattern of splitting in the aromatic region of the ¹H NMR spectrum is the most direct way to determine the substitution pattern.

Experimental Protocols: A Self-Validating System

Trustworthy data comes from robust protocols. The following are streamlined, best-practice methodologies for acquiring the data discussed.

Protocol: Acquiring High-Resolution NMR Spectra
  • Sample Preparation: Dissolve ~5-10 mg of the benzoate sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire a standard ¹H spectrum (e.g., 16 scans, 2-second relaxation delay).

    • Causality: This provides a general overview of the molecule and confirms the presence of the characteristic triplet for the -OCF₂H proton.

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the ¹⁹F channel. No external standard is strictly necessary if referencing to the spectrometer's internal lock frequency, but an external standard can be used for absolute precision.

    • Use a spectral width appropriate for organofluorine compounds (e.g., ~250 ppm).

    • Acquire the spectrum. ¹⁹F is highly sensitive, so fewer scans are often needed.

    • Causality: This is the primary experiment to confirm the presence and integrity of the difluoromethoxy group.

  • ¹³C NMR Acquisition:

    • Switch to the ¹³C channel.

    • Use a standard proton-decoupled pulse program (e.g., zgpg30).

    • Acquire a sufficient number of scans for good signal-to-noise (can range from hundreds to thousands, depending on concentration).

    • Causality: This confirms the carbon backbone, including the characteristic triplet for the -OC F₂H carbon.

Workflow Diagram: Spectroscopic Characterization

The following diagram illustrates a logical workflow for the complete characterization of a newly synthesized difluoromethoxy-substituted benzoate.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_detail NMR Workflow cluster_confirmation Data Integration synthesis Synthesized Product ms Mass Spectrometry (ESI-MS) synthesis->ms Confirm MW nmr NMR Spectroscopy synthesis->nmr ir FT-IR Spectroscopy synthesis->ir Confirm Func. Groups structure Structure Confirmed ms->structure h1_nmr ¹H NMR nmr->h1_nmr ir->structure f19_nmr ¹⁹F NMR h1_nmr->f19_nmr Triplet seen? c13_nmr ¹³C NMR f19_nmr->c13_nmr Doublet seen? c13_nmr->structure

Caption: General workflow for spectroscopic confirmation.

Conclusion

The spectroscopic analysis of difluoromethoxy-substituted benzoates is straightforward when a systematic, multi-technique approach is employed. ¹⁹F NMR provides the most definitive evidence for the -OCF₂H moiety, presenting a characteristic doublet. This, combined with the unique triplet signals in both ¹H and ¹³C NMR spectra, creates a powerful diagnostic toolkit. By comparing these signatures against non-fluorinated analogs like methoxy benzoates, researchers can confidently confirm their structures, understand the electronic impact of the substituent, and ensure the purity of their compounds, thereby accelerating progress in drug discovery and development.

References

A Senior Application Scientist's Guide to Robust In Vitro Analytical Assay Validation: A Comparative Study Featuring Methyl 4-chloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of in vitro data is paramount. A well-validated assay ensures that the results are reliable, reproducible, and fit for purpose, forming the bedrock of critical decision-making in the drug discovery and development pipeline. This guide provides an in-depth, experience-driven approach to in vitro analytical assay validation, using Methyl 4-chloro-2-(difluoromethoxy)benzoate as a model analyte. While this compound is primarily recognized as an organic building block, its quantification in various matrices serves as an excellent case study for establishing a robust analytical method.[1]

This document will not only detail the "how" but, more importantly, the "why" behind each validation step, drawing from established regulatory guidance and industry best practices. We will explore a comparative analysis of key performance characteristics, offering a framework for evaluating and selecting the most appropriate analytical methodology for your specific needs.

The Imperative of Assay Validation: Beyond the Protocol

Assay validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[2] It is a mandatory requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) for preclinical and clinical studies.[3][4] A properly validated assay provides confidence that the measurements are accurate, precise, and specific for the analyte of interest.[3] This section will delve into the core parameters of analytical assay validation, providing a self-validating system for ensuring data integrity.

Key Validation Parameters: A Comprehensive Overview

A full assay validation should investigate all of the following parameters[2]:

  • Specificity and Selectivity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.[3]

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Linearity and Range: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

  • Reagent and Sample Stability: The stability of the analyte in a given matrix under specific conditions for given time intervals.[5]

The following sections will provide a detailed experimental framework for validating a hypothetical High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Experimental Design: A Comparative Approach to Method Validation

In this section, we will outline a step-by-step protocol for validating an HPLC-UV method for the quantification of this compound. We will also present a comparative analysis of two different hypothetical HPLC columns to illustrate how validation data can be used to select the optimal method.

Analyte Information:
  • Compound: this compound

  • CAS Number: 639826-30-5[1]

  • Molecular Formula: C9H7ClF2O3[1]

  • Molecular Weight: 236.6 g/mol [1]

Hypothetical HPLC Method Parameters:
  • Instrument: Agilent 1260 Infinity II HPLC or equivalent

  • Columns:

    • Column A: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

    • Column B: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm

  • Mobile Phase: Acetonitrile:Water (gradient)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Experimental Workflow for Assay Validation

AssayValidationWorkflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting Stock Prepare Stock Solution of Analyte Standards Prepare Calibration Standards & Quality Controls (QCs) Stock->Standards Specificity Specificity & Selectivity Standards->Specificity Precision Precision (Intra- & Inter-day) Standards->Precision Accuracy Accuracy Standards->Accuracy Linearity Linearity & Range Standards->Linearity LOD_LOQ LOD & LOQ Standards->LOD_LOQ Data Analyze Data (Peak Area, Concentration) Specificity->Data Precision->Data Accuracy->Data Linearity->Data LOD_LOQ->Data Robustness Robustness Robustness->Data Stability Stability Stability->Data Report Generate Validation Report Data->Report

Caption: A generalized workflow for in vitro analytical assay validation.

Step-by-Step Validation Protocols
  • Rationale: To ensure that the signal detected is solely from this compound and not from any other components in the sample matrix (e.g., plasma, cell lysate).

  • Protocol:

    • Analyze a blank matrix sample to check for any interfering peaks at the retention time of the analyte.

    • Analyze a sample of the analyte to determine its retention time.

    • Analyze a blank matrix sample spiked with the analyte and potential interfering substances (e.g., related compounds, metabolites).

    • Acceptance Criteria: The blank matrix should have no significant peak at the retention time of the analyte. The analyte peak should be well-resolved from any other peaks.

  • Rationale: To demonstrate the closeness of agreement between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at three different concentrations (low, medium, and high QC levels) on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on three different days with different analysts and/or instruments.

    • Acceptance Criteria: The coefficient of variation (%CV) should be within an acceptable range, typically ≤15% for LC-MS and ≤5% for HPLC-UV.

  • Rationale: To determine how close the measured value is to the true value.

  • Protocol:

    • Analyze a minimum of three replicate samples at three different concentrations (low, medium, and high QC levels).

    • Calculate the percent recovery for each sample.

    • Acceptance Criteria: The mean recovery should be within a specified range, typically 85-115% for LC-MS and 98-102% for HPLC-UV.

  • Rationale: To establish a linear relationship between the concentration of the analyte and the assay's response.

  • Protocol:

    • Prepare a series of at least five calibration standards spanning the expected concentration range of the samples.

    • Analyze the calibration standards and plot the response (peak area) versus concentration.

    • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

Comparative Data Analysis: Column A vs. Column B

The following tables summarize hypothetical validation data for the quantification of this compound using two different HPLC columns.

Table 1: Precision and Accuracy
ParameterConcentration (µg/mL)Column A (%CV)Column A (%Recovery)Column B (%CV)Column B (%Recovery)
Intra-assay Precision 1.0 (Low QC)2.199.21.8100.5
10.0 (Mid QC)1.5100.11.299.8
50.0 (High QC)1.299.50.9100.2
Inter-assay Precision 1.0 (Low QC)3.598.72.9101.1
10.0 (Mid QC)2.8100.52.199.5
50.0 (High QC)2.299.81.8100.7
Table 2: Linearity and Sensitivity
ParameterColumn AColumn B
Linear Range (µg/mL) 0.5 - 1000.1 - 100
Correlation Coefficient (r²) 0.99950.9998
LOD (µg/mL) 0.150.03
LOQ (µg/mL) 0.50.1
Interpretation of Comparative Data

Based on the hypothetical data, Column B (Poroshell 120 EC-C18) demonstrates superior performance for this analytical method. It exhibits better precision (lower %CV), a wider linear range, and significantly lower LOD and LOQ compared to Column A. The choice of a superficially porous particle column (Column B) often leads to higher efficiency and better resolution, which is reflected in the improved sensitivity. This data-driven comparison provides a clear rationale for selecting Column B for routine analysis of this compound.

Visualizing the Validation Decision Pathway

ValidationDecision Start Define Assay Requirements (Analyte, Matrix, Purpose) MethodDev Develop Initial Analytical Method Start->MethodDev Validation Perform Full Method Validation (Specificity, Precision, Accuracy, etc.) MethodDev->Validation DataAnalysis Analyze Validation Data Validation->DataAnalysis Acceptance Does Data Meet Acceptance Criteria? DataAnalysis->Acceptance Pass Method is Validated & Fit for Purpose Acceptance->Pass Yes Fail Method is NOT Validated Acceptance->Fail No Optimize Optimize Method & Re-validate Fail->Optimize Optimize->Validation

Caption: A decision-making flowchart for analytical method validation.

Conclusion: A Foundation of Trustworthy Data

This guide has provided a comprehensive, scientifically grounded framework for the validation of an in vitro analytical assay, using this compound as a case study. By adhering to the principles of specificity, precision, accuracy, linearity, and robustness, researchers can ensure the integrity and reliability of their data. The comparative analysis of different HPLC columns underscores the importance of experimental data in making informed decisions about method selection.

Ultimately, a well-validated assay is not just a regulatory requirement; it is a commitment to scientific excellence. It ensures that the data generated is trustworthy, reproducible, and provides a solid foundation for advancing drug discovery and development programs.

References

  • This compound, min 97%, 1 gram . Available at: [Link]

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Comparing the reactivity of Methyl 4-chloro-2-(difluoromethoxy)benzoate with other aryl halides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. Aryl halides are a cornerstone of modern cross-coupling chemistry, and their reactivity profiles dictate the efficiency and feasibility of crucial bond-forming reactions. This guide provides an in-depth technical comparison of the reactivity of Methyl 4-chloro-2-(difluoromethoxy)benzoate with other common aryl halides, namely 4-chlorotoluene and methyl 4-chlorobenzoate. We will explore their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by experimental data and established chemical principles.

Introduction: The Electronic Influence of the Difluoromethoxy Group

The reactivity of an aryl halide in transition metal-catalyzed cross-coupling reactions is profoundly influenced by the electronic nature of its substituents. The rate-limiting step in many palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, is the oxidative addition of the aryl halide to the palladium(0) center. Electron-withdrawing groups on the aromatic ring facilitate this step by lowering the electron density of the carbon-halogen bond, making it more susceptible to cleavage.

The difluoromethoxy (-OCF₂H) group is a moderately electron-withdrawing substituent, a property that can be quantified by its Hammett constants (σ). These constants provide a measure of the electronic influence of a substituent on the reactivity of a benzene derivative. The positive Hammett constants for the difluoromethoxy group indicate its electron-accepting nature through both inductive and resonance effects.[1][2] This property is key to understanding the enhanced reactivity of this compound compared to aryl halides bearing electron-donating or less strongly electron-withdrawing groups.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds.[3] The reactivity of aryl chlorides in these transformations is notoriously lower than that of their bromide and iodide counterparts, making the choice of substrate and reaction conditions critical for success.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an aryl halide and an organoboron compound, is a prime example of where the electronic nature of the aryl halide plays a significant role.

Reactivity Profile:

  • This compound: The presence of two electron-withdrawing groups, the difluoromethoxy group at the ortho position and the methyl ester at the para position, significantly activates the C-Cl bond towards oxidative addition. This heightened reactivity is expected to allow for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to less activated aryl chlorides.

  • Methyl 4-chlorobenzoate: The methyl ester group at the para position is electron-withdrawing, rendering this molecule more reactive than unsubstituted chlorobenzene. It readily participates in Suzuki-Miyaura coupling reactions.

  • 4-Chlorotoluene: The methyl group is electron-donating, which deactivates the C-Cl bond towards oxidative addition. Consequently, 4-chlorotoluene is a more challenging substrate for Suzuki-Miyaura coupling, often requiring more forcing conditions, higher catalyst loadings, and specialized ligands to achieve good yields.[5][6]

Comparative Experimental Data (Representative):

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O904>95 (Predicted)N/A
Methyl 4-chlorobenzoate Bis-carbene palladium complexCs₂CO₃Dioxane801.596[7]
4-Chlorotoluene Pd₂(dba)₃ / LigandKOtBuTHF/MeOHRT<1~95[5]

Note: The data for this compound is a prediction based on established reactivity principles, as direct comparative experimental data was not found in the literature. The provided data for the other compounds are from different sources and serve as a general comparison.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine aryl halide (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq) in a Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add degassed solvent and palladium catalyst. B->C D Heat the mixture to 80-100 °C with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to RT, dilute with organic solvent, and wash with H₂O/brine. E->F G Dry organic layer, concentrate, and purify by chromatography. F->G

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3][8] Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction with aryl chlorides is highly dependent on the electronic properties of the substrate.

Reactivity Profile:

  • This compound: The strong electron-withdrawing nature of the substituents is expected to make this an excellent substrate for Buchwald-Hartwig amination, likely proceeding to high yields under relatively mild conditions.

  • Methyl 4-chlorobenzoate: This substrate is also activated towards C-N bond formation and is a viable coupling partner in Buchwald-Hartwig reactions.

  • 4-Chlorotoluene: As an electron-rich aryl chloride, 4-chlorotoluene is a challenging substrate for this reaction, often requiring specialized, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle.[9]

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol and may need to be adapted for specific substrates and amines.[10]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A To a Schlenk tube, add aryl halide (1.0 eq), palladium precatalyst, ligand, and base. B Evacuate and backfill with inert gas (3x). A->B C Add degassed solvent and the amine (1.2 eq). B->C D Heat the mixture to the appropriate temperature. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to RT, filter through celite, and concentrate the filtrate. E->F G Purify the residue by column chromatography. F->G SNAr_Reactivity cluster_reactivity Relative SNAr Reactivity High High (this compound) Moderate Moderate (Methyl 4-chlorobenzoate) Low Very Low / Inert (4-Chlorotoluene)

Caption: Predicted relative reactivity of the aryl halides in SNAr reactions.

Conclusion

The electronic properties of substituents on an aryl halide are a critical determinant of its reactivity in a range of important synthetic transformations. This compound, with its two electron-withdrawing groups strategically positioned on the aromatic ring, is a highly activated and versatile building block. It is predicted to exhibit superior reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as in nucleophilic aromatic substitution reactions, when compared to less activated aryl chlorides like methyl 4-chlorobenzoate and, particularly, the deactivated 4-chlorotoluene. This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and broader substrate scope, making it an attractive choice for the synthesis of complex molecules in pharmaceutical and materials science research.

References

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  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).
  • ResearchGate. (n.d.). Yield versus time for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... [Chart].
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  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides (a) The predicted... [Chart].
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A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of Methyl 4-chloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1] However, its application to challenging substrates—particularly sterically hindered and electronically deactivated aryl chlorides—requires a nuanced approach to catalyst selection. This guide provides an in-depth comparison of palladium catalyst systems for the successful coupling of Methyl 4-chloro-2-(difluoromethoxy)benzoate, a substrate embodying these common challenges.

The Synthetic Challenge: Deconstructing the Substrate

This compound presents a trifecta of hurdles for the standard Suzuki-Miyaura protocol:

  • Inert C-Cl Bond: The carbon-chlorine bond is significantly less reactive than its bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle kinetically demanding.[2][3]

  • Steric Hindrance: The ortho-difluoromethoxy group imposes significant steric bulk around the reactive center. This hindrance can impede the approach of the palladium catalyst and slow down both the oxidative addition and reductive elimination steps.[2][4]

  • Electronic Deactivation: While the ester is electron-withdrawing, the difluoromethoxy group has complex electronic effects. The overall electron-deficient nature of the aryl ring can be challenging for some catalyst systems.

Overcoming these obstacles necessitates the use of advanced catalyst systems, specifically those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that are engineered to promote the activation of stubborn aryl chlorides.[4][5]

Comparative Performance of Catalyst Systems

The choice of ligand, palladium precatalyst, base, and solvent are all critical parameters that dictate the success and efficiency of the coupling reaction.[6][7] Below is a comparative summary of potential catalyst systems for the Suzuki coupling of this compound with a representative partner, 4-methoxyphenylboronic acid. The data is synthesized from established principles for coupling hindered aryl chlorides.[2][4][8][9]

Catalyst System (Pd Precatalyst + Ligand)BaseSolventTemp (°C)Est. Time (h)Est. Yield (%)Rationale & Key Considerations
Buchwald System 1: Pd₂(dba)₃ + SPhosK₃PO₄1,4-Dioxane100-11012-24>95%High Performance Standard: SPhos is a highly effective Buchwald ligand known for its ability to couple sterically hindered aryl chlorides.[10] The bulky dicyclohexylphosphine moiety and biphenyl backbone create a highly active, monoligated Pd(0) species. K₃PO₄ is an effective, non-nucleophilic base for this system.[7]
Buchwald System 2: XPhos Pd G3K₃PO₄t-BuOH/H₂O80-1008-16>95%Precatalyst Advantage: The G3 precatalyst offers superior air- and moisture-stability and generates the active L-Pd(0) complex more reliably. XPhos provides a different steric and electronic profile to SPhos and can be superior for certain substrates.[10] The use of protic solvents like t-BuOH can sometimes accelerate the reaction.
NHC System: [Pd(IPr)(μ-Cl)Cl]₂K₂CO₃THF/H₂O60-806-12>90%High Activity at Lower Temp: N-Heterocyclic Carbene (NHC) ligands like IPr are strong σ-donors, creating highly active catalysts capable of C-Cl activation at lower temperatures.[5][11] The chloro-dimer precatalyst is air- and moisture-stable and highly efficient.[11][12][13]
cataCXium A System: Pd(OAc)₂ + cataCXium AK₃PO₄Toluene11018-2485-95%Alternative Phosphine: cataCXium A is a bulky di(1-adamantyl)-n-butylphosphine ligand that has shown excellent performance for hindered substrates. It represents a structurally different class of ligand from the biarylphosphines.
Traditional System: Pd(PPh₃)₄Na₂CO₃Toluene/EtOHReflux24-48<20%Likely Ineffective: This catalyst is generally not active enough for the challenging C-Cl bond activation, especially with the added steric hindrance. This system serves as a baseline to demonstrate the necessity of advanced ligands.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The success of the catalyst systems outlined above hinges on their ability to efficiently navigate the key steps of the Suzuki-Miyaura catalytic cycle. The bulky, electron-rich ligands are critical for facilitating the rate-limiting oxidative addition step with the inert aryl chloride.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 [L-Pd(0)] Active Catalyst oa_complex [L-Pd(II)(Ar)(Cl)] Oxidative Addition Complex pd0->oa_complex Oxidative Addition transmetal_complex [L-Pd(II)(Ar)(Ar')] Di-organopalladium Complex oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-Ar' Coupled Product transmetal_complex->product arcl Ar-Cl (Substrate) arcl->oa_complex boronic Ar'-B(OR)₂ boronic->transmetal_complex base Base (e.g., K₃PO₄) base->transmetal_complex Activates Boronic Acid

Caption: The Suzuki-Miyaura catalytic cycle for aryl chlorides.

Recommended Experimental Protocol

Based on established reliability and high performance, a protocol using an SPhos-based Buchwald system is provided. This serves as a robust starting point for optimization.

Reaction: this compound with 4-methoxyphenylboronic acid

Materials:

  • This compound (1.0 equiv)

  • 4-methoxyphenylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • SPhos (3.0 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous (to 0.1 M concentration)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, SPhos, this compound, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture vigorously and heat to 100-110 °C using an oil bath.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Catalyst Selection Workflow

For novel substrates or when optimizing a reaction, a logical workflow can guide catalyst selection. The following diagram illustrates a decision-making process for tackling challenging Suzuki-Miyaura couplings.

Decision_Tree start Start: Couple Hindered Aryl Chloride screen Screening Conditions: Buchwald Ligand (SPhos/XPhos) K₃PO₄, Dioxane, 100°C start->screen check_yield Conversion >80%? screen->check_yield optimize Optimize: Lower catalyst loading, temperature, or time. check_yield->optimize Yes troubleshoot Troubleshoot: Low Conversion/Decomposition check_yield->troubleshoot No change_ligand Try Alternative Ligand: 1. Different Buchwald Ligand 2. NHC Ligand (e.g., IPr) troubleshoot->change_ligand change_conditions Modify Conditions: 1. Change Solvent (e.g., Toluene, tBuOH) 2. Change Base (e.g., Cs₂CO₃) troubleshoot->change_conditions

Caption: Decision tree for optimizing Suzuki coupling of hindered aryl chlorides.

Conclusion

The Suzuki-Miyaura coupling of this compound requires moving beyond traditional catalysts. Modern systems based on bulky, electron-rich biarylphosphine ligands (such as SPhos and XPhos) or potent N-heterocyclic carbene ligands are essential for success.[10][11] The use of stable palladium precatalysts (e.g., Buchwald G3) further enhances reliability and reproducibility. By starting with a robust system, such as SPhos with K₃PO₄ in dioxane, researchers have a high probability of success and a solid foundation for further optimization in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
  • Suzuki reaction. Wikipedia.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides.
  • Mechanistic studies of the Suzuki-Miyaura reaction with aryl bromides using Pd supported on micro- and mesoporous activated carbons.
  • Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Organic Chemistry Portal.
  • Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Semantic Scholar.
  • A comparative study of different bases in Suzuki-Miyaura coupling reactions. Benchchem.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PMC - NIH.
  • Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-C
  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Buchwald Ligands. Merck Millipore.
  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-C
  • Buchwald C
  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings.
  • Suzuki-Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts.
  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air.
  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Biologically Active Benzoylurea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzoylurea derivatives, a versatile scaffold known for its wide range of biological activities, including anticancer, fungicidal, and insecticidal properties. We will dissect the chemical modifications that enhance potency, explore the underlying mechanisms of action, and provide detailed experimental protocols to support further research in this promising area of chemical biology and drug discovery.

Introduction: The Benzoylurea Scaffold - A Privileged Structure

The benzoylphenyl urea (BPU) backbone is a cornerstone in the development of bioactive molecules. Its success stems from a rigid structural motif that allows for precise orientation of substituents to interact with biological targets, combined with a high degree of "tunability." By modifying the peripheral chemical groups on the benzoyl and aniline rings, researchers can profoundly alter the compound's potency, selectivity, and pharmacokinetic properties. The inclusion of fluorine-containing moieties, such as difluoromethyl or trifluoromethyl groups, has become a particularly fruitful strategy to enhance metabolic stability and lipophilicity, thereby improving biological efficacy.[1]

This guide will compare derivatives across different therapeutic and agrochemical applications, drawing on experimental data to establish clear SAR trends.

Core Molecular Scaffold and Key Modification Points

The fundamental structure of a benzoylurea derivative consists of a benzoyl group linked to a phenyl group via a urea bridge. The key points for chemical modification (R1, R2, R3) are highlighted below. Our analysis will focus on how substitutions at these positions influence biological activity.

Caption: General structure of benzoylurea derivatives.

Comparative SAR Analysis Across Biological Activities

Antimitotic and Anticancer Activity

A significant class of benzoylurea derivatives exhibits potent antimitotic activity by inhibiting microtubule assembly, leading to cell cycle arrest in the M-phase and subsequent apoptosis.[2] SAR studies on 3-haloacylamino benzoylureas have revealed critical structural requirements for this activity.

Key SAR Insights for Anticancer Activity:

  • Phenyl Ring (R2 position): This ring is essential for activity. Modifications here are critical.[2]

  • Halogen Substitution on Phenyl Ring: Adding a halogen, particularly fluorine, at the 6-position of the phenyl ring (adjacent to the urea linkage) significantly enhances cytotoxic potency.[2]

  • Urea Linker: The integrity of the urea linker is crucial for maintaining the correct conformation for target binding.

  • Benzoyl Ring Substituents (R1 position): While various groups are tolerated, the presence of a haloacylamino group is a common feature in highly potent compounds.

Experimental Data Summary: Anticancer Activity

The following table summarizes the IC50 values of representative benzoylurea derivatives against various human tumor cell lines.[2]

CompoundR2 Substitution (Phenyl Ring)MCF-7 (Breast) IC50 (µM)Bel-7402 (Hepatoma) IC50 (µM)PC-3 (Prostate) IC50 (µM)
11e 6-fluoro0.020.030.01
14b 6-fluoro0.040.010.02
JIMB01 Unsubstituted> 10> 10> 10

Data synthesized from literature values.[2] The data clearly demonstrates that the addition of a 6-fluoro substituent leads to a dramatic increase in potency (lower IC50 values) compared to the unsubstituted parent compound. Compound 14b was shown to inhibit human hepatocarcinoma in nude mice by 86% in volume, underscoring its in vivo efficacy.[2]

Fungicidal Activity

Benzoylurea derivatives containing difluoromethyl or trifluoromethyl pyrimidine fragments have emerged as potent fungicides.[3] These compounds are particularly effective against challenging plant pathogens.

Key SAR Insights for Fungicidal Activity:

  • Pyrimidine Moiety: The incorporation of a difluoromethyl or trifluoromethyl pyrimidine ring is a key driver of antifungal efficacy.

  • Linker Atom: The nature of the atom linking the pyrimidine to the urea nitrogen can influence activity.

  • Substituents on the Benzoyl Ring: Halogen substitutions (e.g., chlorine) on the benzoyl ring are often favorable.

Experimental Data Summary: Fungicidal Activity

The table below compares the efficacy (EC50) of novel benzoylurea-pyrimidine derivatives against various plant pathogenic fungi.

CompoundR1 Substitution (Benzoyl Ring)Pyrimidine MoietyCBC Fungus EC50 (µg/mL)
6s 2,6-difluoro4-(trifluoromethyl)pyrimidin-2-yl4.10
HM (Control) --> 50
Pyr (Control) --31.25

CBC: Citrus black spot. Data from in vitro assays.[3] Compound 6s demonstrated significantly superior activity compared to the commercial fungicide controls Pyr and HM.[3] In in vivo tests, it showed a protective efficacy of over 59% against CBC at a low concentration of 25 µg/mL.[3]

Insecticidal Activity (Chitin Synthesis Inhibition)

Historically, benzoylureas are renowned as insect growth regulators that act by inhibiting chitin synthesis.[4] This mechanism provides excellent selectivity, as mammals do not synthesize chitin.

Key SAR Insights for Insecticidal Activity:

  • Anilide (Phenyl) Moiety: Para-substituents at the anilide ring are considered key functional groups that interact with the target enzyme.[4]

  • Benzoyl Moiety: Dihalogen substitution (e.g., 2,6-difluoro) on the benzoyl ring is a common feature of commercial benzoylurea insecticides like diflubenzuron.

  • Lipophilicity: The overall lipophilicity of the molecule, often enhanced by trifluoromethyl groups, plays a role in its penetration through the insect cuticle.[1]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of SAR findings, standardized protocols are essential. Below are representative experimental workflows for the synthesis and biological evaluation of these derivatives.

General Synthesis Protocol

The synthesis of benzoylurea derivatives typically follows a convergent approach where a substituted benzoyl isocyanate is reacted with a substituted aniline.

Synthesis_Workflow Start Substituted Aniline Step1 React with Phosgene or Triphosgene Start->Step1 Intermediate1 Aryl Isocyanate Intermediate Step1->Intermediate1 Forms Isocyanate Step4 Couple Isocyanate with Aniline Derivative Intermediate1->Step4 Start2 Substituted Benzoyl Halide Step2 React with Sodium Azide Start2->Step2 Intermediate2 Benzoyl Azide Step2->Intermediate2 Step3 Curtius Rearrangement (Heat) Intermediate2->Step3 Intermediate3 Benzoyl Isocyanate Step3->Intermediate3 Intermediate3->Step4 FinalProduct Final Benzoylurea Product Step4->FinalProduct caption General synthetic routes to benzoylurea derivatives.

Caption: General synthetic routes to benzoylurea derivatives.

Step-by-Step Protocol (Example):

  • Isocyanate Formation: To a solution of a substituted aniline in an anhydrous solvent (e.g., toluene), triphosgene is added dropwise at 0°C. The mixture is then refluxed for 2-4 hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield the crude aryl isocyanate.

  • Coupling Reaction: The substituted benzoyl isocyanate (or aryl isocyanate) is dissolved in an anhydrous solvent (e.g., dichloromethane). The corresponding substituted aniline (or other amine) is added dropwise at room temperature.

  • Reaction & Isolation: The reaction mixture is stirred for 12-24 hours. The resulting precipitate is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove impurities, and dried to yield the final benzoylurea derivative.[1]

  • Characterization: The structure of the final compound is confirmed using spectroscopic methods such as IR, NMR (¹H, ¹³C), and mass spectrometry.

Biological Assay Protocol: In Vitro Anticancer Screening

The MTT assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate and culture for 24 hours. B 2. Treat cells with varying concentrations of test compounds. A->B C 3. Incubate for 48-72 hours. B->C D 4. Add MTT reagent to each well. (Yellow solution) C->D E 5. Incubate for 4 hours. (Viable cells convert MTT to purple formazan crystals) D->E F 6. Solubilize formazan crystals with DMSO or other solvent. E->F G 7. Measure absorbance at ~570 nm using a plate reader. F->G H 8. Calculate IC50 value: the concentration that inhibits 50% of cell growth. G->H caption Workflow for the MTT cell viability assay.

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The benzoylurea scaffold is a testament to the power of medicinal chemistry in generating diverse biological activities from a single core structure. SAR studies consistently highlight the profound impact of halogen substitutions, particularly fluorine, on the phenyl and benzoyl rings for enhancing potency across anticancer, fungicidal, and insecticidal applications.[2][3] The difluoromethoxy and trifluoromethyl groups are valuable bioisosteres that can improve metabolic stability and target engagement.[1][5]

Future research should focus on developing derivatives with improved selectivity and reduced off-target effects. For anticancer agents, this means targeting tumor-specific microtubules or signaling pathways. For agrochemicals, the goal is to enhance efficacy against resistant pests and pathogens while minimizing environmental impact. The logical and systematic exploration of the chemical space around the benzoylurea core, guided by the SAR principles outlined in this guide, will undoubtedly lead to the discovery of next-generation therapeutic agents and crop protection chemicals.

References

  • Shi, D. et al. (2008). Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships. Journal of Medicinal Chemistry, 51(20), 6479-6487. Available at: [Link]

  • Zhang, Y. et al. (2025). Design, synthesis, molecular docking and antimicrobial evaluation of benzoylurea derivatives containing difluoromethyl (trifluoromethyl) pyrimidine. Pest Management Science, 81(4), 1804-1816. Available at: [Link]

  • Ghiță, C. et al. (2021). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 26(15), 4645. Available at: [Link]

  • Orr, G. L., & Hess, F. D. (1982). Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons. Plant Physiology, 69(2), 502–507. Available at: [Link]

  • Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263–271. Available at: [Link]

  • Sroor, F. M. et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports, 13(1), 17594. Available at: [Link]

  • Sun, R. et al. (2015). Benzoylurea Chitin Synthesis Inhibitors. Journal of Agricultural and Food Chemistry, 63(31), 6847-6865. Available at: [Link]

  • Sap, J. B. I. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7071. Available at: [Link]

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A Comparative Guide to the Synthesis and Characterization of Methyl 4-chloro-2-(difluoromethoxy)benzoate and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Substituted benzoates, in particular, serve as versatile building blocks in the synthesis of a wide array of bioactive molecules and functional materials. This guide provides a comprehensive, in-depth comparison of the synthesis, purification, and characterization of Methyl 4-chloro-2-(difluoromethoxy)benzoate, a compound of growing interest, alongside two structurally related and commercially available alternatives: Methyl 4-chlorobenzoate and Methyl 4-chloro-2-methylbenzoate.

As Senior Application Scientists, our goal is to not only present protocols but to instill a deeper understanding of the underlying chemical principles and experimental nuances. This guide is structured to be a self-validating system, where the rationale behind each step is elucidated, empowering researchers to not only replicate these findings but also to adapt and innovate upon them.

Introduction to the Core Scaffolds

The introduction of a difluoromethoxy group (-OCF₂H) into a small molecule can significantly modulate its physicochemical properties. This substituent is known to be a bioisostere of a hydroxyl or methoxy group, offering a unique combination of increased lipophilicity, metabolic stability, and altered electronic properties without a significant increase in steric bulk. This compound combines this unique functional group with a chlorinated benzene ring, making it a valuable synthon for introducing these desirable properties into more complex molecules.

To provide a clear benchmark for its performance and characteristics, we will compare it with two simpler, yet structurally relevant, analogs:

  • Methyl 4-chlorobenzoate: A simple para-substituted benzoate, serving as a baseline for understanding the influence of the 2-position substituent.

  • Methyl 4-chloro-2-methylbenzoate: Introduces a methyl group at the 2-position, allowing for a direct comparison of the steric and electronic effects of a methyl group versus a difluoromethoxy group.

Synthesis and Purification: A Step-by-Step Experimental Cross-Validation

The synthesis of this compound is a multi-step process that begins with a commercially available starting material, 4-chloro-2-hydroxybenzoic acid. The overall synthetic strategy involves two key transformations: Fischer-Speier esterification followed by a difluoromethylation of the phenolic hydroxyl group.

Part 1: Synthesis of the Precursor - Methyl 4-chloro-2-hydroxybenzoate

The initial step is the esterification of 4-chloro-2-hydroxybenzoic acid. The Fischer-Speier esterification is a classic, acid-catalyzed reaction that is both robust and scalable.[1][2][3]

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-hydroxybenzoic acid (10.0 g, 57.9 mmol).

  • Solvent and Catalyst: To the flask, add anhydrous methanol (150 mL), which serves as both the reactant and the solvent.[3] While stirring, carefully add concentrated sulfuric acid (2 mL, 37.5 mmol) dropwise. The addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After completion, allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Extraction: Pour the concentrated mixture into 200 mL of ice-cold water. The product may precipitate as a white solid. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted acid, and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-chloro-2-hydroxybenzoate.

  • Purification: The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to afford a white crystalline solid.

Diagram of the Synthesis Workflow for Methyl 4-chloro-2-hydroxybenzoate

start 4-chloro-2-hydroxybenzoic acid reagents Methanol (excess) Concentrated H₂SO₄ (catalyst) start->reagents Add reflux Reflux (4-6h) reagents->reflux Heat workup Aqueous Work-up (H₂O, NaHCO₃, Brine) reflux->workup Cool & Quench extraction Extraction (Ethyl Acetate) workup->extraction purification Drying (Na₂SO₄) Concentration Recrystallization extraction->purification product Methyl 4-chloro-2-hydroxybenzoate purification->product

Caption: Fischer-Speier esterification workflow.

Part 2: Difluoromethylation of Methyl 4-chloro-2-hydroxybenzoate

The introduction of the difluoromethoxy group is achieved via the reaction of the phenoxide with a difluorocarbene source, typically generated in situ from sodium chlorodifluoroacetate. This method is well-documented for the difluoromethylation of phenols.[4]

Experimental Protocol: Difluoromethylation

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Methyl 4-chloro-2-hydroxybenzoate (5.0 g, 26.8 mmol) and cesium carbonate (13.1 g, 40.2 mmol).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Difluoromethylating Agent: Add sodium chlorodifluoroacetate (10.2 g, 67.0 mmol) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain for 3-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield this compound as a colorless oil or low-melting solid.

Diagram of the Difluoromethylation Reaction Mechanism

cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_process Key Steps precursor Methyl 4-chloro-2-hydroxybenzoate phenoxide Phenoxide Formation precursor->phenoxide reagent Sodium Chlorodifluoroacetate carbene Difluorocarbene Generation reagent->carbene base Cesium Carbonate (Base) base->phenoxide solvent DMF (Solvent) temp Heat (100-110 °C) temp->carbene trapping Carbene Trapping phenoxide->trapping carbene->trapping product This compound trapping->product

Caption: Key steps in the difluoromethylation process.

Comparative Analysis of Physicochemical and Spectroscopic Data

A direct comparison of the physical and spectroscopic properties of the target compound with its alternatives is essential for understanding the impact of the 2-position substituent.

PropertyThis compoundMethyl 4-chlorobenzoateMethyl 4-chloro-2-methylbenzoate
Molecular Formula C₉H₇ClF₂O₃[5]C₈H₇ClO₂[6]C₉H₉ClO₂[7]
Molecular Weight 236.6 g/mol [5]170.59 g/mol [6]184.62 g/mol [7]
Appearance Colorless oil or low-melting solid (Predicted)White crystalline solid[6]Solid[8]
Melting Point N/A (Predicted)42-44 °C[6]167-171 °C (for the corresponding acid)[8]
Boiling Point 268.1±35.0 °C (Predicted)[9]136-137 °C @ 10 mmHg[10]N/A
Spectroscopic Data Comparison

¹H NMR (400 MHz, CDCl₃, δ ppm)

CompoundAromatic ProtonsMethoxy ProtonsOther Protons
This compound (Predicted) ~7.8 (d, 1H), ~7.2 (d, 1H), ~7.1 (dd, 1H)~3.9 (s, 3H)~6.6 (t, J=~72 Hz, 1H, -OCF₂H )
Methyl 4-chlorobenzoate [11]7.94 (d, J=8.6 Hz, 2H), 7.37 (d, J=8.6 Hz, 2H)3.87 (s, 3H)-
Methyl 4-chloro-2-methylbenzoate [12]7.90 (d, J=8.1 Hz, 1H), 7.21 (m, 2H)3.86 (s, 3H)2.59 (s, 3H, -CH₃)

¹³C NMR (100 MHz, CDCl₃, δ ppm)

CompoundCarbonyl CarbonAromatic CarbonsMethoxy CarbonOther Carbons
This compound (Predicted) ~165.0~155.0 (C-O), ~134.0, ~132.0, ~128.0, ~125.0, ~118.0~52.5~115.0 (t, J=~260 Hz, -O CF₂H)
Methyl 4-chlorobenzoate [11]166.1139.3, 130.9, 128.652.1-
Methyl 4-chloro-2-methylbenzoate [12]168.0140.2, 132.0, 131.7, 130.6, 129.5, 125.751.721.7 (-CH₃)

Mass Spectrometry (EI)

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
This compound (Predicted) m/z 236/238m/z 205/207 ([M-OCH₃]⁺), m/z 185 ([M-CO₂CH₃]⁺), m/z 155
Methyl 4-chlorobenzoate [13]m/z 170/172m/z 139/141 ([M-OCH₃]⁺), m/z 111/113 ([M-CO₂CH₃]⁺)
Methyl 4-chloro-2-methylbenzoate m/z 184/186m/z 153/155 ([M-OCH₃]⁺), m/z 125/127 ([M-CO₂CH₃]⁺)

Discussion and Field-Proven Insights

The comparative data reveals the distinct influence of the substituent at the 2-position of the benzoate ring.

  • Synthesis: The synthesis of this compound is more complex than its alternatives, requiring an additional difluoromethylation step. This adds to the cost and time of preparation but provides access to a molecule with unique properties. The syntheses of Methyl 4-chlorobenzoate and Methyl 4-chloro-2-methylbenzoate are straightforward esterifications of the corresponding commercially available carboxylic acids.

  • NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to be the most complex, with a characteristic triplet for the difluoromethoxy proton at around 6.6 ppm with a large J-coupling constant. This provides a clear diagnostic signal for the successful incorporation of this group. The aromatic region also shows a more complex splitting pattern due to the electronic influence of the -OCF₂H group. In contrast, the spectra of the alternatives are simpler, with the para-substituted compound showing a classic AA'BB' system.

  • ¹³C NMR Spectroscopy: The carbon of the difluoromethoxy group is expected to appear as a triplet in the ¹³C NMR spectrum with a large C-F coupling constant, providing further confirmation of its presence. The chemical shifts of the aromatic carbons are also influenced by the electron-withdrawing nature of the difluoromethoxy group compared to the electron-donating methyl group.

  • Mass Spectrometry: The mass spectra of all three compounds are expected to show characteristic isotopic patterns for the chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio). The fragmentation patterns are dominated by the loss of the methoxy and the entire ester group, which is typical for methyl benzoates.

Conclusion and Future Outlook

This guide provides a comprehensive framework for the synthesis, purification, and comparative characterization of this compound and two of its structural analogs. The detailed protocols and comparative data tables offer researchers a solid foundation for producing these valuable building blocks and understanding their distinct properties.

The inclusion of the difluoromethoxy group in this compound offers significant potential for the development of novel pharmaceuticals and advanced materials. While its synthesis is more involved, the unique physicochemical properties it imparts can lead to significant improvements in biological activity, metabolic stability, and material performance. The comparative data presented here underscores the importance of strategic substituent choice in molecular design.

Future work should focus on the experimental validation of the synthesis and characterization of this compound to confirm the predicted data. Furthermore, exploring the utility of this compound in the synthesis of more complex, biologically active molecules will be a fruitful area of research, potentially leading to the discovery of new therapeutic agents and functional materials.

References

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  • Chegg.com. Solved A) From the 13C NMR spectrum of methyl benzoate. [Link][22]

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  • ResearchGate. RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link][25]

  • SIELC Technologies. Separation of Methyl benzoate on Newcrom R1 HPLC column. [Link][26]

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A Comparative Benchmarking Guide to the Synthesis of Methyl 4-chloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and pharmacodynamic properties. The difluoromethoxy group (-OCF₂H) is of particular interest as a lipophilic hydrogen bond donor, offering a unique combination of electronic effects and metabolic stability. Methyl 4-chloro-2-(difluoromethoxy)benzoate serves as a valuable building block in the synthesis of various biologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important intermediate, offering field-proven insights and supporting experimental data to inform methodological choices in a research and development setting.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from two principal strategic directions, each with distinct advantages and disadvantages concerning starting material availability, reaction complexity, and overall efficiency.

  • Route A: Late-Stage Esterification. This approach leverages the commercially available 4-chloro-2-(difluoromethoxy)benzoic acid as the immediate precursor, simplifying the synthetic challenge to a final esterification step.

  • Route B: Convergent Synthesis from a Simpler Precursor. This pathway commences with the more readily available and economical 4-chloro-2-hydroxybenzoic acid, involving an esterification followed by a key O-difluoromethylation step.

This guide will dissect each route, providing a comprehensive analysis of the underlying chemical principles, detailed experimental protocols, and a comparative summary of key performance indicators.

Route A: Late-Stage Esterification of 4-chloro-2-(difluoromethoxy)benzoic acid

This synthetic route is the most direct approach, contingent on the availability of the difluoromethylated benzoic acid precursor. The core of this method is the classic Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2]

Chemical Principles and Mechanistic Insights

The Fischer esterification is a reversible reaction where a carboxylic acid is treated with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[1][3][4] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.[5][6] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to afford the final product and regenerate the acid catalyst.[1][2][5] The use of a large excess of the alcohol (methanol in this case) is crucial to drive the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[4]

Diagram: Fischer-Speier Esterification Workflow

Fischer_Esterification cluster_input Inputs cluster_process Process cluster_output Output Acid 4-chloro-2-(difluoromethoxy)benzoic acid Mix Mix & Reflux Acid->Mix MeOH Methanol (excess) MeOH->Mix Catalyst H₂SO₄ (cat.) Catalyst->Mix Workup Aqueous Workup (NaHCO₃ wash) Mix->Workup Cool Extract Extraction (e.g., Ethyl Acetate) Workup->Extract Dry Drying & Evaporation Extract->Dry Product Methyl 4-chloro-2- (difluoromethoxy)benzoate Dry->Product

Caption: Workflow for the Fischer-Speier esterification of 4-chloro-2-(difluoromethoxy)benzoic acid.

Experimental Protocol: Fischer Esterification

Materials:

  • 4-chloro-2-(difluoromethoxy)benzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-(difluoromethoxy)benzoic acid in a large excess of methanol (e.g., 20-40 equivalents).

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for a period of 4-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation if applicable to obtain pure this compound.

Route B: Convergent Synthesis from 4-chloro-2-hydroxybenzoic acid

This route offers a more cost-effective approach by starting from the readily available 4-chloro-2-hydroxybenzoic acid. This multi-step synthesis involves an initial esterification followed by the crucial O-difluoromethylation of the phenolic hydroxyl group.

Step 1: Esterification of 4-chloro-2-hydroxybenzoic acid

The initial step mirrors the chemistry of Route A, employing a Fischer esterification to produce Methyl 4-chloro-2-hydroxybenzoate. The presence of the free phenolic hydroxyl group does not typically interfere with the acid-catalyzed esterification of the carboxylic acid.

Diagram: Overall Synthesis Route B

Route_B_Synthesis Start 4-chloro-2-hydroxybenzoic acid Intermediate Methyl 4-chloro-2-hydroxybenzoate Start->Intermediate Fischer Esterification (MeOH, H₂SO₄) Final_Product This compound Intermediate->Final_Product O-Difluoromethylation (e.g., Sodium Chlorodifluoroacetate)

Caption: The two-step synthetic pathway for Route B.

Step 2: O-Difluoromethylation of Methyl 4-chloro-2-hydroxybenzoate

The introduction of the difluoromethoxy group is the key transformation in this route. While historically challenging, modern methods have made this a more accessible reaction. A particularly effective and scalable method involves the use of sodium chlorodifluoroacetate as a difluorocarbene precursor.[8][9]

Chemical Principles and Mechanistic Insights

The reaction proceeds through the in-situ generation of difluorocarbene (:CF₂) via the thermal decarboxylation of sodium chlorodifluoroacetate.[9] The phenolic hydroxyl group of Methyl 4-chloro-2-hydroxybenzoate is first deprotonated by a base (e.g., cesium carbonate) to form a more nucleophilic phenoxide. This phenoxide then traps the highly electrophilic difluorocarbene. The resulting intermediate is then protonated during the workup to yield the desired difluoromethyl ether.[9]

Experimental Protocol: O-Difluoromethylation

Materials:

  • Methyl 4-chloro-2-hydroxybenzoate

  • Sodium 2-chloro-2,2-difluoroacetate

  • Cesium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Hexanes

  • Saturated sodium chloride solution (brine)

  • 10% Lithium chloride solution

Procedure: (Adapted from a general procedure for difluoromethylation of phenols)[8][9]

  • To a round-bottomed flask under a nitrogen atmosphere, add Methyl 4-chloro-2-hydroxybenzoate, cesium carbonate (1.5 equivalents), and anhydrous DMF.

  • Add a small amount of deionized water (e.g., ~10% by volume of DMF) and degas the solution with a stream of nitrogen for approximately 1 hour.

  • Add sodium 2-chloro-2,2-difluoroacetate (2.5-3.0 equivalents) in one portion under a nitrogen stream.

  • Equip the flask with a reflux condenser and heat the mixture in an oil bath at 100-110 °C for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with deionized water.

  • Transfer the mixture to a separatory funnel and extract multiple times with hexanes.[8]

  • Combine the organic layers and wash with brine, followed by multiple washes with a 10% aqueous lithium chloride solution to remove residual DMF.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography on silica gel to yield pure this compound.

Comparative Analysis of Synthetic Routes

ParameterRoute A: Late-Stage EsterificationRoute B: Convergent Synthesis
Starting Material 4-chloro-2-(difluoromethoxy)benzoic acid4-chloro-2-hydroxybenzoic acid
Starting Material Cost HigherLower
Number of Steps 12
Key Transformations Fischer EsterificationFischer Esterification, O-Difluoromethylation
Reagent Complexity Standard laboratory reagentsRequires specialized fluorinating agent (sodium chlorodifluoroacetate)
Overall Yield Typically high (85-95% for esterification)Moderate to good (product of two steps, e.g., 90% esterification * 80% difluoromethylation = 72% overall)
Scalability Readily scalableDifluoromethylation step may require optimization for large-scale synthesis
Process Control Straightforward equilibrium controlRequires careful control of anhydrous and inert conditions for the difluoromethylation step
Ideal Application Rapid synthesis of derivatives when the precursor is available; small-scale synthesis.Cost-effective synthesis for larger quantities; when the difluoromethylated precursor is unavailable or prohibitively expensive.

Synthesis of Precursors

For a comprehensive understanding, it is pertinent to briefly mention the synthesis of the starting materials for these routes.

  • 4-chloro-2-hydroxybenzoic acid: This precursor for Route B can be synthesized from 4-chlorophenol via the Kolbe-Schmitt reaction , which involves the carboxylation of the corresponding phenoxide with carbon dioxide under pressure.[10][11][12][13]

  • 4-chloro-2-(difluoromethoxy)benzoic acid: The starting material for Route A is synthesized by the O-difluoromethylation of 4-chloro-2-hydroxybenzoic acid, a reaction analogous to the second step of Route B.

Conclusion

The choice between the synthetic routes to this compound is primarily dictated by economic considerations, scale, and the availability of starting materials.

Route A is the preferred method for rapid, small-scale synthesis when 4-chloro-2-(difluoromethoxy)benzoic acid is commercially available and cost-effective. Its single, high-yielding step and simple procedure make it highly attractive for library synthesis and initial lead optimization studies.

Route B presents a more economical and strategic approach for large-scale production or when the difluoromethylated benzoic acid is not readily accessible. While it involves an additional step and requires more specialized reagents and conditions for the O-difluoromethylation, the significantly lower cost of the ultimate starting material, 4-chloro-2-hydroxybenzoic acid, makes it a more viable option for process chemistry and bulk manufacturing.

Ultimately, a thorough cost analysis of starting materials and reagents, coupled with an assessment of in-house synthetic capabilities, will guide the discerning researcher to the most appropriate and efficient synthetic strategy.

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  • YouTube. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). [Link]

  • Adam Cap. (2008, February 17). Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. [Link]

  • University of Massachusetts. esterification of benzoic acid to methyl benzoate. [Link]

  • PubChem. Methyl 4-(difluoromethoxy)-3-hydroxybenzoate. [Link]

  • PubChem. Methyl 2,6-difluoro-4-hydroxybenzoate. [Link]

  • PharmaCompass.com. 4-Chloro-2-hydroxybenzoic acid. [Link]

  • PubChem. Methyl 2,3-difluoro-4-hydroxybenzoate. [Link]

  • Autechaux. (2025, October 18). Exploring the Chemical Synthesis Pathways of 4-Chloro-3-hydroxybenzoic Acid. [Link]

  • Google Patents.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-chloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of science, our responsibility extends beyond discovery to the safe and compliant management of the chemical entities we handle. Methyl 4-chloro-2-(difluoromethoxy)benzoate, a halogenated aromatic ester, requires meticulous disposal procedures to ensure laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol grounded in regulatory standards and field-proven best practices.

Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is the bedrock of its safe management. As a halogenated organic compound, it falls under specific regulatory scrutiny by agencies like the Environmental Protection Agency (EPA).[1][2] The strong carbon-halogen bonds, particularly the carbon-fluorine bonds, make such compounds persistent and necessitate specialized disposal methods like high-temperature incineration to ensure their complete destruction.[3]

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its likely hazard profile from structurally similar chemicals, such as other fluorinated and chlorinated benzoic acid derivatives.[4][5][6]

Table 1: Inferred Hazard Profile and Rationale

Potential HazardHazard Category (Anticipated)Rationale & Causality
Skin Corrosion/Irritation Category 2Benzoic acid and its derivatives are frequently cited as skin irritants.[4][6]
Serious Eye Damage/Irritation Category 2Similar compounds are known to cause serious eye irritation.[4][6]
Acute Toxicity (Oral) Category 4Analogous benzoate esters are classified as harmful if swallowed.[7]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)May cause respiratory irritation upon inhalation of dust or vapors, a common trait for this chemical class.[3][4]
Environmental Hazard Hazardous to the Aquatic EnvironmentHalogenated organic compounds can be persistent and harmful to aquatic life. Discharge into the environment must be avoided.[8][9]

This substance must be treated as hazardous waste. Under no circumstances should it be disposed of down the sanitary sewer or in regular laboratory trash.[4][9]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, a rigorous safety-first approach is mandatory. This involves establishing a controlled work environment and utilizing the correct PPE.

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant Gloves: Nitrile or neoprene gloves are required to prevent skin contact.

  • Safety Goggles: ANSI Z87.1 compliant safety goggles are essential. For larger quantities or when a splash risk exists, a full face shield should be used in conjunction with goggles.[4]

  • Laboratory Coat: A flame-resistant lab coat must be worn to protect against splashes and contamination.

  • Closed-toe Shoes: Impervious, closed-toe footwear is required at all times in the laboratory.

Engineering Controls: All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.[4]

Pre_Disposal_Safety_Checklist cluster_prep Preparation Phase review_sds Review SDS & Regulations (OSHA, EPA) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) review_sds->don_ppe Understand Hazards setup_hood Set Up Workspace in Chemical Fume Hood don_ppe->setup_hood Ensure Personal Safety prep_container Prepare Labeled Hazardous Waste Container setup_hood->prep_container Control Environment proceed Proceed with Disposal Protocol prep_container->proceed Ready to Handle Waste

Caption: Pre-Disposal Safety Checklist.

Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is to treat it as a regulated, halogenated organic hazardous waste.[10]

Step 1: Waste Characterization and Segregation

  • Identify: This compound is a halogenated organic waste .

  • Segregate: It is critical to keep halogenated waste streams separate from non-halogenated waste.[10] Co-mingling can complicate the disposal process and increase costs. Never mix this waste with other materials unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Step 2: Containerization and Labeling

  • Select Container: Use a clean, leak-proof container made of a material compatible with the chemical (e.g., polyethylene). The container must have a secure, screw-top cap.[10]

  • Labeling: The container must be labeled before the first drop of waste is added.[10] The label must be compliant with OSHA's Hazard Communication Standard and EPA's RCRA requirements.[11][12] At a minimum, the label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • An accurate list of all constituents if it is a mixed waste.

    • The approximate percentage of each component.

    • The relevant hazard pictograms (e.g., Health Hazard, Irritant).

Step 3: Waste Accumulation and Storage

  • Transfer: Carefully transfer the waste into the labeled container inside the chemical fume hood. Avoid spills and splashing.

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste.[10] This prevents the release of vapors and protects against spills.

  • Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area. This area should be secure, away from heat or ignition sources, and separate from incompatible materials.[8]

Step 4: Professional Disposal

  • Contact Vendor: Arrange for pickup and disposal through a licensed and certified chemical waste management company.[7] Your institution's EHS office will have established procedures and approved vendors for this purpose.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your facility's protocols.

Waste_Disposal_Workflow start Start: Waste Generated identify 1. Identify Waste Type (this compound) start->identify is_halogenated Is it a Halogenated Organic Compound? identify->is_halogenated segregate 2. Segregate from Non-Halogenated Waste is_halogenated->segregate Yes containerize 3. Select & Label Compatible Waste Container segregate->containerize transfer 4. Transfer Waste in Fume Hood containerize->transfer store 5. Securely Store in Accumulation Area transfer->store schedule_pickup 6. Schedule Pickup by Licensed Waste Vendor store->schedule_pickup document 7. Complete Waste Manifest/Log schedule_pickup->document end End: Compliant Disposal document->end

Caption: Compliant Disposal Workflow.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, immediate and correct action is vital.

Spill Cleanup Protocol:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.

  • Control: If safe to do so, prevent the spill from spreading.

  • Absorb: For liquid spills, cover with a non-combustible, inert absorbent material like vermiculite or dry sand.[4] Do not use paper towels as the primary absorbent.[4] For solid spills, carefully sweep up the material to avoid creating dust.

  • Collect: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container for disposal.[13]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.[4]

Personnel Exposure First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[8]

Regulatory Framework Overview

Proper disposal is not just a best practice; it is a legal requirement. In the United States, several federal agencies govern the handling of hazardous waste.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from "cradle-to-grave."[12] This includes the identification, classification, transportation, and ultimate disposal of chemicals like this compound, which is classified as a halogenated organic compound (HOC).[2][14]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are designed to protect workers.[11][15][16] These standards mandate clear labeling, access to safety data sheets, comprehensive training, and emergency response plans.[17]

By adhering to the protocols outlined in this guide, you ensure compliance with these regulations, protecting yourself, your colleagues, and the environment.

References

A Researcher's Guide to the Safe Handling of Methyl 4-chloro-2-(difluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 4-chloro-2-(difluoromethoxy)benzoate. This document is structured to offer not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety profiles of structurally similar halogenated aromatic compounds and established best practices. It is imperative to consult the specific SDS for any chemical you are using before handling, storage, or disposal.

Hazard Identification and Risk Assessment

This compound, as a halogenated aromatic compound, should be handled with care. Based on analogous compounds, potential hazards include:

  • Skin Irritation/Corrosion: May cause skin irritation, and in some cases, severe burns.[1]

  • Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of vapors or dust may lead to respiratory tract irritation.[1]

  • Acute Toxicity: May be harmful if swallowed.[1][3]

A thorough risk assessment should be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound.[4] The level of PPE required will depend on the specific procedure and the potential for exposure.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquoting (Solid) Chemical safety gogglesChemical-resistant gloves (Nitrile or Neoprene)Lab coat, closed-toe shoesWork in a chemical fume hood or use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[1]
Solution Preparation Chemical safety goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron over a lab coat, closed-toe shoesAll work should be conducted in a chemical fume hood.[1]
Reaction Setup & Monitoring Chemical safety goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron over a lab coat, closed-toe shoesAll work should be conducted in a chemical fume hood.[1]
Waste Disposal Chemical safety goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron over a lab coat, closed-toe shoesAll work should be conducted in a chemical fume hood.[1]
Glove Selection:

The choice of glove material is critical for preventing skin exposure. Nitrile or neoprene gloves are generally recommended for handling halogenated and aromatic hydrocarbons.[5] Always inspect gloves for tears or punctures before use and remove them properly to avoid contaminating your skin.[2][5]

Safe Handling and Operational Workflow

A systematic approach to handling this compound will minimize the risk of exposure.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Aliquot Chemical prep3->handle1 handle2 Perform Reaction handle1->handle2 clean1 Quench Reaction handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Decontaminate Workspace clean2->clean3 end end clean3->end End

Caption: A generalized workflow for the safe handling of halogenated aromatic compounds.

Step-by-Step Handling Protocol:
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for all chemicals to be used.

    • Put on the appropriate PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.[1]

  • Handling:

    • Carefully measure and transfer the required amount of this compound within the fume hood.

    • Conduct all experimental procedures within the fume hood, keeping the sash at the lowest practical height.[1]

  • Cleanup and Decontamination:

    • After the experiment is complete, decontaminate all surfaces and equipment.

    • Properly dispose of all contaminated materials, including gloves and bench paper.[2]

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][6] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[2][6] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
Spill Evacuate the area. For small spills within a fume hood, use an inert absorbent material, and place it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety department. Do not let the product enter drains.[2][7]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its waste is essential to protect the environment.

Waste Disposal Workflow

start Start waste_gen Waste Generation start->waste_gen waste_seg Segregate Halogenated Waste waste_gen->waste_seg waste_label Label Waste Container waste_seg->waste_label waste_store Store in Secondary Containment waste_label->waste_store waste_pickup Arrange for Licensed Disposal waste_store->waste_pickup end End waste_pickup->end

Caption: A workflow for the proper disposal of halogenated chemical waste.

Step-by-Step Disposal Protocol:
  • Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.[7][8]

  • Labeling: Clearly label the waste container with the chemical name and any associated hazards.

  • Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the waste through a licensed professional waste disposal service.[2] One common method for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can proceed without compromising safety or environmental responsibility.

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals - Benchchem.
  • o-Chloro Benzoic Acid CAS No 118-91-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Safety Data Sheet: 2-Chlorobenzoic acid - Carl ROTH.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • 2-Chlorobenzoic acid - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School.
  • Material Safety Data Sheet.
  • Hazardous Substance Fact Sheet.
  • Benzoic acid - Santa Cruz Biotechnology.
  • Methyl 4-chlorobenzoate - SAFETY DATA SHEET.
  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA.
  • Methyl 2,4-difluorobenzoate - Apollo Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Lab Safety Equipment & PPE - ChemTalk.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.